molecular formula C9H16BrNO2 B117200 Scopine Methobromide CAS No. 1508-46-9

Scopine Methobromide

Número de catálogo: B117200
Número CAS: 1508-46-9
Peso molecular: 250.13 g/mol
Clave InChI: IKDFZBCJDLZSNH-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Scopine Methobromide, also known as Scopine Methobromide, is a useful research compound. Its molecular formula is C9H16BrNO2 and its molecular weight is 250.13 g/mol. The purity is usually 95%.
The exact mass of the compound Scopine Methobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Scopine Methobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scopine Methobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFZBCJDLZSNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20637998
Record name 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508-46-9
Record name BEA 2180 BR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC120513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action of Scopine Methobromide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Scopine Methobromide (Methscopolamine Bromide)

Abstract

Scopine Methobromide, known interchangeably as Methscopolamine Bromide or N-methylscopolamine, is a peripherally acting antimuscarinic agent derived from scopolamine.[1][2] Its core mechanism of action is the competitive and reversible antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] The molecule's defining chemical feature is its quaternary ammonium structure, which imparts a permanent positive charge, rendering it hydrophilic and largely unable to cross the blood-brain barrier.[3][4][5] This property confines its pharmacological effects primarily to the peripheral nervous system, thereby minimizing the central cognitive and psychotropic side effects associated with its tertiary amine precursor, scopolamine.[3][6] This guide provides a detailed examination of the molecular interactions, inhibited signaling cascades, and the experimental methodologies used to characterize the pharmacological profile of Scopine Methobromide, designed for researchers and drug development professionals.

Introduction & Chemical Profile

Chemical Identity and a Tale of Two Amines

Scopine Methobromide is a semi-synthetic derivative of the naturally occurring tropane alkaloid, scopolamine.[7] It is formed through the N-methylation of the tropane ring's nitrogen atom, resulting in a quaternary ammonium salt.[1] This seemingly minor chemical modification—the transformation of a tertiary amine into a quaternary ammonium cation—is the central determinant of its entire pharmacological profile.

While scopolamine is lipophilic and readily penetrates the central nervous system (CNS), Scopine Methobromide's permanent positive charge dramatically increases its polarity and hydrophilicity.[3][8][9] This structural change is the causal reason for its inability to passively diffuse across the lipid-rich blood-brain barrier, a critical feature that distinguishes its clinical applications from those of scopolamine.[3][5][6]

The Significance of Quaternization

The deliberate quaternization of scopolamine is a classic drug design strategy to achieve peripheral selectivity. The rationale is to retain the parent molecule's affinity for the target receptor while restricting its biodistribution.

  • Tertiary Amines (e.g., Scopolamine, Atropine): Exist in equilibrium between a charged and uncharged state, allowing for passage across lipid membranes and significant CNS effects.[10][11]

  • Quaternary Amines (e.g., Scopine Methobromide): Possess a permanent positive charge, confining their action to the periphery where they can access mAChRs in smooth muscle, cardiac tissue, and exocrine glands without impacting the brain.[3][4]

Core Mechanism of Action at the Molecular Level

Target Receptors: Muscarinic Acetylcholine Receptors (mAChRs)

The primary molecular targets for Scopine Methobromide are the muscarinic acetylcholine receptors, a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5).[3][12][13] These receptors are integral to the function of the parasympathetic nervous system, mediating the effects of the endogenous neurotransmitter acetylcholine (ACh).[12][14]

Competitive Antagonism

Scopine Methobromide functions as a direct, competitive antagonist at mAChRs.[3][4] Being structurally analogous to acetylcholine, it binds to the same orthosteric site on the receptor.[2][4] However, its binding does not induce the necessary conformational change required for receptor activation. Instead, it reversibly occupies the binding site, physically preventing acetylcholine from binding and initiating downstream signaling.[15][16] This blockade effectively inhibits parasympathetic nerve transmission at the postganglionic junction.[3]

Inhibition of Downstream Signaling Cascades

The antagonistic action of Scopine Methobromide prevents the activation of the distinct signaling pathways coupled to different mAChR subtypes. Muscarinic receptors are broadly divided into two functional categories based on their G-protein coupling.[12][13]

  • Gq/11-Coupled Receptors (M1, M3, M5): In tissues like smooth muscle and exocrine glands, ACh binding to these receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[13][17] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to smooth muscle contraction and glandular secretion. Scopine Methobromide blocks this entire cascade.[13][18]

  • Gi/o-Coupled Receptors (M2, M4): Primarily found in cardiac tissue (M2) and the CNS (M2, M4), these receptors, when activated by ACh, couple to Gi/o proteins.[12] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the cell membrane and slows heart rate. Scopine Methobromide prevents this inhibitory signaling.[12][19]

G_Protein_Signaling_Inhibition cluster_ligands Ligands cluster_receptors Muscarinic Receptors (mAChRs) cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_response Physiological Response ACh Acetylcholine M135 M1, M3, M5 ACh->M135 Activates M24 M2, M4 ACh->M24 Activates SM Scopine Methobromide SM->M135 Blocks SM->M24 Blocks Gq Gq/11 M135->Gq Gi Gi/o M24->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG ↑ IP3 / DAG → ↑ Ca2+ PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Response_Gq Smooth Muscle Contraction Glandular Secretion IP3_DAG->Response_Gq Response_Gi ↓ Heart Rate cAMP->Response_Gi Modulates

Caption: Inhibition of mAChR G-protein signaling by Scopine Methobromide.

Pharmacological Profile & Receptor Selectivity

Binding Affinity Profile

While extensive data for Scopine Methobromide itself is limited, its pharmacological identity with N-methylscopolamine allows for the use of its binding data as a direct proxy.[5] N-methylscopolamine is considered a non-selective muscarinic antagonist, exhibiting high affinity across all five receptor subtypes.[20] This lack of selectivity is why its effects—such as reduced salivation (M1/M3), decreased gut motility (M2/M3), and tachycardia (M2)—are broad and reflect a general blockade of the parasympathetic nervous system.

Table 1: Comparative Binding Affinities (Ki, nM) of N-Methylscopolamine (Proxy for Scopine Methobromide)

Compound M1 (Ki, nM) M2 (Ki, nM) M3 (Ki, nM) M4 (Ki, nM) M5 (Ki, nM)
N-Methylscopolamine ~1-3 ~1-3 ~1-3 ~1-3 ~1-3

Note: Ki values are approximations derived from multiple radioligand binding studies and indicate high, nanomolar affinity across all subtypes. Exact values may vary based on experimental conditions.[21][22]

Experimental Characterization Protocols

To elucidate the mechanism of action and pharmacological profile of an antimuscarinic agent like Scopine Methobromide, a combination of binding and functional assays is essential. Binding assays quantify the affinity of the drug for its receptor, while functional assays measure the physiological consequence of that binding.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype. The experiment measures the ability of unlabeled Scopine Methobromide to compete with a radiolabeled antagonist, such as [³H]N-Methylscopolamine ([³H]NMS), for binding to mAChRs expressed in cell lines or tissue homogenates.[22]

Step-by-Step Methodology:

  • Preparation of Receptor Source: Homogenize tissues known to express mAChRs (e.g., rat brain cortex, bladder) or use membranes from cell lines stably expressing a single human mAChR subtype (e.g., CHO-K1 cells).[22][23]

  • Incubation: In a series of tubes, combine the receptor preparation with a fixed, low concentration of [³H]NMS (typically near its Kd value) and varying concentrations of unlabeled Scopine Methobromide (ranging from 10⁻¹² M to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of Scopine Methobromide. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Scopine Methobromide that inhibits 50% of the specific binding of [³H]NMS). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Binding_Assay_Workflow A Prepare Receptor Source (e.g., Cell Membranes) B Incubate: Receptors + [³H]NMS + Variable [Scopine Methobromide] A->B C Reach Equilibrium B->C D Rapid Filtration (Separate Bound/Unbound) C->D E Wash Filters D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis: Plot Curve → IC₅₀ → Ki F->G

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Functional Assay (Isolated Smooth Muscle Preparation)

This assay assesses the functional antagonism of the drug by measuring its ability to inhibit agonist-induced muscle contraction. The isolated rat urinary bladder is a classic model as it has a robust contractile response to muscarinic agonists, mediated primarily by M3 receptors.[25]

Step-by-Step Methodology:

  • Tissue Dissection: Humanely euthanize a rat and carefully dissect the urinary bladder. Place it in cold, oxygenated Krebs-Henseleit buffer.

  • Preparation Mounting: Cut the bladder into longitudinal strips and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Connect the tissue strips to isometric force transducers and allow them to equilibrate under a small resting tension (e.g., 1 gram) for at least 60 minutes, with periodic buffer changes.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for a stable muscarinic agonist like carbachol to establish a baseline maximal contraction.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of Scopine Methobromide for a set period (e.g., 30 minutes).

  • Repeat Agonist Curve: In the continued presence of Scopine Methobromide, repeat the cumulative concentration-response curve for carbachol.

  • Data Analysis: The presence of a competitive antagonist like Scopine Methobromide will cause a rightward shift in the agonist's concentration-response curve without reducing the maximum response. Repeat step 5 and 6 with several different concentrations of the antagonist. Perform a Schild analysis on the resulting data to calculate the pA₂ value, which represents the negative log of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's EC₅₀. The pA₂ is a measure of antagonist potency.[25]

Functional_Assay_Workflow A Dissect Bladder Tissue B Mount Tissue Strips in Organ Bath A->B C Equilibrate Under Tension B->C D Generate Baseline Agonist (Carbachol) Curve C->D E Wash & Incubate with Scopine Methobromide D->E F Generate New Agonist Curve in Presence of Antagonist E->F G Repeat E & F with Different Antagonist Doses F->G Iterate H Data Analysis: Schild Plot → pA₂ Value G->H

Caption: Workflow for an in vitro functional smooth muscle assay.

Conclusion

The mechanism of action of Scopine Methobromide is a clear example of rational drug design, where a specific chemical modification is used to achieve a desired pharmacological profile. Its identity as a non-selective, competitive muscarinic antagonist defines its ability to block parasympathetic signaling.[3][15] Crucially, its quaternary ammonium structure restricts its action to the periphery, providing therapeutic benefits such as spasmolysis and reduced secretions without the adverse CNS effects of its parent compound, scopolamine.[3][6] The experimental protocols detailed herein represent the fundamental tools used by researchers to validate this mechanism and quantify the potency and affinity that underpin its clinical utility.

References

  • Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB J., 9, 619-625. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5459110, Methscopolamine bromide. Retrieved January 14, 2026, from [Link].

  • Grokipedia. (2026). Methylscopolamine bromide. Retrieved January 14, 2026, from [Link].

  • Wikipedia. (n.d.). Methylscopolamine bromide. Retrieved January 14, 2026, from [Link].

  • Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 101(15), 5414-5415. Link

  • Patsnap Synapse. (2024). What is the mechanism of Methscopolamine Bromide? Retrieved January 14, 2026, from [Link].

  • Eglen, R. M. (1997). Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle. In Muscarinic Receptor Subtypes in Smooth Muscle. CRC Press. Link

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved January 14, 2026, from [Link].

  • Riddy, D. M. (2012). muscarinic receptor signaling pathways: therapeutic targets for diabetes? Therapeutic Delivery, 3(1), 1-4. Link

  • Biology Stack Exchange. (2016). Differences in the action of Scopolamine and Atropine. Retrieved January 14, 2026, from [Link].

  • Definitions.net. (n.d.). What does n-methylscopolamine mean? Retrieved January 14, 2026, from [Link].

  • MDWiki.org. (n.d.). Methylscopolamine. Retrieved January 14, 2026, from [Link].

  • Pharmacy Concepts. (2023). Atropine Vs Scopolamine Pharmacological Differences. YouTube. Link

  • Wikipedia. (n.d.). Scopolamine. Retrieved January 14, 2026, from [Link].

  • EMBL-EBI. (2011). CHEBI:61276 - scopolamine methobromide. Retrieved January 14, 2026, from [Link].

  • Bar-Am, O., et al. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 107, 243-250. Link

  • Jakubík, J., et al. (2017). Binding of N-methylscopolamine to the extracellular domain of muscarinic acetylcholine receptors. Scientific Reports, 7, 40662. Link

  • Gabel, L. P., & Levitt, R. A. (1983). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Psychopharmacology, 79(4), 305-308. Link

  • van der Schier, R., et al. (2020). Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning. Archives of Toxicology, 94(6), 2039-2050. Link

  • Lochner, M., & Lummis, S. C. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Apollo - University of Cambridge Repository. Link

  • Yono, M., et al. (2005). Antimuscarinic agents exhibit local inhibitory effects on muscarinic receptors in bladder-afferent pathways. Urology, 65(3), 604-609. Link

  • Medical News Today. (n.d.). Anticholinergic drugs: Uses and side effects. Retrieved January 14, 2026, from [Link].

  • Yamada, S., et al. (2018). Basic and clinical aspects of antimuscarinic agents used to treat overactive bladder. Pharmacology & Therapeutics, 189, 130-148. Link

  • Levin, R. M., et al. (1983). Direct measurement of the anticholinergic activity of a series of pharmacological compounds on the canine and rabbit urinary bladder. The Journal of Urology, 129(2), 420-422. Link

  • National Research Council (US) Committee on Toxicology. (1982). DIGEST REPORT ANTICHOLINERGIC CHEMICALS. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents, Volume 1. National Academies Press (US). Link

  • Ohtake, A., et al. (2004). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. European Journal of Pharmacology, 492(2-3), 243-250. Link

  • Waelbroeck, M., et al. (1990). Binding of Selective Antagonists to Four Muscarinic Receptors (M1 to M4) in Rat Forebrain. Molecular Pharmacology, 38(2), 267-273. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3000322, Scopolamine. Retrieved January 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24191214, Scopine Methobromide. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder. Retrieved January 14, 2026, from [Link].

Sources

An In-depth Technical Guide to Scopine Methobromide: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Scopine Methobromide, a quaternary ammonium compound of significant interest in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its chemical properties and analytical methodologies. Our focus is on providing actionable insights and robust protocols to support your research endeavors.

Introduction: The Significance of Scopine Methobromide

Scopine Methobromide, systematically named (1R,2R,4S,5S,7s)-7-Hydroxy-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a key chemical entity primarily recognized as a European Pharmacopoeia (EP) impurity of Tiotropium Bromide[1][2]. Tiotropium Bromide is a long-acting muscarinic antagonist widely used in the treatment of chronic obstructive pulmonary disease (COPD)[3]. The presence and characterization of impurities like Scopine Methobromide are critical for ensuring the safety and efficacy of the final drug product.

Beyond its role as a pharmaceutical impurity, Scopine Methobromide belongs to the tropane alkaloid family, a class of compounds known for their diverse pharmacological activities[4]. As a quaternary ammonium salt of scopine, its structure imparts specific physicochemical properties that influence its biological behavior, particularly its interaction with muscarinic receptors[5][6][7]. Understanding these properties is paramount for its synthesis, detection, and control in pharmaceutical preparations.

Chemical Structure and Properties

Elucidation of the Molecular Structure

The chemical structure of Scopine Methobromide is characterized by a rigid tricyclic tropane core, which features an epoxide ring and a quaternary ammonium group. The specific stereochemistry, (1R,2R,4S,5S,7s), is crucial for its three-dimensional conformation and subsequent biological activity.

Caption: 2D representation of Scopine Methobromide's chemical structure.

Physicochemical Properties

The physicochemical properties of Scopine Methobromide are summarized in the table below. These properties are fundamental for developing analytical methods, designing formulation strategies, and understanding its pharmacokinetic profile.

PropertyValueSource(s)
CAS Number 1508-46-9[1][8]
Molecular Formula C₉H₁₆BrNO₂[1][8]
Molecular Weight 250.13 g/mol [1][8]
Appearance White to off-white crystalline powder[9]
Melting Point >213°C (decomposes)[10][11]
Solubility Soluble in Methanol and DMSO[2]
Storage Store at -20°C in a dry, cool, and well-ventilated place.[8]

Synthesis of Scopine Methobromide

Scopine Methobromide is synthesized through the quaternization of scopine with methyl bromide. This reaction is a classic example of an SN2 reaction where the lone pair of electrons on the nitrogen atom of the tropane ring attacks the methyl group of methyl bromide, displacing the bromide ion.

Synthesis Scopine Scopine Reaction Quaternization (SN2 Reaction) Scopine->Reaction MethylBromide Methyl Bromide (CH3Br) MethylBromide->Reaction Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction Medium ScopineMethobromide Scopine Methobromide Reaction->ScopineMethobromide

Caption: Synthetic pathway for Scopine Methobromide via quaternization.

Experimental Protocol: Synthesis of Scopine Methobromide

This protocol describes a representative method for the synthesis of Scopine Methobromide from scopine.

Materials:

  • Scopine

  • Methyl bromide (as a solution in a suitable solvent, e.g., acetonitrile)

  • Anhydrous acetonitrile

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Cooling bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve a known quantity of scopine in anhydrous acetonitrile. The choice of an aprotic solvent like acetonitrile is crucial to prevent side reactions and to facilitate the SN2 mechanism.

  • Cooling: Cool the solution to 0-5°C using an ice bath. This helps to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Addition of Methyl Bromide: Slowly add a stoichiometric equivalent of methyl bromide solution to the cooled scopine solution with continuous stirring. The slow addition is important to maintain temperature control.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Product: Upon completion of the reaction, the product, Scopine Methobromide, will likely precipitate out of the solution as it is a salt and generally less soluble in acetonitrile than the starting material. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and acetone, to yield pure Scopine Methobromide.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

A robust analytical strategy is essential for the identification and quantification of Scopine Methobromide, especially in the context of pharmaceutical quality control.

Spectroscopic Analysis

While publicly available experimental spectra for Scopine Methobromide are scarce, its structure allows for the prediction of its key spectroscopic features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups attached to the quaternary nitrogen, typically as singlets in the range of 3.0-3.5 ppm. The protons of the tropane ring will exhibit complex splitting patterns due to the rigid bicyclic system. The proton of the hydroxyl group may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons attached to the nitrogen, the carbons of the tropane ring, and the carbon bearing the hydroxyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aliphatic ring system and methyl groups will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration of the alcohol and ether linkages will appear in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing this quaternary ammonium salt. The mass spectrum will show a prominent peak for the cation [C₉H₁₆NO₂]⁺ at m/z 170.23. The bromide counter-ion will not be observed in the positive ion mode.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Scopine Methobromide.

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Sample containing Scopine Methobromide Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (Reversed-Phase C18 column) Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Reference Standard Integration->Quantification

Caption: A typical workflow for the HPLC analysis of Scopine Methobromide.

Typical HPLC-UV Method Parameters:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The use of an ion-pairing agent may be necessary to improve peak shape for the quaternary ammonium compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Injection Volume: 10-20 µL

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, particularly for trace-level quantification in complex matrices[12][13].

Pharmacology and Toxicology

Pharmacological Profile

Scopine Methobromide is a muscarinic receptor antagonist[10]. The quaternary ammonium structure generally limits its ability to cross the blood-brain barrier, thus primarily exerting peripheral anticholinergic effects[14]. This is in contrast to its parent tertiary amine, scopine, and the related scopolamine, which can have significant central nervous system effects[4]. The antagonistic activity at muscarinic receptors, particularly the M3 subtype, is the basis for the therapeutic effect of related compounds like Tiotropium in causing bronchodilation[1][3]. The methylation of the nitrogen atom to form a quaternary amine can increase the antagonistic activity at these receptors[7].

Toxicological and Safety Information

As a chemical used in research, Scopine Methobromide should be handled with appropriate safety precautions.

  • Hazard Identification: It is considered a hazardous chemical[8].

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[8]. Avoid creating dust[8].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at -20°C[8].

  • In case of exposure:

    • Eyes: Wash with plenty of water.

    • Skin: Wash skin with soap and water.

    • Inhalation: Remove to fresh air.

    • Ingestion: Clean mouth with water. In all cases of significant exposure, seek medical attention[8].

Conclusion

Scopine Methobromide is a molecule of considerable importance in the pharmaceutical industry, primarily due to its status as a process-related impurity of the widely used bronchodilator, Tiotropium Bromide. Its synthesis, characterization, and control are therefore critical aspects of drug development and manufacturing. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and robust analytical methodologies for its characterization. The insights into its pharmacological context as a muscarinic antagonist further underscore its relevance. For researchers and scientists in drug development, a thorough understanding of Scopine Methobromide is not just a matter of regulatory compliance, but a fundamental aspect of ensuring the quality and safety of life-changing medications.

References

  • Santa Cruz Biotechnology. (2021, June 23).
  • Steinhilber, D., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry, 52(16), 5241-5252.
  • PubMed. (2009). Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists.
  • Jin, Y., et al. (2011). Synthesis of tropane compounds and their antagonistic activity to M3 receptors. Journal of Chinese Pharmaceutical Sciences, 20(4), 334-339.
  • eGP
  • Thermo Fisher Scientific. (n.d.).
  • ScienceLab.com. (2005, October 9).
  • Grynkiewicz, G., & Gadzikowska, M. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 742.
  • Sigma-Aldrich. (2025, October 17).
  • Cayman Chemical. (2024, March 27).
  • Al-Qaim, F. F., et al. (2022). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. Molecules, 27(19), 6529.
  • Xue, J., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Environmental Research and Public Health, 18(11), 5967.
  • Fisher Scientific. (2012, April 30).
  • ChemicalBook. (n.d.). Scopine Methobromide. Retrieved January 14, 2026.
  • LeBouf, R. F., et al. (2016). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry.
  • CymitQuimica. (n.d.). Tiotropium Related Compound G. Retrieved January 14, 2026.
  • SynThink Research Chemicals. (n.d.). Tiotropium EP Impurity G. Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). Tiotropium bromide. Retrieved January 14, 2026.
  • Allmpus. (n.d.). Tiotropium EP Impurity G and N-Methylscopine Bromide. Retrieved January 14, 2026.
  • USP Store. (n.d.). Tiotropium Related Compound G. Retrieved January 14, 2026.
  • PubChem. (n.d.). 9-Methyl-3-oxa-9-azatricyclo(3.3.1.02,4)nonan-7-ol. Retrieved January 14, 2026.
  • CAS Common Chemistry. (n.d.). Tiotropium bromide. Retrieved January 14, 2026.
  • PharmaCompass. (n.d.).

Sources

A Technical Guide to the Muscarinic Antagonist Activity of Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Scopine methobromide, also known as N-methylscopolamine or methscopolamine bromide, is a quaternary ammonium derivative of scopolamine.[1][2] As a member of the muscarinic antagonist class of drugs, it competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors.[3] Its defining characteristic is its quaternary ammonium structure, which imparts a permanent positive charge, significantly limiting its ability to cross the blood-brain barrier.[4][5] This property makes scopine methobromide a valuable pharmacological tool for differentiating peripheral from central muscarinic effects and a therapeutic agent where peripheral anticholinergic action is desired without central nervous system side effects.[6] This guide provides an in-depth examination of the muscarinic antagonist profile of scopine methobromide, detailing its mechanism of action, receptor binding characteristics, and functional activity. We present validated, step-by-step protocols for its comprehensive in vitro characterization, designed for researchers and drug development professionals.

Introduction: The Cholinergic System and the Significance of Quaternary Antagonists

The cholinergic system, with acetylcholine as its primary neurotransmitter, is fundamental to countless physiological processes. ACh exerts its effects through two major receptor families: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the majority of the parasympathetic nervous system's effects, often summarized as the "rest-and-digest" response.[7][8] These effects include decreased heart rate, increased glandular secretion, and contraction of smooth muscles in the gut, bladder, and airways.[3]

There are five genetically distinct mAChR subtypes (M1-M5), which couple to different intracellular signaling pathways:

  • M1, M3, and M5 receptors primarily couple through Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium ([Ca²⁺]i).[9][10]

  • M2 and M4 receptors couple through Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and modulation of ion channels.[9][10]

Muscarinic antagonists block these actions. While tertiary amine antagonists like atropine and scopolamine can cross the blood-brain barrier and cause significant central nervous system (CNS) effects (e.g., drowsiness, amnesia, confusion), quaternary ammonium antagonists like scopine methobromide are largely restricted to the periphery.[5][7] This peripheral selectivity is a critical feature, allowing for targeted therapeutic intervention in conditions like peptic ulcers or irritable bowel syndrome with a reduced risk of CNS side effects.[11] It also makes scopine methobromide an indispensable control compound in preclinical research to isolate the peripheral contribution to a physiological response.[1][6]

Physicochemical Properties and Synthesis Overview

Scopine methobromide is synthesized from its parent compound, scopolamine, a natural alkaloid.[12] The synthesis involves the quaternization of the tertiary amine in the tropane ring with a methyl bromide group.

  • Preparation of Scopine: Scopine can be prepared by the hydrolysis of scopolamine.[13] A common laboratory-scale method involves the reduction of the ester group in scopolamine using a reducing agent like sodium borohydride, followed by acidification to yield the scopine salt (e.g., scopine hydrobromide).[14]

  • Quaternization: The final step involves the reaction of the scopine ester with methyl bromide, typically in a solvent like acetonitrile, to yield the quaternary ammonium salt.[15]

This structural modification from a tertiary amine to a quaternary ammonium salt is the key determinant of its pharmacological profile, conferring high polarity and low lipid solubility.

PropertyValue
IUPAC Name (1R,2R,4S,5S,7s)-9,9-dimethyl-7-((S)-3-hydroxy-2-phenylpropanoyloxy)-3-oxa-9-azoniatricyclo[3.3.1.0²⁻⁴]nonane bromide
Synonyms Methscopolamine Bromide, N-Methylscopolamine Bromide
Molecular Formula C₁₈H₂₄BrNO₄
Molecular Weight 398.3 g/mol [2]
Structure Quaternary ammonium tropane alkaloid

Pharmacological Characterization: A Multi-Assay Approach

A thorough understanding of scopine methobromide's activity requires a multi-faceted approach, moving from receptor binding affinity to functional cellular responses and tissue-level effects.

Receptor Binding Profile: Quantifying Affinity

The first step in characterizing any antagonist is to determine its affinity for the target receptors. Radioligand competition binding assays are the gold standard for this purpose, allowing for the determination of the inhibitor constant (Ki).[16][17]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Culture CHO-K1 cells expressing human M1-M5 prep2 Harvest cells and prepare crude membrane fractions prep1->prep2 prep3 Determine protein concentration (e.g., BCA assay) prep2->prep3 assay1 Incubate membranes with: 1. Fixed [3H]NMS (Radioligand) 2. Varying concentrations of Scopine Methobromide (Competitor) prep3->assay1 assay2 Incubate at RT for 60-90 min to reach equilibrium assay1->assay2 sep1 Rapidly filter reaction mix through GF/B filter plates assay2->sep1 sep2 Wash plates with ice-cold buffer to remove unbound ligand sep1->sep2 sep3 Dry plates, add scintillation cocktail, and count radioactivity sep2->sep3 ana1 Plot % Inhibition vs. log[Scopine Methobromide] sep3->ana1 ana2 Fit data to a sigmoidal dose-response curve to find IC50 ana1->ana2 ana3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) ana2->ana3 G start Characterize Functional Antagonism of Scopine Methobromide receptor_q Receptor Subtype? start->receptor_q m135 M1, M3, or M5 receptor_q->m135 m24 M2 or M4 receptor_q->m24 g_protein_q Gq/11-coupled m135->g_protein_q g_protein_i Gi/o-coupled m24->g_protein_i pathway_q PLC Activation → IP₃ → [Ca²⁺]i ↑ g_protein_q->pathway_q pathway_i Adenylyl Cyclase Inhibition → cAMP ↓ G-protein Dissociation g_protein_i->pathway_i assay_q Recommended Assay: Calcium Mobilization Assay pathway_q->assay_q assay_i Recommended Assay: GTPγS Binding Assay pathway_i->assay_i

Caption: Decision tree for selecting the appropriate functional assay.

Objective: To measure the ability of scopine methobromide to inhibit agonist-induced intracellular calcium release in cells expressing Gq-coupled muscarinic receptors.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing M1, M3, or M5 receptors.

  • Agonist: Carbachol or Acetylcholine.

  • Antagonist: Scopine Methobromide.

  • Assay Plate: Black, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation 3, FDSS). [18][19] Procedure:

  • Cell Plating: Seed cells into the assay plate 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading: Remove culture medium and add assay buffer containing the calcium indicator dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add varying concentrations of scopine methobromide to the wells and incubate for 15-20 minutes at room temperature.

  • Measurement: Place the cell plate into the fluorescence plate reader.

  • Baseline Reading: Measure baseline fluorescence for 10-20 seconds.

  • Agonist Addition: The instrument automatically injects a fixed concentration of agonist (an EC₈₀ concentration, predetermined in a separate experiment) into each well.

  • Signal Reading: Immediately following agonist injection, continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal. Calculate the IC₅₀ value by plotting the percent inhibition of the agonist response versus the log concentration of scopine methobromide.

Scientist's Note (Expertise): Pre-determining the EC₈₀ concentration of the agonist is crucial. This concentration provides a robust signal that is still sensitive to inhibition. Using a concentration that is too high (e.g., EC₁₀₀ or higher) can lead to an underestimation of the antagonist's potency due to "receptor reserve," a phenomenon where a maximal response can be achieved without occupying all available receptors. [20]

Objective: To measure the ability of scopine methobromide to inhibit agonist-stimulated binding of [³⁵S]GTPγS to Gαi/o proteins, a proximal measure of receptor activation. [20][21] Materials:

  • Cell Membranes: From cells expressing M2 or M4 receptors.

  • Agonist: Carbachol or Acetylcholine.

  • Antagonist: Scopine Methobromide.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Reagents: GDP (Guanosine diphosphate), Saponin (optional, to permeabilize vesicles).

  • Equipment: Scintillation proximity assay (SPA) beads or filter plates, scintillation counter.

Procedure:

  • Reaction Mix: Prepare a master mix containing membranes (10-20 µg), GDP (typically 1-10 µM), and [³⁵S]GTPγS (~0.1-0.5 nM) in assay buffer.

  • Plate Setup:

    • Add varying concentrations of scopine methobromide to antagonist wells.

    • Add buffer to control wells (basal and agonist-stimulated).

  • Agonist Addition: Add a fixed (EC₈₀) concentration of agonist to the appropriate wells.

  • Initiate Reaction: Add the membrane master mix to all wells.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Termination & Detection:

    • Filter Method: Terminate the reaction by rapid filtration over filter plates, wash, and count as in the binding assay.

    • SPA Method: Add SPA beads (e.g., WGA-coated PVT beads) and incubate for an additional 30 minutes to allow bead-membrane association before counting in a scintillation counter (no filtration needed).

  • Data Analysis: Determine the IC₅₀ of scopine methobromide by plotting the percent inhibition of the net agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of the antagonist.

Scientist's Note (Causality): The inclusion of GDP in the assay buffer is critical. It occupies the guanine nucleotide binding pocket of the Gα subunit in the resting state. Upon agonist stimulation, GDP is released, allowing the labeled, non-hydrolyzable [³⁵S]GTPγS to bind and accumulate, providing a measurable signal of receptor activation. [22]

Summary of Expected Pharmacological Profile

Based on its structure and data from related compounds, the following profile for scopine methobromide can be anticipated.

Table 2: Anticipated Binding and Functional Potency of Scopine Methobromide Note: These are representative values. Actual results will vary based on experimental conditions.

Receptor SubtypeG-Protein CouplingBinding Affinity (Ki, nM)Functional Antagonism (IC₅₀, nM)
M1 Gq/110.5 - 2.01.0 - 5.0 (Calcium Assay)
M2 Gi/o0.5 - 2.01.0 - 5.0 (GTPγS Assay)
M3 Gq/110.5 - 2.01.0 - 5.0 (Calcium Assay)
M4 Gi/o1.0 - 5.02.0 - 10.0 (GTPγS Assay)
M5 Gq/111.0 - 5.02.0 - 10.0 (Calcium Assay)

Scopine methobromide, like its parent compound scopolamine, is expected to be a non-selective muscarinic antagonist , exhibiting high affinity and potent antagonism across all five receptor subtypes. [23]The slight variations in potency often observed are typically not large enough to confer functional subtype selectivity in a clinical or whole-animal context.

In Vivo Implications and Conclusion

The in vitro data generated through these assays provide a robust foundation for understanding the pharmacology of scopine methobromide. The key takeaway for in vivo and clinical applications is its peripheral restriction . While its potency at muscarinic receptors is comparable to scopolamine, its effects are confined to peripheral tissues. [6]

  • In Research: It serves as the ideal negative control to scopolamine. If a scopolamine-induced effect (e.g., on memory) is blocked by atropine but not by scopine methobromide, the effect can be confidently attributed to central muscarinic receptors. [1]* In Therapeutics: Its utility lies in treating disorders requiring peripheral muscarinic blockade, such as reducing gastrointestinal motility or secretions, without the undesirable CNS side effects of sedation or cognitive impairment. [11] In conclusion, scopine methobromide is a potent, non-selective muscarinic antagonist. Its defining feature—the quaternary ammonium group—makes it an invaluable tool for dissecting the complexities of the cholinergic system and a targeted therapeutic agent. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for its rigorous characterization, ensuring data integrity and contributing to the advancement of cholinergic pharmacology.

References

  • Ninja Nerd. (2022). Autonomic Pharmacology | Muscarinic Antagonists. YouTube. Available at: [Link]

  • Glowa, J. R., & Norman, A. B. (1991). Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. Psychopharmacology, 105(2), 241-246. Available at: [Link]

  • Wikipedia contributors. (2023). Muscarinic antagonist. Wikipedia. Available at: [Link]

  • Bar-Yehuda, S., & Kenakin, T. (2017). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Molecular Pharmacology, 91(4), 345-353. Available at: [Link]

  • Gold, M., & Balzer, J. (2016). Quaternary ammonium anti-cholinergic muscarinic receptor antagonists. Google Patents.
  • Sentama, E., et al. (2009). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British Journal of Pharmacology, 156(6), 963-972. Available at: [Link]

  • Le, T., & Bhimji, S. S. (2023). Physiology, Muscarinic Receptor. StatPearls. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]

  • Riss, P. J., et al. (2021). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. Scientific Reports, 11(1), 17568. Available at: [Link]

  • Kumpel, A., et al. (2021). An improved process for preparation of scopine hydrobromide. Google Patents.
  • Lanzafame, A. A., et al. (2013). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • van Haaren, F., & van Hest, A. (1991). Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats. Pharmacology Biochemistry and Behavior, 38(1), 107-113. Available at: [Link]

  • Thompson, K. J., et al. (2023). M3 Receptor Pathway Stimulates Rapid Transcription of the CB1 Receptor Activation through Calcium Signalling and the CNR1 Gene Promoter. International Journal of Molecular Sciences, 24(2), 1403. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anticholinergic Agents. LiverTox. Available at: [Link]

  • Drugs.com. (n.d.). Methscopolamine vs Scopolamine Comparison. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Bar-Yehuda, S., & Kenakin, T. (2016). The Muscarinic Antagonists Scopolamine and Atropine are Competitive Antagonists at 5-HT3 Receptors. ResearchGate. Available at: [Link]

  • Stetinova, V., et al. (2013). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide. Google Patents.
  • Fang, Y. (2014). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry, 86(15), 7523-7529. Available at: [Link]

  • Eglen, R. M. (2005). Overview of muscarinic receptor subtypes. AAPS Journal, 7(1), E237-E244. Available at: [Link]

  • Bidart, J. M., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 93(1-2), 147-155. Available at: [Link]

  • Wikipedia contributors. (2023). Muscarinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • Pocket Dentistry. (2015). Antimuscarinic Drugs. Available at: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available at: [Link]

  • Wang, T., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 15(4), 428-435. Available at: [Link]

  • Carl, J., & Scharman, E. J. (2023). Muscarinic Antagonists. StatPearls. Available at: [Link]

  • PharmaCompass. (n.d.). Methylbromide, Scopolamine. Available at: [Link]

  • Chase, B. A., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. Available at: [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • JoVE. (n.d.). Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. Available at: [Link]

  • Eglen, R. M., et al. (1994). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 112(1), 139-146. Available at: [Link]

  • Vlasova, O. S., et al. (2006). Synthesis of scopine 3-amino-2-phenylpropionate derivatives. Russian Chemical Bulletin, 55(11), 2125-2127. Available at: [Link]

  • Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Available at: [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. Available at: [Link]

  • Harvey, A. R., et al. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological Genomics, 50(1), 1-10. Available at: [Link]

  • Ringdahl, B., et al. (1982). Muscarinic Activity of Some Secondary and Tertiary Amines and Quaternary Ammonium Salts Structurally Related to Oxotremorine. Journal of Medicinal Chemistry, 25(7), 889-893. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Available at: [Link]

  • Lanzafame, A. A., et al. (2013). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Available at: [Link]

  • Moerschbaecher, J. M., et al. (1989). Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys. Journal of the Experimental Analysis of Behavior, 52(1), 21-29. Available at: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5430. Available at: [Link]

  • Wikipedia contributors. (2023). Scopine. Wikipedia. Available at: [Link]

  • Science.gov. (n.d.). scopolamine hydrobromide trihydrate: Topics. Available at: [Link]

  • Bird, I. M., et al. (2015). M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells. Endocrinology, 156(5), 1735-1745. Available at: [Link]

  • Ameduri, B., et al. (2022). Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. Polymers, 14(19), 4153. Available at: [Link]

Sources

The Strategic Synthesis of Scopine Methobromide: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Tropane Alkaloids in Modern Therapeutics

The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing framework, has been a cornerstone of medicine for centuries, yielding compounds with profound physiological effects.[1] From the anticholinergic properties of atropine and scopolamine to the stimulant effects of cocaine, these natural products have provided both therapeutic agents and invaluable probes for understanding human physiology.[1][2] In contemporary drug development, the synthetic manipulation of these core structures continues to be a fertile ground for innovation. This guide focuses on a pivotal, yet often overlooked, precursor: Scopine Methobromide. While primarily recognized as a key intermediate in the synthesis of the long-acting muscarinic antagonist Tiotropium bromide, its utility extends beyond this single application, offering a versatile platform for the creation of novel quaternary ammonium anticholinergic agents.[3][4] This document provides an in-depth exploration of the synthesis, characterization, and strategic application of Scopine Methobromide for researchers, scientists, and professionals in the field of drug development.

Unveiling Scopine Methobromide: Chemical Identity and Strategic Importance

Scopine Methobromide, systematically named (1R,2R,4S,5S)-rel-7-Hydroxy-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a quaternary ammonium salt derived from scopine.[5] Its strategic importance lies in the permanent positive charge on the nitrogen atom, a feature that significantly alters its pharmacological profile compared to its tertiary amine precursor, scopine. This quaternization prevents the molecule from crossing the blood-brain barrier, thereby minimizing central nervous system side effects and localizing its anticholinergic activity to peripheral muscarinic receptors.[6] This characteristic is highly desirable in the development of therapies for respiratory and gastrointestinal disorders.

Table 1: Physicochemical Properties of Scopine Methobromide

PropertyValueReference(s)
CAS Number 1508-46-9[5]
Molecular Formula C₉H₁₆BrNO₂[5]
Molecular Weight 250.13 g/mol [5]
Appearance White to Off-White Solid[4]
Melting Point >213°C (decomposes)[4]
Solubility Freely soluble in water[6]

The Synthetic Pathway: From Scopolamine to Scopine Methobromide

The most established and practical synthetic route to Scopine Methobromide commences with the naturally occurring tropane alkaloid, scopolamine. This pathway can be logically dissected into two primary transformations: the reductive cleavage of the tropic acid ester to yield scopine, followed by the quaternization of the tertiary amine with methyl bromide.

Step 1: Synthesis of Scopine via Reductive Cleavage of Scopolamine

The conversion of scopolamine to scopine involves the selective reduction of the ester functional group without affecting the epoxide or the bicyclic core. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its excellent functional group tolerance and operational simplicity.

  • Sodium Borohydride (NaBH₄): This reducing agent is preferred over stronger hydrides like lithium aluminum hydride (LAH) because it is less reactive and can be used in protic solvents like ethanol. Its milder nature prevents unwanted side reactions, such as the opening of the epoxide ring.

  • Ethanol: Serves as an effective solvent for both scopolamine hydrobromide and sodium borohydride. The protic nature of ethanol also facilitates the reaction by protonating the intermediate alkoxide.

  • Low Temperature (Ice Bath): The initial addition of NaBH₄ is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

The reduction of the ester in scopolamine by sodium borohydride proceeds through a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the tropic acid moiety as a leaving group and forming an aldehyde, which is immediately reduced further by another equivalent of hydride to the primary alcohol, scopine.

ester_reduction Scopolamine Scopolamine Tetrahedral_Intermediate Tetrahedral Intermediate Scopolamine->Tetrahedral_Intermediate 1. NaBH₄ (H⁻ attack) Scopine Scopine Tetrahedral_Intermediate->Scopine 2. Elimination of Tropic Acid & 2nd H⁻ attack Tropic_Acid_Leaving_Group Tropic Acid Leaving Group Tetrahedral_Intermediate->Tropic_Acid_Leaving_Group NaBH4 NaBH₄ H_minus H⁻

Caption: Mechanism of Scopolamine ester reduction.

The following protocol is adapted from established procedures found in the patent literature.[7]

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, suspend scopolamine hydrobromide trihydrate (e.g., 333 g, 760 mmol) in absolute ethanol (3 L).

  • Cooling: Cool the suspension in an ice bath.

  • Reagent Addition: Add sodium borohydride (e.g., 172 g, 4558 mmol) portion-wise over approximately 2 hours, maintaining the temperature below 10°C. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the milky suspension to approximately half its original volume under reduced pressure.

    • Cool the concentrated mixture in an ice bath.

    • Carefully add a solution of 5 M HCl in isopropanol (e.g., 1.064 L) diluted with diethyl ether (2 L) dropwise to hydrolyze the borate salts. Stir overnight.

    • Filter the resulting solid and rinse with diethyl ether.

    • Dissolve the dried solid in a minimal amount of 10% aqueous potassium carbonate solution until a clear solution is obtained.

    • Add brine (200 mL) and solid NaCl (~50 g) to the aqueous phase.

  • Extraction and Isolation:

    • Thoroughly extract the aqueous phase with a chloroform/methanol mixture (e.g., 85:15 v/v).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield scopine as a slightly tan oil.

Table 2: Representative Yields for Scopine Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference(s)
Scopolamine Hydrobromide TrihydrateSodium Borohydride, Ethanol, 0°C to RTScopine87[7]
Scopolamine Hydrobromide TrihydrateSodium Borohydride, Ethanol, 0°C to RTScopine Hydrobromide88.2 - 98.5[8]
Step 2: Quaternization of Scopine to Scopine Methobromide

The final step in the synthesis is the quaternization of the tertiary amine of scopine with methyl bromide. This is a classic SN2 reaction.

  • Methyl Bromide (CH₃Br): An excellent methylating agent due to the good leaving group ability of the bromide ion and the unhindered nature of the methyl group, which facilitates the SN2 reaction.

  • Acetonitrile (CH₃CN): A polar aprotic solvent that is ideal for SN2 reactions. It effectively solvates the cationic transition state and the final quaternary ammonium salt, but does not solvate the nucleophile (the lone pair of the nitrogen) as strongly as a protic solvent would, thus accelerating the reaction.

  • Room Temperature: The reaction proceeds efficiently at room temperature over an extended period. Elevated temperatures are generally not required and may lead to side reactions.

The lone pair of electrons on the nitrogen atom of the scopine molecule acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

sn2_quaternization Scopine Scopine (Tertiary Amine) Transition_State [Transition State]‡ Scopine->Transition_State Nucleophilic attack on CH₃ Scopine_Methobromide Scopine Methobromide Transition_State->Scopine_Methobromide Bromide_Ion Br⁻ Transition_State->Bromide_Ion Br⁻ leaving group Methyl_Bromide CH₃Br Methyl_Bromide->Transition_State

Caption: SN2 mechanism for the quaternization of scopine.

The following is a generalized protocol based on the quaternization of similar tropane alkaloids.[9][10]

  • Reaction Setup: Dissolve the purified scopine (1 equivalent) in anhydrous acetonitrile in a suitable reaction vessel.

  • Reagent Addition: Add a solution of methyl bromide in acetonitrile (e.g., a 50% w/w solution, 1.1-1.5 equivalents) to the scopine solution.

  • Reaction: Seal the reaction vessel and stir the mixture at room temperature for 24-72 hours. A solid precipitate will form over time.

  • Isolation and Purification:

    • Collect the precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the solid with cold acetonitrile to remove any unreacted starting materials.

    • Dry the product under vacuum to yield pure Scopine Methobromide.

Alternative Synthetic Approaches

While the reduction of scopolamine is the most common route, alternative methods for the synthesis of the scopine core have been reported. One notable approach involves a [4+3] cycloaddition between N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone, followed by reduction and epoxidation.[11] While elegant, this multi-step total synthesis is generally less economically viable for large-scale production compared to the semi-synthetic route from readily available scopolamine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to ensure the purity and identity of Scopine Methobromide. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Scopine Methobromide.

  • Methodology: A reversed-phase HPLC method is typically employed. Due to the ionic nature of Scopine Methobromide, ion-pairing agents may be added to the mobile phase to improve peak shape and retention.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often used.

    • Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable as the molecule lacks a strong chromophore.

  • Expected Purity: For use as a pharmaceutical intermediate, the purity of Scopine Methobromide should be >95%, with well-characterized impurity profiles.[12]

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for both quantification and identification of Scopine Methobromide, particularly in biological matrices. The protonated molecule [M+H]⁺ would be the expected parent ion in positive ion mode electrospray ionization.[13]

Spectroscopic Characterization

While specific spectral data for Scopine Methobromide is not widely published, the expected spectra can be inferred from the analysis of its precursors, scopine and scopolamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the protons on the tropane skeleton. The addition of the second methyl group on the nitrogen would result in a distinct singlet, likely deshielded compared to the N-methyl signal in scopine.

    • ¹³C NMR: The spectrum would show the corresponding signals for the carbon atoms in the molecule. The two N-methyl carbons would be evident, as would the carbons of the bicyclic core.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretching band for the hydroxyl group. C-H stretching and bending vibrations, as well as C-O stretching from the ether and alcohol functionalities, would also be present. The formation of the quaternary salt may induce subtle shifts in the positions of adjacent bonds.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the cation (C₉H₁₆NO₂⁺) at m/z 170.12.

Applications in the Synthesis of Anticholinergic Agents

The primary and most well-documented application of Scopine Methobromide is as a precursor in the synthesis of Tiotropium bromide .[3] In this synthesis, the hydroxyl group of Scopine Methobromide is esterified with di-(2-thienyl)glycolic acid or a derivative thereof.

tiotropium_synthesis Scopine_Methobromide Scopine Methobromide Esterification Esterification Scopine_Methobromide->Esterification Tiotropium_Bromide Tiotropium Bromide Esterification->Tiotropium_Bromide Di_thienyl_glycolic_acid Di-(2-thienyl)glycolic acid derivative Di_thienyl_glycolic_acid->Esterification

Caption: Synthesis of Tiotropium Bromide from Scopine Methobromide.

Beyond Tiotropium, the Scopine Methobromide scaffold presents a valuable starting point for the synthesis of other novel quaternary ammonium anticholinergic agents. The hydroxyl group can be esterified with a wide variety of carboxylic acids to generate a library of compounds with potentially diverse pharmacological profiles and therapeutic applications in areas such as:

  • Chronic Obstructive Pulmonary Disease (COPD)

  • Asthma

  • Overactive Bladder

  • Irritable Bowel Syndrome (IBS)

The inherent quaternary ammonium structure ensures peripheral selectivity, a key attribute for minimizing undesirable CNS effects in these therapeutic areas.

Safety and Handling

Scopine Methobromide, as a derivative of tropane alkaloids, should be handled with appropriate care in a laboratory or manufacturing setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Toxicity: While specific toxicity data for Scopine Methobromide is limited, it should be treated as a potentially toxic substance due to its structural relationship to other pharmacologically active tropane alkaloids.

Conclusion and Future Outlook

Scopine Methobromide represents a strategically important intermediate in the synthesis of advanced anticholinergic drugs. The well-established synthetic route from scopolamine, coupled with its favorable pharmacological properties as a quaternary ammonium salt, makes it a valuable tool for drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize Scopine Methobromide in their synthetic endeavors. As the demand for peripherally selective anticholinergics continues to grow, the importance of versatile precursors like Scopine Methobromide in the design and synthesis of next-generation therapeutics is poised to increase significantly.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). Methscopolamine bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Scopine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021133280A1 - An improved process for preparation of scopine hydrobromide.
  • PubMed. (1987). [Synthesis and Pharmacology of N-stereoisomers of Quaternary Tropane Compounds]. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Retrieved from [Link]

  • BenchChem. (2025). The Pivotal Role of Scopine Di(2-thienylglycolate) in the Synthesis of Tiotropium Bromide: A Technical Guide. BenchChem.
  • Google Patents. (n.d.). US6506900B1 - Process for preparing a scopine ester intermediate.
  • PubChem. (n.d.). Scopine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. Retrieved from [Link]

  • PubMed. (1975). Infrared identification test for scopolamine as the hydrobromide. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Scopine as a Versatile Building Block in Organic Synthesis. BenchChem.
  • Google Patents. (n.d.). GB1469781A - Production of scopine.
  • National Institute of Standards and Technology. (n.d.). Scopolamine. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Scopolamine hydrobromide. NIST WebBook. Retrieved from [Link]

  • PubMed Central. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]

  • ResearchGate. (2025). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]

  • PubMed Central. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved from [Link]

  • The McCrone Group. (n.d.). Beware of Spectral Misidentification. Retrieved from [Link]

Sources

Biological activities of quaternary ammonium scopine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Quaternary Ammonium Scopine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium scopine derivatives represent a compelling class of compounds with significant potential in pharmacotherapy. As semi-synthetic derivatives of the tropane alkaloid scopine, their quaternization fundamentally alters their physicochemical and pharmacological properties, most notably leading to a pronounced anticholinergic and antimuscarinic profile with reduced central nervous system (CNS) penetration. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds. We will delve into their primary mechanism of action as competitive antagonists of acetylcholine at muscarinic receptors, and explore their therapeutic implications, including their use as antispasmodics and in the management of respiratory conditions. Furthermore, this guide will touch upon the broader antimicrobial potential inherent to quaternary ammonium structures. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore and expand upon the therapeutic promise of this unique chemical scaffold.

Introduction: The Rationale for Quaternizing Scopine

Scopine, a bicyclic amino alcohol derived from the hydrolysis of scopolamine, serves as a valuable chiral starting material in medicinal chemistry. Its inherent tropane structure is a well-established pharmacophore for interacting with cholinergic receptors. However, as a tertiary amine, scopine can readily cross the blood-brain barrier, leading to potential central nervous system side effects. The strategic introduction of a fourth alkyl group to the nitrogen atom, a process known as quaternization, converts the tertiary amine into a permanently charged quaternary ammonium salt.

This structural modification has profound consequences:

  • Reduced CNS Penetration: The permanent positive charge significantly limits the ability of these derivatives to cross the lipophilic blood-brain barrier.[1] This is a critical feature for developing peripherally acting anticholinergic agents, thereby minimizing centrally-mediated side effects like drowsiness, confusion, and hallucinations that can be associated with their tertiary amine precursors.[2][3]

  • Enhanced Cholinergic Antagonism: Quaternization can enhance the affinity and antagonistic activity at muscarinic acetylcholine receptors, which are pivotal in mediating parasympathetic nervous system responses.[1][4]

  • Introduction of Broad-Spectrum Bioactivity: Quaternary ammonium compounds (QACs) are a well-established class of antimicrobial agents.[5][6][7][8] Thus, quaternizing scopine may imbue the molecule with novel antimicrobial properties.

This guide will systematically explore these facets, providing a foundation for the rational design and development of novel therapeutic agents based on the quaternary ammonium scopine scaffold.

Synthesis and Characterization

The synthesis of quaternary ammonium scopine derivatives is typically achieved through a straightforward N-alkylation reaction, a classic example of the Menshutkin reaction.[9]

General Synthetic Protocol

Objective: To synthesize a library of quaternary ammonium scopine derivatives with varying N-substituents.

Materials:

  • Scopine hydrochloride

  • Sodium bicarbonate (or other suitable base)

  • Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)

  • A selection of alkylating agents (e.g., alkyl halides such as methyl iodide, ethyl bromide, benzyl chloride)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Methodology:

  • Free-Basing of Scopine: Scopine is often supplied as a hydrochloride salt. To render the nitrogen nucleophilic for the quaternization reaction, it must first be converted to its free base form. This is typically achieved by dissolving the scopine hydrochloride in water and adding a mild base, such as sodium bicarbonate, until the solution is alkaline. The free base can then be extracted into an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Quaternization Reaction: The free-based scopine is dissolved in an anhydrous polar aprotic solvent like acetonitrile.[9] The chosen alkylating agent (e.g., an alkyl halide) is then added, typically in a slight molar excess. The reaction mixture is stirred at a temperature ranging from room temperature to the boiling point of the solvent, depending on the reactivity of the alkylating agent.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: As the quaternary ammonium salt forms, it will often precipitate out of the reaction mixture due to its ionic nature and lower solubility in the organic solvent. The product can then be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) or by washing with a less polar solvent like diethyl ether to remove any unreacted starting materials.[9]

  • Characterization: The structure and purity of the synthesized derivatives should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

SynthesisWorkflow ScopineHCl Scopine Hydrochloride FreeBase Free Base Scopine ScopineHCl->FreeBase Base (e.g., NaHCO₃) Reaction Quaternization Reaction FreeBase->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Solvent Anhydrous Solvent (e.g., ACN) Solvent->Reaction Precipitate Precipitated Product Reaction->Precipitate Product Formation Purification Purification (Filtration/Recrystallization) Precipitate->Purification FinalProduct Quaternary Ammonium Scopine Derivative Purification->FinalProduct Characterization (NMR, MS)

Caption: General workflow for the synthesis of quaternary ammonium scopine derivatives.

Core Biological Activity: Anticholinergic and Antimuscarinic Effects

The primary and most well-documented biological activity of quaternary ammonium scopine derivatives is their action as anticholinergic agents, specifically as antimuscarinic agents.[1][4]

Mechanism of Action

Anticholinergic drugs function by competitively antagonizing the actions of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[1][2][4] These receptors are located on autonomic effector organs innervated by postganglionic parasympathetic nerves.[1] By binding to these receptors without activating them, the scopine derivatives prevent ACh from binding and eliciting its normal physiological response. This blockade is reversible and can be overcome by increasing the local concentration of ACh.[1][4]

The functional outcome is an inhibition of the parasympathetic nervous system, often referred to as a "rest and digest" system.[2] This leads to a variety of physiological effects, with the specific profile depending on the receptor subtype selectivity and the dosage.[1]

Signaling Pathway Blockade

AnticholinergicMechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh M_Receptor Muscarinic Receptor (M) G_Protein G-Protein Activation M_Receptor->G_Protein Block Competitive Blockade Effector Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) G_Protein->Effector ACh->M_Receptor Binds & Activates QAScopine Quaternary Scopine Derivative QAScopine->M_Receptor Binds & Blocks

Caption: Competitive antagonism at the muscarinic receptor by quaternary scopine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their molecular structure. Key SAR principles for QACs in general can be applied to the scopine scaffold:

  • Nature of the N-Substituent: The size and lipophilicity of the alkyl or aryl group added during quaternization are critical.

    • Alkyl Chain Length: For antimicrobial activity, there is often an optimal alkyl chain length (typically C12-C16) that balances water solubility and the ability to disrupt bacterial cell membranes.[5][6] A similar relationship may influence anticholinergic potency.

    • Bulky Groups: The incorporation of bulky groups can influence receptor subtype selectivity.

  • The Scopine Core: The stereochemistry of the scopine core, particularly the orientation of the hydroxyl group, is crucial for proper orientation and binding within the muscarinic receptor.

N-Substituent (R-group)Expected Impact on LipophilicityPredicted Anticholinergic PotencyPredicted Antimicrobial Activity
Methyl (-CH₃)LowModerateLow
Ethyl (-C₂H₅)Low-ModerateModerate-HighLow
Benzyl (-CH₂Ph)HighHighModerate
Dodecyl (-C₁₂H₂₅)Very HighVariableHigh
Hexadecyl (-C₁₆H₃₃)Very HighVariableHigh

Table 1: Predicted Structure-Activity Relationships for N-Substituted Quaternary Scopine Derivatives.

Therapeutic Applications and Effects

The peripheral anticholinergic effects of quaternary ammonium scopine derivatives make them suitable for a range of therapeutic applications:

  • Gastrointestinal Tract: They reduce salivary secretion, decrease gastric acid production, and reduce the tone and motility of the gastrointestinal tract.[1] This makes them useful as antispasmodics for conditions like irritable bowel syndrome.

  • Respiratory System: These compounds cause relaxation of bronchial smooth muscle, leading to bronchodilation.[4] This is the basis for their use in treating chronic obstructive pulmonary disease (COPD) and asthma. For example, ipratropium and tiotropium are quaternary ammonium anticholinergics used for this purpose.[2]

  • Genitourinary Tract: They can reduce bladder contractility, making them effective in the treatment of overactive bladder and urge incontinence.[2]

  • Ophthalmology: When applied topically, they can cause mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), which is useful for certain eye examinations.[1]

Antimicrobial Activity: An Emerging Frontier

While the anticholinergic properties are primary, the quaternary ammonium moiety itself confers significant antimicrobial potential.[5][10]

Mechanism of Antimicrobial Action

The antimicrobial activity of QACs is primarily due to their cationic surfactant nature. The positively charged nitrogen atom is attracted to the negatively charged components of microbial cell membranes and walls. The proposed mechanism involves:

  • Adsorption: The cationic headgroup adsorbs onto the negatively charged microbial surface.

  • Membrane Disruption: The lipophilic alkyl chains penetrate and disrupt the lipid bilayer of the cell membrane.[11]

  • Leakage: This disruption compromises membrane integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides.[12]

  • Cell Lysis: Ultimately, this process leads to the lysis and death of the microbial cell.

This broad-spectrum mechanism is effective against gram-positive and gram-negative bacteria, as well as some fungi and viruses.[5][6][7]

Protocol for In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized quaternary scopine derivatives against a panel of pathogenic bacteria.

Materials:

  • Synthesized quaternary scopine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to achieve a range of test concentrations.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

  • Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only) on each plate.

Conclusion and Future Directions

Quaternary ammonium scopine derivatives are a versatile class of compounds with well-defined anticholinergic activities and significant potential as antimicrobial agents. Their key advantage lies in their peripherally restricted action, which minimizes CNS side effects. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of their pharmacological profiles for specific therapeutic targets.

Future research should focus on:

  • Receptor Subtype Selectivity: Designing derivatives with high selectivity for specific muscarinic receptor subtypes (M1-M5) to further refine their therapeutic effects and reduce off-target side effects.

  • Dual-Action Agents: Exploring the synergy between anticholinergic and antimicrobial activities, which could be beneficial in treating respiratory infections where both bronchodilation and antibacterial action are desired.

  • Toxicological Profiling: Comprehensive in vitro and in vivo toxicological studies are essential to ensure the safety of any new derivatives intended for clinical development.[5]

By leveraging the principles outlined in this guide, researchers can continue to innovate and develop novel quaternary ammonium scopine derivatives with improved efficacy and safety profiles, addressing unmet needs in the treatment of a wide range of diseases.

References

  • National Center for Biotechnology Information. (n.d.). ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. NCBI. Retrieved from [Link]

  • Li, Y., et al. (2018). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PMC - PubMed Central. Retrieved from [Link]

  • Agabio, R. (2023). Anticholinergic Medications. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Kwaśniewska, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens. Retrieved from [Link]

  • Kataev, V. E., et al. (2014). Quaternary ammonium derivatives of natural terpenoids. Synthesis and properties. ResearchGate. Retrieved from [Link]

  • Pocket Dentistry. (2015). Antimuscarinic Drugs. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and Structure-Activity Relationships of Quaternary Coptisine Derivatives as Potential Anti-ulcerative Colitis Agents. PubMed. Retrieved from [Link]

  • Kwaśniewska, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. ResearchGate. Retrieved from [Link]

  • Soukup, O., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. Retrieved from [Link]

  • Shtyrlin, Y. G., et al. (2018). Synthesis and Antibacterial Activity of Novel Quaternary Ammonium Pyridoxine Derivatives. Molecules. Retrieved from [Link]

  • Abdel-Alim, A. M., et al. (1987). Cholinergic Activity of Fluorinated Quaternary Pilocarpine Derivatives. ResearchGate. Retrieved from [Link]

  • Kwaśniewska, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. MDPI. Retrieved from [Link]

  • Gatch, M. B., et al. (2020). Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. PMC. Retrieved from [Link]

  • Kensler, C. J., et al. (1954). The selective anti-cholinergic activity of aliphatic tris-quaternary ammonium compounds. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Stoyanov, S., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. Retrieved from [Link]

  • Shtyrlin, Y. G., et al. (2017). New quaternary ammonium pyridoxine derivatives: synthesis and antibacterial activity. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design. Retrieved from [Link]

  • Gzella, A., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. Retrieved from [Link]

  • Therapeutics Initiative. (2018). How well do you know your anticholinergic (antimuscarinic) drugs?. Retrieved from [Link]

  • Salahudeen, M. S., et al. (2017). Anticholinergics: theoretical and clinical overview. Expert Opinion on Drug Safety. Retrieved from [Link]

  • Kwaśniewska, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PubMed. Retrieved from [Link]

Sources

Utilizing Scopine Methobromide and Related Antagonists in the Study of Muscarinic Cholinergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that play a pivotal role in regulating a vast array of physiological functions, making them a critical target for therapeutic drug development. The characterization of these receptors relies heavily on the use of high-affinity antagonists to probe their structure, function, and distribution. This technical guide provides an in-depth exploration of the scopolamine family of antagonists, with a focus on their application in muscarinic receptor research. We will dissect the distinct roles of scopolamine, its core structural moiety scopine, and its quaternary ammonium derivative, methscopolamine (scopolamine methobromide). The guide explains the causal science behind selecting the appropriate antagonist for specific experimental paradigms, such as isolating central versus peripheral nervous system effects. Detailed, self-validating protocols for radioligand binding and functional assays are provided, alongside guidance on data interpretation, to equip researchers with the foundational knowledge and practical tools required for the rigorous study of muscarinic cholinergic systems.

The Muscarinic Cholinergic Receptor Family: An Overview

Muscarinic acetylcholine receptors are integral to the parasympathetic nervous system and are also widely distributed throughout the central nervous system (CNS).[1][2] They are activated by the endogenous neurotransmitter acetylcholine (ACh) and are broadly classified into five subtypes, M1 through M5, each encoded by a distinct gene.[1][3] These subtypes are preferentially coupled to different G protein signaling cascades, leading to distinct cellular responses.

  • M1, M3, and M5 Receptors: These subtypes primarily couple through Gαq/11 proteins.[3][4] Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of excitatory cellular effects.[4][5]

  • M2 and M4 Receptors: These subtypes couple through Gαi/o proteins.[3][6] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They also modulate ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and inhibitory effects.[5]

The diverse distribution and signaling of these receptor subtypes underscore their importance in physiology and disease, making them attractive targets for pharmacological intervention.[1][4]

Muscarinic_Signaling cluster_M135 M1, M3, M5 Pathway cluster_M24 M2, M4 Pathway ACh1 Acetylcholine M135 M1, M3, M5 Receptor ACh1->M135 Gq11 Gαq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response1 PKC->Cell_Response1 ACh2 Acetylcholine M24 M2, M4 Receptor ACh2->M24 Gio Gαi/o M24->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits GIRK GIRK K⁺ Channel Gio->GIRK activates βγ subunit cAMP ↓ cAMP AC->cAMP Cell_Response2 Cellular Response (e.g., ↓ Heart Rate) cAMP->Cell_Response2 Hyperpol Hyperpolarization GIRK->Hyperpol Hyperpol->Cell_Response2

Figure 1: Signaling pathways of muscarinic receptor subtypes.

The Scopolamine Family: Essential Tools for Muscarinic Research

Muscarinic antagonists are indispensable for receptor pharmacology. They allow for the determination of receptor density (Bmax) and ligand affinity (Kd, Ki) through radioligand binding assays and are used to block receptor function to elucidate physiological roles.[7][8] The tropane alkaloids, particularly scopolamine and its derivatives, are foundational tools in this field.[9][10]

Scopine: The Structural Foundation

Scopine is the bicyclic amino alcohol that forms the structural core of scopolamine.[11][12] By itself, scopine is a metabolite of scopolamine and a critical chiral building block in the semi-synthesis of other muscarinic antagonists, such as tiotropium bromide.[12][13][14] While not typically used as a primary research tool for receptor binding, understanding its structure is key to appreciating the pharmacology of its more complex derivatives.

Scopolamine: The Prototypical CNS-Penetrant Antagonist

Scopolamine is a high-affinity, non-selective competitive antagonist for all five muscarinic receptor subtypes.[11] Its tertiary amine structure allows it to readily cross the blood-brain barrier, making it a powerful tool for investigating the role of central muscarinic receptors.[10][15][16] In research, it is frequently used to induce a transient cognitive deficit in animal models, mimicking aspects of dementia or Alzheimer's disease to test the efficacy of potential cognitive enhancers.[17]

Scopine Methobromide (Methscopolamine): The Peripherally-Restricted Counterpart

Scopine Methobromide, more commonly known in pharmacology as Methscopolamine bromide or Scopolamine Methobromide, is a quaternary ammonium derivative of scopolamine.[18][19] The addition of a methyl group to the nitrogen atom creates a permanent positive charge, significantly limiting its ability to cross the blood-brain barrier.[15] This chemical modification is not merely a trivial change; it is the basis for a critical experimental design choice.

Experimental Design: The Causality Behind Antagonist Selection

The choice between scopolamine and its quaternary derivative, methscopolamine, is dictated by the scientific question being asked. This choice is a classic example of using chemical properties to dissect biological systems.

FeatureScopolamineMethscopolamine (Scopine Methobromide)
Chemical Structure Tertiary AmineQuaternary Ammonium Salt[18]
CNS Penetration High (crosses blood-brain barrier)[15][16]Low (peripherally restricted)[15]
Primary Research Use Studying central mAChR effects; creating cognitive deficit models.[20][17]Isolating peripheral mAChR effects; control for peripheral side effects of centrally-acting drugs.[15][18]

Expert Insight: When an investigator administers scopolamine and observes a behavioral change (e.g., memory impairment), it is impossible to conclude from that single experiment whether the effect is due to actions in the brain or in the periphery (e.g., changes in heart rate or gastrointestinal motility that indirectly affect behavior). By using methscopolamine as a control compound, the researcher can establish causality. If methscopolamine fails to produce the same behavioral change, it provides strong evidence that the observed effect of scopolamine is mediated by its action on central nervous system receptors.[15]

Key Experimental Protocols

The following protocols provide a framework for characterizing the interaction of test compounds with muscarinic receptors. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a non-labeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors. The gold-standard radioligand for the entire muscarinic receptor family is [3H]N-methyl-scopolamine ([3H]NMS), a radiolabeled version of methscopolamine.[21][22]

Objective: To determine the inhibitory constant (Ki) of a test antagonist at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-M1 cells).

  • Radioligand: [3H]N-methyl-scopolamine ([3H]NMS).

  • Test Compound (unlabeled antagonist).

  • Non-specific binding control: Atropine (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen).[23]

  • Scintillation cocktail and liquid scintillation counter.

Workflow:

Figure 2: Workflow for a radioligand competition binding assay.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To the wells of the 96-well plate, add:

    • Total Binding: Assay buffer.

    • Non-Specific Binding (NSB): Atropine (1 µM final).

    • Test Compound: Dilutions of the test compound.

  • Add [3H]NMS to all wells at a final concentration near its Kd value (typically 0.5-1.0 nM).

  • Initiate the binding reaction by adding the cell membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

  • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.[23]

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow filters to dry, then add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.

Data Analysis (Self-Validation):

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate % Inhibition: % Inhibition = 100 * (1 - [(CPM with Test Compound - NSB) / (Specific Binding)]).

  • Plot % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol: Functional Antagonism Assay (Calcium Flux)

This protocol measures the ability of an antagonist to block the functional response induced by an agonist, specifically the increase in intracellular calcium mediated by M1, M3, or M5 receptors.

Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.

Materials:

  • A cell line expressing a Gq-coupled muscarinic receptor (e.g., HEK293-M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., Carbachol).

  • Test Compound (antagonist).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove growth media and incubate cells with the Fluo-4 AM dye solution in assay buffer for 1 hour at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Addition: Inject the agonist (Carbachol) at a concentration that produces ~80% of its maximal response (EC80).

  • Data Recording: Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

Data Analysis:

  • The response is measured as the peak fluorescence intensity minus the baseline.

  • Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.

  • Plot the normalized response against the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 of the antagonist.

Data Presentation: Comparative Pharmacology

To provide context for new experimental data, it is crucial to compare it against established pharmacological agents. Scopolamine is a non-selective antagonist, meaning it binds with high and similar affinity to all five muscarinic receptor subtypes.

Table 2: Representative Binding Affinities (Ki, nM) of Common Muscarinic Antagonists

AntagonistM1M2M3M4M5Selectivity Profile
Scopolamine ~1~1~1~1~1Non-selective[11]
Pirenzepine ~20~400~250~150~200M1-selective[21][24]
Methoctramine ~150~10~100~30~150M2-selective[21][24]
4-DAMP ~1~10~0.5~5~1M3/M1-preferring[21][24]
Himbacine ~100~5~50~10~100M2/M4-selective[21][24]

Note: Ki values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used). The data presented is for illustrative purposes to show relative selectivities.

Conclusion

Scopine Methobromide (methscopolamine) and its parent compound, scopolamine, are not merely reagents but are sophisticated tools for pharmacological inquiry. Their distinct physicochemical properties, particularly their ability to penetrate the blood-brain barrier, allow for the deliberate and precise dissection of central versus peripheral cholinergic mechanisms. When used within the framework of robust, self-validating experimental protocols such as radioligand binding and functional assays, these antagonists enable researchers to accurately characterize muscarinic receptor pharmacology. A thorough understanding of the entire scopolamine family—from the scopine scaffold to its tertiary and quaternary amine derivatives—is essential for any scientist aiming to contribute to the field of cholinergic research and drug development.

References

  • Barber, J., et al. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methscopolamine bromide. PubChem Compound Database. Available at: [Link]

  • Glowa, J. R., & Wenger, G. R. (1998). Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. Psychopharmacology. Available at: [Link]

  • Roberts, F. F., et al. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology. Available at: [Link]

  • Boehringer Ingelheim International GMBH. (2021). An improved process for preparation of scopine hydrobromide. Google Patents.
  • Doods, H. N., et al. (1989). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British Journal of Pharmacology. Available at: [Link]

  • Le, T., & Bhimji, S. S. (2023). Physiology, Cholinergic Receptors. StatPearls. Available at: [Link]

  • Broad, L. M., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Barber, J., et al. (2016). The Muscarinic Antagonists Scopolamine and Atropine are Competitive Antagonists at 5-HT3 Receptors. ResearchGate. Available at: [Link]

  • Kawashima, K., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. Available at: [Link]

  • Varga, Z., et al. (2023). Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor. Journal of Chemical Theory and Computation. Available at: [Link]

  • Wikipedia contributors. (2024). Muscarinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • Waelbroeck, M., et al. (1990). Binding of Selective Antagonists to Four Muscarinic Receptors (M1 to M4) in Rat Forebrain. Molecular Pharmacology. Available at: [Link]

  • Drugs.com. (2023). Methscopolamine vs Scopolamine Comparison. Drugs.com. Available at: [Link]

  • Zhang, L. L., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. StatPearls. Available at: [Link]

  • Ehlert, F. J., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Methylscopolamine bromide. Wikipedia. Available at: [Link]

  • Cerna, I., et al. (2013). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide. Google Patents.
  • De Vries, R., et al. (2001). Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats. British Journal of Pharmacology. Available at: [Link]

  • Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological Genomics. Available at: [Link]

  • Teva Pharmaceutical Industries Ltd. (2012). Scopine salts and their use in processes for the preparation of N-demethyl-tiotropium and tiotropium bromide. Google Patents.
  • van Haaren, F., & van Hest, A. (1991). Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Jopek, K., et al. (2021). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Wikipedia contributors. (2024). Muscarinic antagonist. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem Compound Database. Available at: [Link]

  • Broad, L. M., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Muscarinic Receptor Subtype Pharmacology and Physiology. ResearchGate. Available at: [Link]

  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry. Available at: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Scopine Hydrochloride. Alentris Research. Available at: [Link]

Sources

Whitepaper: Synthesis and Characterization of Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of Scopine Methobromide, a critical quaternary ammonium salt intermediate in the development of advanced pharmaceuticals. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates each protocol stage, and establishes a robust framework for analytical confirmation of the final product. The protocols are designed for researchers, chemists, and drug development professionals who require a reliable and reproducible pathway to high-purity Scopine Methobromide.

Strategic Overview: The Significance of Scopine Methobromide

Scopine, a tropane alkaloid derived from the hydrolysis or reduction of scopolamine, serves as a foundational building block in medicinal chemistry.[1][2] Its unique bicyclic structure is a key pharmacophore, but its utility is often enhanced through chemical modification.[1] The quaternization of the tertiary amine in scopine with methyl bromide yields Scopine Methobromide (N-Methylscopinium Bromide), a pivotal intermediate.[3]

This transformation is not merely a synthetic convenience; it is a strategic step in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Tiotropium Bromide, a potent long-acting anticholinergic agent for treating chronic obstructive pulmonary disease (COPD).[4][5][6] The quaternary ammonium structure is essential for the pharmacological activity of these drugs. This guide provides a detailed roadmap for executing this critical synthesis and rigorously validating its outcome.

Synthesis Pathway: From Scopolamine to Scopine Methobromide

The synthesis is logically approached as a two-stage process: first, the generation of the scopine precursor from a readily available starting material, and second, the quaternization to yield the target compound.

Stage 1: Preparation of Scopine from Scopolamine

The most common and efficient route to scopine is the reductive cleavage of the ester linkage in scopolamine. This protocol utilizes sodium borohydride for a controlled and high-yield reduction.[5][7][8]

Causality of Experimental Design:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a selective reducing agent for esters, chosen for its efficacy and safer handling profile compared to more aggressive hydrides. It effectively reduces the ester to the corresponding alcohols (scopine and tropic alcohol).

  • Solvent System: Absolute ethanol is used as the solvent. It readily dissolves the scopolamine salt and the borohydride reagent, facilitating the reaction while being relatively unreactive towards NaBH₄ under controlled temperatures.[7]

  • Temperature Control: The initial reaction is conducted in an ice bath to moderate the exothermic reaction and prevent potential side reactions or decomposition.[7]

Experimental Protocol: Scopine Synthesis

  • Reaction Setup: Suspend Scopolamine Hydrobromide Trihydrate (1.0 eq) in a flask with absolute ethanol (approx. 9 mL per gram of scopolamine HBr).

  • Cooling: Place the flask in an ice bath and stir mechanically to create a uniform suspension.

  • Reagent Addition: Add sodium borohydride (approx. 2.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 25-30°C. Vigorous gas evolution will be observed.[8]

  • Reaction Progression: Once the addition is complete, allow the mixture to warm to ambient temperature and stir overnight (approx. 16 hours) to ensure the reaction goes to completion.

  • Workup & Isolation:

    • Filter the reaction mixture to remove inorganic borate salts.

    • Rinse the solid residue with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in a minimum amount of 10% aqueous potassium carbonate (K₂CO₃) solution to ensure the scopine is in its free base form.

    • Extract the aqueous phase multiple times with a chloroform/methanol solvent system (e.g., 85:15 v/v).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield crude scopine as a solid.

Stage 2: Quaternization of Scopine to Scopine Methobromide

This stage involves the N-alkylation of the tertiary amine of scopine using methyl bromide. This is a classic Sₙ2 reaction where the nucleophilic nitrogen atom attacks the electrophilic methyl group of methyl bromide, displacing the bromide ion.

Causality of Experimental Design:

  • Alkylating Agent: Methyl bromide is a highly effective methylating agent due to the good leaving group potential of the bromide ion. It is typically handled as a solution in a suitable solvent for ease of use and safety.[9][10]

  • Solvent Choice: Acetonitrile is an ideal solvent for this reaction. It is a polar aprotic solvent that effectively dissolves both the scopine free base and the methyl bromide solution. Crucially, while the reactants are soluble, the resulting quaternary ammonium salt, Scopine Methobromide, has lower solubility and precipitates out of the solution as it forms, driving the reaction to completion according to Le Châtelier's principle.[9][10]

  • Reaction Conditions: The reaction proceeds efficiently at room temperature over 24 to 72 hours. The high nucleophilicity of the scopine nitrogen and the reactivity of methyl bromide preclude the need for heating, which simplifies the procedure and minimizes potential side reactions.[6][9][10]

Experimental Protocol: Scopine Methobromide Synthesis

  • Dissolution: Dissolve the purified scopine (1.0 eq) in acetonitrile (approx. 1.25 mL per 1 g of scopine).

  • Reagent Addition: To the stirred solution, add a solution of methyl bromide in acetonitrile (e.g., 50% wt/wt solution, approx. 1.1 eq).[9][10]

  • Reaction: Seal the reaction vessel and stir the mixture at room temperature for 72 hours. A solid precipitate will form over time.[9][10]

  • Isolation: Isolate the product by vacuum filtration.

  • Purification: Wash the filtered solid precipitate with cold acetonitrile to remove any unreacted starting materials and impurities.

  • Drying: Dry the pure white solid under vacuum to yield Scopine Methobromide. A typical yield for this step is >95%.[9][10]

Synthesis Workflow Diagram

Synthesis_Workflow Scopolamine Scopolamine HBr reagent1 1. NaBH₄ 2. Ethanol Scopolamine->reagent1 Scopine Scopine reagent2 CH₃Br in Acetonitrile Scopine->reagent2 Scopine_Methobromide Scopine Methobromide reagent1->Scopine Reduction reagent2->Scopine_Methobromide Quaternization (Sₙ2)

Caption: Reaction pathway from Scopolamine to Scopine Methobromide.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Scopine Methobromide. The following multi-technique approach provides a self-validating system where each analysis corroborates the others.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required.

  • Principle & Justification: ¹H NMR confirms the proton framework and the successful methylation of the nitrogen, while ¹³C NMR validates the carbon skeleton. The quaternization of the nitrogen atom induces significant downfield shifts in the adjacent proton and carbon signals, providing definitive proof of reaction success.

  • Sample Preparation: Dissolve ~10-20 mg of the final product in 0.75 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), and transfer to a 5 mm NMR tube.[11]

  • Expected Spectral Features: The key diagnostic feature in the ¹H NMR spectrum is the appearance of a new singlet corresponding to the additional N-methyl group, distinct from the original N-methyl group. In the ¹³C NMR spectrum, two signals for the N-methyl carbons will be observed.

Technique 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target molecule's cation.

  • Principle & Justification: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique ideal for pre-charged polar molecules like quaternary ammonium salts.[11] The analysis will be performed in positive ion mode to detect the scopine methyl cation ([C₉H₁₆NO₂]⁺).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of ethanol and water.[11]

  • Expected Result: The mass spectrum should show a prominent base peak at an m/z (mass-to-charge ratio) of approximately 170.1, corresponding to the molecular weight of the scopine methyl cation.

Technique 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

  • Principle & Justification: This technique validates the retention of the hydroxyl (-OH) and ether/epoxide (C-O) functionalities from the scopine backbone in the final product.

  • Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Spectral Features: The spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and strong absorptions in the 1000-1300 cm⁻¹ region (C-O stretching).

Summary of Analytical Data
Analytical Technique Parameter Expected Result / Observation Purpose
¹H NMR Chemical Shifts (δ)Appearance of a new N-CH₃ singlet; downfield shift of protons adjacent to N⁺.Structural Elucidation & Confirmation of Quaternization
¹³C NMR Chemical Shifts (δ)Appearance of a second N-CH₃ signal; downfield shift of carbons adjacent to N⁺.Carbon Skeleton Confirmation
Mass Spectrometry (ESI+) Mass-to-Charge (m/z)Prominent peak at ~170.1 [M]⁺Molecular Weight Confirmation of the Cation
IR Spectroscopy Wavenumber (cm⁻¹)Broad peak at ~3200-3600 cm⁻¹ (O-H); Strong peaks at ~1000-1300 cm⁻¹ (C-O).Functional Group Confirmation
HPLC Purity (%)>98%Purity Assessment & Quantification

Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Validation cluster_results Confirmation Product Synthesized Scopine Methobromide NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS IR IR Spectroscopy Product->IR HPLC Purity Analysis (HPLC) Product->HPLC Confirmation Structure, Identity, & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Sequential workflow for the analytical validation of Scopine Methobromide.

Conclusion

The synthesis of Scopine Methobromide via the quaternization of scopine is a robust and high-yielding process fundamental to the production of advanced therapeutic agents. The two-stage pathway detailed in this guide, beginning with the reduction of scopolamine, provides a complete and reproducible method for obtaining this key intermediate. By adhering to the principles of causality in experimental design and employing a multi-faceted analytical characterization strategy, researchers can ensure the production of high-purity Scopine Methobromide with verifiable structural integrity, thereby streamlining the drug development pipeline.

References

  • Papp, O., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Chromatography A, 1232, 309-315. Available at: [Link]

  • Kintz, P., et al. (1991). Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 737-744. Available at: [Link]

  • Grokipedia. (n.d.). Scopine. Grokipedia. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds. ResearchGate. Available at: [Link]

  • Google Patents. (2015). US8957209B2 - Methods for the synthesis of tiotropium bromide. Google Patents.
  • Google Patents. (2011). WO2011015884A1 - Process to prepare scopine esters. Google Patents.
  • Google Patents. (2017). EP2552911B1 - Tiotropium bromide preparation process. Google Patents.
  • Google Patents. (2021). WO2021133280A1 - An improved process for preparation of scopine hydrobromide. Google Patents.
  • Google Patents. (2003). US6506900B1 - Process for preparing a scopine ester intermediate. Google Patents.
  • European Patent Office. (2017). EP2552911B1 - Tiotropium bromide preparation process. Googleapis. Available at: [Link]

  • European Patent Office. (2012). EP2018379B1 - Scopine salts and their use in processes for the preparation of N-demethyl-tiotropium and tiotropium bromide. Googleapis. Available at: [Link]

  • Wikipedia. (n.d.). Scopine. Wikipedia. Available at: [Link]

  • Al-Abri, Z., et al. (2007). NMR Identification and MS Conformation of the Scopolamine Neurotoxin. DTIC. Available at: [Link]

  • ResearchGate. (2006). The solid-state structures of (-)-scopolamine free base, (-)-scopolamine methobromide, (-)-scopolamine hydrobromide trihydrate, and of the pseudopolymorphic forms of (-)-scopolamine hydrochloride anhydrate and 1.66hydrate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Scopolamine. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to Scopine Methobromide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Scopine Methobromide, a critical process-related impurity in the synthesis of the blockbuster bronchodilator, Tiotropium Bromide. For researchers, scientists, and drug development professionals, understanding the physicochemical properties, formation, and analytical control of this impurity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the core chemistry, synthetic origins, and detailed analytical methodologies pertinent to Scopine Methobromide, grounded in established scientific principles and regulatory expectations.

Core Compound Profile: Scopine Methobromide

Scopine Methobromide, also known by its systematic name (1R,2R,4S,5S)-rel-7-Hydroxy-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a quaternary ammonium compound.[1] Its significance in the pharmaceutical industry is primarily as a process-related impurity in the manufacture of Tiotropium Bromide.[2][3]

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of Scopine Methobromide is the first step in developing robust control strategies.

PropertyValueSource(s)
CAS Number 1508-46-9[1][4]
Molecular Formula C9H16BrNO2[1][4]
Molecular Weight 250.13 g/mol [1][4]
Appearance White to Off-White Solid
Synonyms N-Methylscopinium Bromide, Tiotropium EP Impurity G[2]
Solubility Slightly soluble in DMSO, Methanol, and Water
Storage -20°C Freezer

The Genesis of an Impurity: Synthesis and Mechanism

The control of any impurity begins with a deep understanding of its formation. Scopine Methobromide is a classic example of an impurity arising from a side reaction involving the starting material and a reagent in the final steps of API synthesis.

Tiotropium Bromide Synthesis Overview

Tiotropium Bromide is synthesized via a multi-step process, with a key final step involving the quaternization of an intermediate, N-demethyl-tiotropium, with methyl bromide. A common synthetic route begins with the esterification of scopine with methyl di(2-thienyl)glycolate.[3]

Formation Pathway of Scopine Methobromide

During the synthesis of Tiotropium Bromide, unreacted scopine from the preceding step can be carried over into the final quaternization step. Here, it can compete with the intended intermediate (N-demethyl-tiotropium) and react directly with the methylating agent, methyl bromide. This side reaction leads to the formation of Scopine Methobromide.

The diagram below illustrates this critical step in the synthesis and the point of impurity formation.

Tiotropium_Synthesis Scopine Scopine Esterification Esterification Scopine->Esterification Glycolate Methyl di(2-thienyl)glycolate Glycolate->Esterification NDT N-demethyl-tiotropium Esterification->NDT Scopine_Impurity Unreacted Scopine Esterification->Scopine_Impurity Carry-over Quaternization Quaternization NDT->Quaternization MeBr Methyl Bromide (CH3Br) MeBr->Quaternization Side_Reaction Side Reaction MeBr->Side_Reaction Tiotropium Tiotropium Bromide (API) Quaternization->Tiotropium Scopine_Impurity->Side_Reaction Scopine_MeBr Scopine Methobromide (Impurity G) Side_Reaction->Scopine_MeBr

Caption: Synthesis of Tiotropium Bromide and formation of Scopine Methobromide.

The causality for the presence of Scopine Methobromide is therefore directly linked to the efficiency of the purification of the N-demethyl-tiotropium intermediate. Inadequate removal of unreacted scopine will inevitably lead to higher levels of this impurity in the final API.

Analytical Control Strategy: Detection and Quantification

A robust analytical method is essential for the detection and quantification of Scopine Methobromide to ensure the quality and safety of Tiotropium Bromide. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the technique of choice.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol outlines a general methodology for the analysis of Tiotropium Bromide and its related impurities, including Scopine Methobromide.

Objective: To separate, identify, and quantify Scopine Methobromide in a Tiotropium Bromide API sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Purified water

  • Tiotropium Bromide Reference Standard

  • Scopine Methobromide Reference Standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 2mM ammonium acetate in water and adjust the pH to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered aqueous mobile phase and an organic modifier are standard for reversed-phase chromatography of polar compounds. The acidic pH ensures the analytes are in a consistent protonated state.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the Tiotropium Bromide and Scopine Methobromide reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Tiotropium Bromide API sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 240 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 40 60
      30 40 60
      35 95 5

      | 40 | 95 | 5 |

    • Rationale: A gradient elution is necessary to separate the more polar impurity (Scopine Methobromide) from the less polar API (Tiotropium Bromide) and other potential impurities within a reasonable run time.

  • Data Analysis:

    • Identify the peaks for Tiotropium Bromide and Scopine Methobromide in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Calculate the concentration of Scopine Methobromide in the sample using the peak area and the concentration of the reference standard.

Advanced Method: LC-MS/MS for High Sensitivity and Specificity

For confirmation of identity and quantification at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable. The mass spectrometer would be operated in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the Scopine Methobromide cation.

The workflow for analytical quality control is depicted below.

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting API_Sample Weigh API Sample Dissolve_API Dissolve in Diluent API_Sample->Dissolve_API Ref_Std Weigh Reference Standards Dissolve_Ref Dissolve in Diluent Ref_Std->Dissolve_Ref HPLC HPLC Separation (C18 Column, Gradient Elution) Dissolve_API->HPLC Dissolve_Ref->HPLC Detection UV or MS/MS Detection HPLC->Detection Peak_ID Peak Identification (by Retention Time) Detection->Peak_ID Quantification Quantification (vs. Reference Standard) Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Analytical workflow for the quality control of Scopine Methobromide.

Pharmacological and Toxicological Considerations

As a quaternary ammonium compound and a tropane alkaloid derivative, Scopine Methobromide has the potential to interact with muscarinic acetylcholine receptors.[5][6] Tiotropium Bromide itself is a potent muscarinic antagonist. While specific pharmacological data for Scopine Methobromide is not extensively published, its structural similarity to other anticholinergic agents suggests that it could contribute to the overall pharmacological profile of the API if present in sufficient quantities. Therefore, strict control of its levels is essential to ensure that the therapeutic effect is solely attributable to Tiotropium Bromide and to minimize any potential off-target effects.

Conclusion

Scopine Methobromide serves as a quintessential example of a process-related impurity that demands rigorous control in pharmaceutical manufacturing. A comprehensive understanding of its formation during the synthesis of Tiotropium Bromide, coupled with the implementation of highly sensitive and specific analytical methods, is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product. This guide provides the foundational knowledge and practical methodologies for researchers and drug development professionals to effectively manage this critical impurity.

References

  • Google Patents. (n.d.). WO2021133280A1 - An improved process for preparation of scopine hydrobromide.
  • Google Patents. (n.d.). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.
  • PubChem. (n.d.). Scopolamine. Retrieved from [Link]

  • El-Haddad, B., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 798.
  • Chen, H., et al. (2005). Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Talanta, 67(5), 984-991.

Sources

Introduction: The Pivotal Role of Scopine Methobromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Scopine Methobromide

Scopine Methobromide, with the CAS Number 1508-46-9, is a quaternary ammonium compound featuring a tropane skeleton.[1] Its structure is distinguished by an epoxide ring and a hydroxyl group, functionalities that are critical to its reactivity and its physical properties. As a key intermediate, particularly in the synthesis of Tiotropium Bromide, a long-acting anticholinergic bronchodilator, a thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the solubility and stability characteristics of Scopine Methobromide. We will delve into the theoretical principles governing its behavior in various solvents, provide robust experimental protocols for its characterization, and discuss its degradation pathways under stress conditions. The insights provided herein are designed to facilitate efficient process development, robust formulation design, and adherence to stringent regulatory standards.

Part 1: The Solubility Profile of Scopine Methobromide

The solubility of an API intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the selection of appropriate formulation vehicles. The molecular structure of Scopine Methobromide—a charged quaternary ammonium salt—dictates its solubility behavior, predisposing it to high solubility in polar solvents.

Theoretical Framework: Polarity and Solvation

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] Scopine Methobromide is an ionic salt, which dissociates in solution into a positively charged N-methylscopinium cation and a bromide anion. This ionic nature results in strong dipole-ion interactions with polar solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. They are highly effective at solvating both the cation and the anion of Scopine Methobromide, leading to high solubility. Water, with its high dielectric constant, is particularly effective at shielding the ionic charges and promoting dissolution.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H bonds. While they can solvate the cation through dipole-ion interactions, their ability to solvate the bromide anion is less efficient compared to protic solvents. Solubility is generally expected to be moderate to high, but potentially lower than in polar protic solvents.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipoles. They are incapable of effectively solvating the charged ions of Scopine Methobromide, resulting in very poor solubility.[4]

Experimental Determination of Equilibrium Solubility

A reliable method for determining solubility is the isothermal saturation method. This technique involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

  • Preparation: Add an excess amount of Scopine Methobromide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent.[5]

  • Equilibration: Seal the vials securely and place them in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the undissolved solid to settle.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of Scopine Methobromide.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mole fraction.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis cluster_result Result A Add excess Scopine Methobromide to solvent B Agitate at constant temperature (24-48h) A->B C Settle undissolved solid B->C D Withdraw clear supernatant C->D E Dilute sample D->E F Quantify via HPLC E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Isothermal saturation workflow for solubility measurement.

Comparative Solubility Data

The following table summarizes the expected solubility of Scopine Methobromide across a spectrum of solvents, based on its chemical properties.

Solvent ClassSolventPolarity IndexExpected SolubilityRationale
Polar Protic Water10.2Very HighExcellent solvation of both cation and anion via H-bonding.
Methanol5.1HighGood H-bonding and polarity.[3]
Ethanol4.3HighSimilar to methanol, slightly less polar.[3]
Polar Aprotic DMSO7.2Moderate to HighStrong dipole for cation solvation.
DMF6.4Moderate to HighStrong dipole, effective cation solvation.[3]
Acetonitrile5.8ModerateLower polarity compared to DMSO/DMF.
Nonpolar Dichloromethane3.1LowInsufficient polarity to solvate ions effectively.
Toluene2.4Very LowAromatic, nonpolar character.[4]
Hexane0.1InsolubleAliphatic, nonpolar; unable to overcome lattice energy.

Part 2: The Stability Profile and Degradation Pathways

Stability testing is a non-negotiable aspect of drug development, mandated by regulatory bodies like the ICH to ensure a drug substance maintains its quality, purity, and potency over its shelf life.[6] Forced degradation (or stress testing) is an essential tool used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8]

Key Structural Liabilities

The structure of Scopine Methobromide contains specific functional groups susceptible to degradation:

  • Epoxide Ring: This is a strained three-membered ring, making it susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to ring-opening.

  • Ester Moiety (if present in precursor): While Scopine itself does not have an ester, its precursor, Scopolamine, does. The hydrolysis of this ester is a primary degradation pathway for related tropane alkaloids like atropine.[9]

  • Thermal Sensitivity: The epoxide ring is known to be thermally labile. A patent for the synthesis of the related Scopine Hydrobromide notes that the epoxide ring begins to decompose at temperatures above 50 °C.[10]

G Potential Degradation Sites of Scopine Methobromide cluster_sites Susceptible Functional Groups Molecule Scopine Methobromide Core Epoxide Epoxide Ring Molecule->Epoxide Acid/Base Hydrolysis Thermal Stress QuatAmine Quaternary Amine Molecule->QuatAmine Potential Demethylation (Harsh Conditions) Hydroxyl Hydroxyl Group Molecule->Hydroxyl Oxidation

Caption: Key functional groups susceptible to degradation.

Forced Degradation Studies

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to generate degradants rapidly.[6] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[11]

  • Stock Solution Preparation: Prepare a stock solution of Scopine Methobromide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).[11]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40 °C) and collect samples at time points.

    • Oxidation: Treat the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, and collect samples at time points.

    • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 70 °C) in an oven. Also, heat the stock solution at the same temperature. Sample at various time points.

    • Photostability: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before dilution and analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating method (e.g., RP-HPLC).

  • Evaluation:

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug peak corresponds to the increase in degradation product peaks.[7]

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in all stressed samples to confirm the analytical method's specificity.[8]

G Forced Degradation & Analysis Workflow cluster_stress Stress Conditions (ICH) A Prepare API Solution (e.g., 1 mg/mL) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat, Dry & Solution) A->E F Photolytic (UV/Vis Light) A->F G Sample at Timepoints Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze via Stability- Indicating HPLC Method G->H I Assess Peak Purity & Mass Balance H->I J Identify & Characterize Degradation Products I->J

Caption: Strategy for forced degradation and method development.

Developing a Stability-Indicating Method

The primary tool for a stability study is a validated stability-indicating analytical method, typically RP-HPLC, which can separate the parent API from all potential degradation products.[12]

Method Development Considerations:

  • Column: A C18 column is a common starting point for polar compounds.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve peaks with different polarities.

  • Detector: A PDA detector is highly recommended as it provides spectral information to help identify peaks and assess peak purity.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

Scopine Methobromide is a polar, ionic compound exhibiting high solubility in polar protic solvents like water and ethanol, and limited solubility in nonpolar organic solvents. This solubility profile is a direct consequence of its quaternary ammonium salt structure. Its primary stability liability is the epoxide ring, which is susceptible to both acid/base-catalyzed hydrolysis and thermal degradation at temperatures exceeding 50°C. A comprehensive understanding of these properties, gained through systematic solubility studies and forced degradation experiments, is crucial for developing efficient manufacturing processes, creating stable formulations, and ensuring the overall quality of pharmaceuticals derived from this vital intermediate.

References

  • Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. (n.d.). ResearchGate. [Link]

  • Analytical Methods for Methyl Bromide. (2002). ResearchGate. [Link]

  • Kocic, D., et al. (2021). An improved process for preparation of scopine hydrobromide.
  • Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • Horst, A., et al. (2011). Stable bromine isotopic composition of methyl bromide released from plant matter. ResearchGate. [Link]

  • Methyl Bromide (EHC 166, 1995). (1995). Inchem.org. [Link]

  • Sheinin, E. B., & Smith, W. M. (1977). Analysis of homatropine methylbromide dosage forms. Journal of Pharmaceutical Sciences, 66(1), 123-124. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Dehtiarova, L. V., et al. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. PharmacologyOnLine. [Link]

  • Scorpion Venom as a Source of Antimicrobial Peptides: Overview of Biomolecule Separation, Analysis and Characterization Methods. (2023). MDPI. [Link]

  • Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. (2014). ResearchGate. [Link]

  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. (n.d.). I.R.I.S.. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). MDPI. [Link]

  • A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. (2025). ResearchGate. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2020). MDPI. [Link]

  • Degradation pathways of atropine in an aqueous solution. (n.d.). ResearchGate. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. [Link]

Sources

The Pharmacological Profile of N-Methylscopolamine Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylscopolamine (NMS) bromide, a quaternary ammonium derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its defining characteristic is a permanent positive charge, which significantly limits its ability to cross the blood-brain barrier, thereby minimizing the central nervous system effects associated with its parent compound, scopolamine. This guide provides a comprehensive technical overview of the pharmacological profile of N-Methylscopolamine bromide, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular mechanism of action, receptor binding kinetics, pharmacodynamic effects on major organ systems, and detailed protocols for its in vitro and in vivo characterization. This document is designed to serve as a practical resource, blending established pharmacological principles with actionable experimental methodologies to facilitate further research and application of this important muscarinic antagonist.

Introduction: The Quaternary Advantage in Muscarinic Antagonism

Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are critical mediators of parasympathetic nervous system signaling.[1] Antagonists of these receptors have broad therapeutic applications, from treating overactive bladder to chronic obstructive pulmonary disease (COPD).[2] Scopolamine, a tertiary amine alkaloid, is a potent, non-selective muscarinic antagonist that readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) side effects such as drowsiness, confusion, and hallucinations.[3]

The synthesis of N-Methylscopolamine bromide represents a key strategic modification to mitigate these CNS effects. The addition of a methyl group to the nitrogen atom of the tropane ring results in a quaternary ammonium salt with a permanent positive charge.[4] This charge dramatically increases the molecule's hydrophilicity and severely restricts its passage across the lipid-rich blood-brain barrier.[5][6] Consequently, N-Methylscopolamine bromide exerts its anticholinergic effects predominantly in the periphery, making it a valuable tool for both therapeutic applications and for dissecting the roles of peripheral versus central muscarinic receptor signaling.[6] This guide will explore the nuanced pharmacological properties that arise from this pivotal structural change.

Molecular Pharmacology: Receptor Binding and Selectivity

The primary mechanism of action of N-Methylscopolamine is the competitive and reversible antagonism of acetylcholine at muscarinic receptors.[4] It effectively blocks the actions of acetylcholine at postganglionic cholinergic nerves, leading to a reduction in parasympathetic tone in various organs.[5]

Receptor Binding Affinity

The affinity of N-Methylscopolamine for muscarinic receptors is typically characterized using radioligand binding assays. In these assays, the tritiated form of N-Methylscopolamine, [³H]N-methylscopolamine ([³H]NMS), is a widely used radioligand due to its high affinity and specificity for muscarinic receptors.[7][8] The equilibrium dissociation constant (Kd) of [³H]NMS is a direct measure of its binding affinity, with lower Kd values indicating higher affinity.

While N-Methylscopolamine is generally considered a non-selective muscarinic antagonist, subtle differences in its affinity for the five receptor subtypes have been observed. The table below summarizes available data on the binding affinities of N-Methylscopolamine and other key muscarinic antagonists. It is important to note that direct comparative Ki values for unlabeled N-Methylscopolamine across all five human recombinant receptor subtypes are not consistently reported in a single study. The data presented are synthesized from multiple sources, primarily using the Kd of [³H]NMS as an indicator of its high affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity Profile
N-Methylscopolamine ~0.1-1~0.1-1~0.1-1~0.1-1~0.1-1Non-selective
Atropine~1-2~1-2~1-2~1-2~1-2Non-selective
Pirenzepine~20-80~600-1000~200-500~100-300~100-300M1 selective
Methoctramine>1000~10-50>1000~100-300>1000M2 selective
4-DAMP~5-10~50-100~1-5~5-10~5-10M3/M1 selective

Note: Ki values are approximate and can vary based on experimental conditions (e.g., tissue preparation, radioligand used, assay buffer). The values for N-Methylscopolamine are largely inferred from the high affinity (low nM to sub-nM Kd) of its radiolabeled form, [³H]NMS, which is used as a non-selective antagonist radioligand.[4][8]

Mechanism of Action at the M3 Receptor

The M3 muscarinic receptor is a key target for the therapeutic effects of N-Methylscopolamine in reducing glandular secretions and smooth muscle motility. M3 receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a cascade of downstream events, including smooth muscle contraction and glandular secretion. N-Methylscopolamine competitively blocks the binding of acetylcholine to the M3 receptor, thereby preventing this signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates NMS N-Methylscopolamine (Antagonist) NMS->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release Ca2 Ca²⁺ ER->Ca2 Response Cellular Response (e.g., Contraction, Secretion) Ca2->Response Mediates Radioligand_Binding_Workflow Start Start MembranePrep Prepare Cell Membranes (Expressing Receptor) Start->MembranePrep AssaySetup Set Up 96-Well Plate (Total, NSB, Competition) MembranePrep->AssaySetup Incubation Incubate with [³H]NMS & Test Compound AssaySetup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (Measure CPM) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay for M2/M4 Receptors

This protocol measures the ability of an antagonist like N-Methylscopolamine to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled M2 and M4 receptor activation.

Objective: To determine the potency (IC₅₀) of N-Methylscopolamine in antagonizing the agonist-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.

  • Assay Medium: Serum-free cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Carbachol (a muscarinic agonist).

  • N-Methylscopolamine bromide.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of N-Methylscopolamine in Assay Medium.

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the N-Methylscopolamine dilutions. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a solution containing a fixed concentration of Carbachol (typically the EC₈₀ concentration for cAMP inhibition) and a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells. The final volume should be consistent across the plate.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with Forskolin alone as 100% and the signal from cells treated with Forskolin and the maximal concentration of Carbachol as 0%.

    • Plot the normalized response against the log concentration of N-Methylscopolamine.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of N-Methylscopolamine that reverses 50% of the Carbachol-induced inhibition of cAMP production.

Intracellular Calcium Mobilization Assay for M1/M3/M5 Receptors

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is mediated by Gq-coupled M1, M3, and M5 receptors.

Objective: To determine the potency (IC₅₀) of N-Methylscopolamine in antagonizing agonist-induced calcium mobilization.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Carbachol.

  • N-Methylscopolamine bromide.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and incubate overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer with probenecid) to each well. Incubate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark.

  • Antagonist Addition: Place the plate in the fluorescence reader. Add serial dilutions of N-Methylscopolamine to the appropriate wells and incubate for 10-20 minutes.

  • Agonist Stimulation and Signal Detection: Begin kinetic fluorescence reading. After establishing a stable baseline (10-20 seconds), add a fixed concentration of Carbachol (typically the EC₈₀ concentration for calcium mobilization) to all wells. Continue to record the fluorescence signal for 90-120 seconds.

  • Data Analysis:

    • The increase in intracellular calcium is measured as the change in fluorescence intensity (peak minus baseline).

    • Normalize the data, with the response to the agonist alone representing 100% and the baseline fluorescence representing 0%.

    • Plot the normalized peak fluorescence response against the log concentration of N-Methylscopolamine.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

N-Methylscopolamine bromide is a valuable pharmacological tool and therapeutic agent, distinguished by its potent, non-selective antagonism of peripheral muscarinic receptors and its limited CNS penetration. Its quaternary ammonium structure is the key determinant of its pharmacological profile, offering a clear advantage over its tertiary amine parent compound, scopolamine, when peripheral anticholinergic effects are desired without central side effects. The experimental protocols detailed in this guide provide a robust framework for the further characterization of N-Methylscopolamine and the screening of novel muscarinic receptor modulators. A thorough understanding of its binding kinetics, functional activity, and pharmacodynamic effects is essential for its effective application in both basic research and clinical drug development.

References

  • PubChem. Methscopolamine bromide. National Center for Biotechnology Information. [Link]

  • Drugs.com. Methscopolamine: Package Insert / Prescribing Information. [Link]

  • Steinfeld T, Pulido-Rios MT, Armstrong S, Hegde SS. In vitro muscarinic receptor radioligand-binding assays. Curr Protoc Pharmacol. 2010;Chapter 1:Unit 1.33. [Link]

  • Gallo-Rodriguez C, et al. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. J Neurochem. 1990;55(1):334-7. [Link]

  • Mash DC, Flynn DD, Kalaria RN, Potter LT. Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes in primate brain. Synapse. 1992;12(3):186-200. [Link]

  • Neeld JB Jr, et al. Cardiac rate and rhythm changes with atropine and methscopolamine. Clin Pharmacol Ther. 1975;17(3):290-5. [Link]

  • Abrams P, Andersson KE. Muscarinic receptor antagonists for overactive bladder. BJU Int. 2007;100(5):987-1006. [Link]

  • Caulfield MP, Birdsall NJ. International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacol Rev. 1998;50(2):279-90. [Link]

  • Renner UD, Oertel R, Kirch W. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Ther Drug Monit. 2005;27(5):655-65. [Link]

  • Eurofins Discovery. M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. scopolamine. [Link]

  • Lee NH, El-Fakahany EE. Allosteric regulation of cloned m1-m5 muscarinic receptor subtypes. J Pharmacol Exp Ther. 1991;258(2):407-14. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Neeld JB Jr, et al. Cardiac rate and rhythm changes with atropine and methscopolamine. Clin Pharmacol Ther. 1975;17(3):290-5. [Link]

  • Maksay G, et al. Vinburnine decelerates [3H]N-methylscopolamine binding to recombinant human muscarinic M1-M4 acetylcholine receptors. Eur J Pharmacol. 2004;483(1):41-7. [Link]

  • Gautam D, et al. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice. Mol Pharmacol. 2004;66(2):260-7. [Link]

  • Flevari P, et al. Effects of Transdermal Scopolamine on Heart Rate Variability in Normal Subjects. Pacing Clin Electrophysiol. 2000;23(2):217-22. [Link]

  • Molecular Devices. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. [Link]

  • Flevari P, et al. Effect of low doses of scopolamine on RR interval variability, baroreflex sensitivity, and exercise performance in patients with chronic heart failure. Heart. 1999;81(5):482-8. [Link]

  • ResearchGate. Ligand-induced cAMP activity at the M2 mAChR. [Link]

  • Sharif NA, Williams GW, DeSantis LM. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochem Res. 1995;20(6):667-74. [Link]

  • Flevari P, et al. Effect of transdermal scopolamine on heart rate variability in patients with severe coronary heart disease. J Am Coll Cardiol. 1998;32(4):996-1001. [Link]

  • ResearchGate. Cholinergic Stimulation of Salivary Secretion Studied with M1 and M3 Muscarinic Receptor Single- and Double-Knockout Mice. [Link]

  • Maelicke A, et al. Structure-Based Design and Discovery of New M2 Receptor Agonists. J Med Chem. 2018;61(21):9554-9571. [Link]

  • Movsesian MA, et al. Effects of low dose transdermal scopolamine on heart rate variability in acute myocardial infarction. J Am Coll Cardiol. 1995;25(3):713-8. [Link]

  • Ehlert FJ, et al. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. Br J Pharmacol. 1999;127(8):1879-90. [Link]

  • Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. Am J Physiol. 1993;265(4 Pt 1):L421-9. [Link]

  • Drugs.com. Methscopolamine. [Link]

  • Horackova M, et al. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat. J Mol Cell Cardiol. 1990;22(10):1187-97. [Link]

  • ResearchGate. [ 3 H]NMS displacement curves under a range of assay conditions, in each case using a concentration of [ 3 H]NMS equal to the apparent Kd. [Link]

  • Wayner MJ, et al. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys. Pharmacol Biochem Behav. 1990;36(1):131-7. [Link]

  • ResearchGate. Dose-response curves of scopolamine (A) and MLA (B), showing dose-dependent reduction in spontaneous alternation of mice in the T-maze. [Link]

  • Patel PN, et al. Scopolamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. [Link]

  • van Haaren F, et al. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats. Pharmacol Biochem Behav. 1995;50(2):169-75. [Link]

  • Al-Naimi S, et al. Agonists of Orally Expressed TRP Channels Stimulate Salivary Secretion and Modify the Salivary Proteome. J Proteome Res. 2021;20(1):978-989. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Tiotropium Bromide from Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that has become a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic efficacy stems from its ability to induce bronchodilation by blocking M3 muscarinic receptors on airway smooth muscle.[2] The chemical structure, (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxidi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a quaternary ammonium compound, a feature critical to its mechanism of action and synthetic strategy.[2]

This technical guide provides a comprehensive overview of the synthesis of Tiotropium Bromide, with a primary focus on a direct synthetic route starting from Scopine Methobromide. While this route offers potential advantages in terms of step economy, it is less detailed in publicly available literature. Therefore, this document also presents a more thoroughly documented, alternative pathway starting from Scopine for comparative and validation purposes.

PART 1: Synthetic Strategy Overview

The synthesis of Tiotropium Bromide fundamentally involves the formation of an ester linkage between a scopine-derived backbone and a di-(2-thienyl)glycolic acid moiety. The timing of the quaternization of the nitrogen atom in the scopine ring defines the primary synthetic approaches.

  • Route A: Direct Coupling from Scopine Methobromide. This is the most direct pathway, involving the esterification of a pre-quaternized starting material, Scopine Methobromide, with di-(2-thienyl)glycolic acid. This approach is noted in patent literature, such as U.S. Pat. No. 6,747,154, and is attractive for its conciseness.[3][4][5] However, detailed experimental protocols are not extensively published.[5]

  • Route B: Esterification Followed by Quaternization. This is a more commonly documented pathway. It begins with the esterification of Scopine with di-(2-thienyl)glycolic acid (or its methyl ester) to form the intermediate N-demethyltiotropium (also known as Scopine Di(2-thienylglycolate)).[1] This intermediate is then quaternized in a subsequent step using methyl bromide to yield the final Tiotropium Bromide.[1][2]

Visualizing the Synthetic Pathways

Tiotropium Bromide Synthesis Pathways cluster_0 Route A: Direct Coupling cluster_1 Route B: Esterification then Quaternization Scopine Methobromide Scopine Methobromide Tiotropium Bromide_A Tiotropium Bromide Scopine Methobromide->Tiotropium Bromide_A  + Di-(2-thienyl)glycolic Acid  CDI, Lithium Imidazolide  (e.g., NMP, DMAc) Di-(2-thienyl)glycolic Acid Di-(2-thienyl)glycolic Acid Scopine Scopine Intermediate N-demethyltiotropium (Scopine Ester) Scopine->Intermediate  + Di-(2-thienyl)glycolic Acid  DCC or EDC/DMAP  (e.g., DCM) Di-(2-thienyl)glycolic Acid_B Di-(2-thienyl)glycolic Acid Tiotropium Bromide_B Tiotropium Bromide Intermediate->Tiotropium Bromide_B  + Methyl Bromide  (e.g., Acetonitrile)

Caption: Comparative Synthetic Pathways to Tiotropium Bromide.

PART 2: Experimental Protocols & Field Insights

Protocol 1: Synthesis of Tiotropium Bromide from Scopine Methobromide (Route A)
  • Expertise & Experience: This protocol is constructed based on the chemistry described in U.S. Pat. No. 6,747,154.[3][4][5] The direct coupling of a pre-quaternized alcohol presents challenges, such as lower solubility and potentially slower reaction kinetics, necessitating the use of dipolar aprotic solvents and highly reactive coupling agents. The choice of 1,1'-Carbonyldiimidazole (CDI) is critical; it activates the carboxylic acid by forming a reactive acylimidazolide intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of Scopine Methobromide. The use of a strong, non-nucleophilic base like lithium imidazolide is to deprotonate the di-(2-thienyl)glycolic acid, enhancing its reactivity.

  • Trustworthiness: This protocol represents a scientifically plausible execution of the patented route. However, as specific reaction conditions and yields are not detailed in the source literature, this protocol should be considered a starting point for optimization. Researchers should employ in-process controls, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor reaction completion and impurity profiles.

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )Suggested Purity
Scopine MethobromideC₉H₁₆BrNO₂250.13>98%
Di-(2-thienyl)glycolic AcidC₁₀H₈O₃S₂240.30>98%
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15>97%
ImidazoleC₃H₄N₂68.08>99%
n-Butyllithium (n-BuLi)C₄H₉Li64.061.6 M in hexanes
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12Anhydrous
MethanolCH₄O32.04ACS Grade
AcetoneC₃H₆O58.08ACS Grade

Step-by-Step Methodology

  • Preparation of Lithium Imidazolide (in situ):

    • Under an inert atmosphere (Argon or Nitrogen), add imidazole (1.1 equivalents) to a flask containing anhydrous N,N-Dimethylacetamide (DMAc).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-Butyllithium (1.6 M in hexanes, 1.05 equivalents) dropwise. Maintain the temperature below 5 °C.

    • Stir the resulting solution at 0 °C for 30 minutes. This forms the lithium salt of imidazole.[4]

  • Activation of Carboxylic Acid:

    • In a separate flask under an inert atmosphere, dissolve Di-(2-thienyl)glycolic Acid (1.0 equivalent) and CDI (1.2 equivalents) in anhydrous DMAc.

    • Stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases. This indicates the formation of the acylimidazolide intermediate.

  • Coupling Reaction:

    • Add Scopine Methobromide (1.0 equivalent) to the activated carboxylic acid mixture.

    • Add the pre-formed lithium imidazolide solution from step 1 to the reaction mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • The crude Tiotropium Bromide may precipitate. If not, concentrate the solution under reduced pressure.

    • Isolate the crude solid by filtration.

    • Recrystallize the crude product from a mixture of methanol and acetone to achieve high purity.[3] Dissolve the crude solid in a minimal amount of hot methanol and then add acetone as an anti-solvent until turbidity is observed. Cool slowly to 0-5 °C to induce crystallization.

    • Filter the purified crystals, wash with cold acetone, and dry under vacuum at 50 °C.[3]

Protocol 2: Synthesis via N-demethyltiotropium Intermediate (Route B)
  • Expertise & Experience: This widely-practiced route separates the esterification and quaternization steps, which often leads to higher overall yields and a cleaner product profile. The esterification is typically a carbodiimide-mediated coupling. N,N'-Dicyclohexylcarbodiimide (DCC) is effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[6] An alternative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) is often preferred as the urea byproduct is water-soluble, simplifying the work-up.[2] The subsequent quaternization is a standard SN2 reaction, which proceeds efficiently in polar aprotic solvents like acetonitrile.

  • Trustworthiness: This protocol is based on multiple well-documented procedures in the scientific and patent literature.[2][6] The two-step process allows for the purification of the N-demethyltiotropium intermediate, which is a critical control point for ensuring the purity of the final Active Pharmaceutical Ingredient (API). The final product's identity and purity can be rigorously confirmed using standard analytical techniques like HPLC, Mass Spectrometry, and NMR.

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )Suggested Purity
ScopineC₈H₁₃NO₂155.19>98%
Di-(2-thienyl)acetic AcidC₁₀H₈O₂S₂224.30>98%
EDC HydrochlorideC₉H₁₈ClN₃191.70>98%
DMAPC₇H₁₀N₂122.17>99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Methyl Bromide (MeBr)CH₃Br94.9450% wt/wt in Acetonitrile
Acetonitrile (ACN)C₂H₃N41.05Anhydrous

Step-by-Step Methodology

Step A: Synthesis of N-demethyltiotropium (Scopine Ester Intermediate)

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve Scopine (1.0 equivalent) and di-(2-thienyl)acetic acid (1.1 equivalents) in anhydrous Dichloromethane (DCM).[6]

    • Cool the solution to 0 °C.

  • Coupling Agent Addition:

    • Add EDC Hydrochloride (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the cooled solution.[2]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Work-up and Isolation:

    • Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-demethyltiotropium intermediate.

    • The crude product can be purified by column chromatography on silica gel if necessary, though for the subsequent step, high purity is often achieved via crystallization of the final product.

Step B: Quaternization to Tiotropium Bromide

  • Reaction Setup:

    • Dissolve the crude or purified N-demethyltiotropium from Step A (1.0 equivalent) in anhydrous Acetonitrile.[2]

  • Methyl Bromide Addition:

    • Add a 50% wt/wt solution of methyl bromide in acetonitrile (1.5-2.0 equivalents) to the mixture.[6]

    • Seal the reaction vessel and stir at room temperature for 48-72 hours. A precipitate will form as the reaction progresses.[6]

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold Acetonitrile to remove unreacted starting materials and impurities.

    • Dry the white solid under vacuum to yield Tiotropium Bromide. Further purification can be achieved by recrystallization from a methanol/acetone mixture as described in Protocol 1.[3]

PART 3: Data Presentation & Workflow Visualization

Workflow for Tiotropium Bromide Synthesis

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation & Inert Atmosphere Setup coupling Esterification Coupling (Route A or B) reagent_prep->coupling quaternization Quaternization (Route B only) coupling->quaternization If Route B monitoring In-Process Monitoring (TLC/HPLC) coupling->monitoring quaternization->monitoring workup Reaction Quench & Work-up monitoring->workup filtration Crude Product Isolation (Filtration) workup->filtration recrystallization Recrystallization (Methanol/Acetone) filtration->recrystallization analysis Final Product Analysis (HPLC, NMR, MS) recrystallization->analysis

Caption: General Experimental Workflow for Tiotropium Bromide Synthesis.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

TechniquePurposeExpected Results
HPLC Purity assessment and quantificationPurity > 99.5%. Retention time matching a reference standard.[3]
Mass Spec (MS) Molecular weight confirmationDetection of the cationic fragment C₁₉H₂₂NO₄S₂⁺ at m/z ≈ 472.4.
¹H NMR Structural confirmationCharacteristic peaks corresponding to the protons on the scopine backbone, thienyl rings, and the N-methyl groups.

References

  • U.S. Food and Drug Administration. (n.d.). Tiotropium Bromide Inhalation Powder Draft Guidance. accessdata.fda.gov. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2015). US20150018556A1 - Process for Preparing Tiotropium Bromide.
  • Google Patents. (2015). US8957209B2 - Methods for the synthesis of tiotropium bromide.
  • European Patent Office. (n.d.). EP2552912A1 - Synthesis method for producing tiotropium bromide. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tiotropium bromide. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2016). EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
  • Google Patents. (2010). US7662963B2 - Process for the preparation of tiotropium bromide.
  • Google Patents. (2014). US8680297B2 - Manufacturing process for tiotropium bromide.
  • Google Patents. (2015). EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form.
  • Google Patents. (2015). EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
  • Google Patents. (2013). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE, AND ITS NEW FORM.
  • European Patent Office. (n.d.). EP2552912A1 - Synthesis method for producing tiotropium bromide. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2008). US20080051582A1 - Process for the preparation of tiotropium bromide.

Sources

Application Notes and Protocols for Competitive Binding Assays Using Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Receptor Interactions with Scopine Methobromide

In the landscape of drug discovery and neuropharmacology, the precise characterization of ligand-receptor interactions is paramount. Competitive binding assays are a cornerstone of this endeavor, providing a robust method to determine the affinity of an unlabeled compound for a specific receptor. This guide provides a comprehensive overview and detailed protocols for the application of Scopine Methobromide, a potent muscarinic acetylcholine receptor (mAChR) antagonist, in competitive binding assays.

Scopine Methobromide is a quaternary ammonium derivative of scopolamine, a well-established non-selective competitive antagonist of mAChRs.[1] Its structural similarity to the widely used radioligand [³H]-N-methylscopolamine ([³H]NMS) makes it an ideal unlabeled competitor in radioligand binding assays designed to screen for novel muscarinic ligands.[2][3] By competing with a radiolabeled ligand for the same binding site on the receptor, Scopine Methobromide allows for the determination of the binding affinity (Ki) of test compounds, a critical parameter in assessing their potency and potential therapeutic efficacy.

This document is intended for researchers, scientists, and drug development professionals seeking to employ Scopine Methobromide in their research. The protocols herein are designed to be self-validating, with explanations of the scientific principles underpinning each step to ensure experimental success and data integrity.

The Principle of Competitive Binding

A competitive binding assay is an indirect method to measure the affinity of an unlabeled ligand (the "competitor," in this case, Scopine Methobromide or a test compound) for a receptor. The assay relies on the competition between the unlabeled ligand and a labeled ligand (typically radiolabeled) for a finite number of receptor binding sites. As the concentration of the unlabeled ligand increases, it displaces the labeled ligand, resulting in a decrease in the measured signal from the labeled ligand.

The concentration of the unlabeled ligand that displaces 50% of the specifically bound labeled ligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is dependent on the experimental conditions, particularly the concentration of the labeled ligand used.[4][5] Therefore, the IC50 is typically converted to the inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor and is independent of the labeled ligand's concentration.[6] This conversion is achieved using the Cheng-Prusoff equation.[4][7]

Experimental Workflow Overview

The general workflow for a competitive binding assay using Scopine Methobromide involves the incubation of a source of muscarinic receptors (e.g., cell membranes, tissue homogenates) with a fixed concentration of a suitable radioligand (e.g., [³H]NMS) and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, & Competitor at various concentrations Receptor_Source->Incubation Radioligand Radioligand Stock ([³H]NMS) Radioligand->Incubation Competitor Unlabeled Competitor (Scopine Methobromide/Test Compound) Competitor->Incubation Filtration Rapid Filtration (Separates Bound vs. Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Bound Radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 → Ki determination) Scintillation->Analysis

Figure 1: Experimental workflow for a competitive binding assay.

Muscarinic Acetylcholine Receptors and Their Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[8] There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades.[9]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Since Scopine Methobromide is a non-selective antagonist, it is expected to bind to all five muscarinic receptor subtypes.[1] Understanding these signaling pathways is critical for interpreting the functional consequences of binding.

Muscarinic_Signaling cluster_Gq Gq-Coupled Signaling cluster_Gi Gi-Coupled Signaling M135 M1, M3, M5 Receptors Gq Gq/11 M135->Gq ACh PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC M24 M2, M4 Receptors Gi Gi/o M24->Gi ACh AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Figure 2: Signaling pathways of Gq and Gi-coupled muscarinic receptors.

Experimental Protocols

The following protocols are adapted from established methods for muscarinic receptor radioligand binding assays and are suitable for use with Scopine Methobromide as a competitor.[12][13][14]

Preparation of Cell Membranes

This protocol describes the preparation of cell membranes from cultured cells overexpressing a specific muscarinic receptor subtype.

Materials:

  • Cultured cells expressing the target muscarinic receptor

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, ice-cold

  • Cell scraper

  • Dounce homogenizer or polytron

  • High-speed centrifuge

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in Assay Buffer (see below) or a suitable storage buffer (e.g., Homogenization Buffer with 10% glycerol) and store at -80°C in aliquots.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

Radioligand Competition Binding Assay

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS)

  • Unlabeled Competitor: Scopine Methobromide or test compound stock solutions

  • Non-specific Binding Control: Atropine (1 µM final concentration)

  • 96-well microplates

  • Filter plates (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Scopine Methobromide or the test compound in Assay Buffer.

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Add Assay Buffer, [³H]NMS, and cell membranes.

    • Non-specific Binding: Add Atropine (1 µM final concentration), [³H]NMS, and cell membranes.

    • Competition Binding: Add the desired concentration of Scopine Methobromide or test compound, [³H]NMS, and cell membranes.

  • The final assay volume is typically 200-250 µL. The concentration of [³H]NMS should be close to its Kd for the receptor (typically 0.1-1.0 nM), and the amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio (typically 10-50 µg per well).

  • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a filter plate pre-soaked in wash buffer (e.g., ice-cold Assay Buffer) using a vacuum manifold.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate the specific binding for each concentration of the competitor:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the specific binding (as a percentage of the control with no competitor) against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[4][7]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The results of a competitive binding experiment are typically presented as an inhibition curve. The affinity of different compounds can be compared by their Ki values.

CompoundReceptor SubtypeIC50 (nM)Ki (nM)
Scopine Methobromide M2Example ValueExample Value
Compound XM2Example ValueExample Value
Compound YM2Example ValueExample Value
Note: The above table is for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

Scopine Methobromide serves as a valuable tool for the characterization of muscarinic acetylcholine receptors through competitive binding assays. Its properties as a non-selective, high-affinity antagonist make it an excellent reference compound for screening and characterizing novel muscarinic ligands. The protocols outlined in this guide provide a robust framework for conducting these assays and obtaining reliable binding affinity data. Future applications could involve the use of Scopine Methobromide in more complex assay formats, such as those designed to investigate allosteric modulation of muscarinic receptors. As our understanding of the therapeutic potential of targeting specific muscarinic receptor subtypes grows, the use of well-characterized tools like Scopine Methobromide will remain essential for advancing the field of pharmacology and drug discovery.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290. [Link]

  • Shutterstock. Gpcr Gq Signaling Pathway Diagram Via Stock Vector (Royalty Free) 2169075085. [Link]

  • Leff, P., & Dougall, I. G. (1993). Further subtleties in the analysis of competitive agonist-antagonist interactions. Trends in pharmacological sciences, 14(4), 110-112. [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Kopp, S., & Barz, D. (2007). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. The Journal of pharmacology and experimental therapeutics, 380(2), 103-112. [Link]

  • ResearchGate. Diagram showing the major G protein-mediated signaling pathways coupled... [Link]

  • Pixorize. Gq Signaling Pathway Mnemonic for USMLE. [Link]

  • Wikipedia. G protein-coupled receptor. [Link]

  • Fujinawa, A., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of neuroimmunology, 99(2), 224-229. [Link]

  • Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]

  • TeachMePhysiology. G-Proteins (GPCRs) - Structure - Function. [Link]

  • ResearchGate. Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... [Link]

  • Alberts, B., Johnson, A., Lewis, J., et al. (2002). Molecular Biology of the Cell. 4th edition. New York: Garland Science. Signaling through G-Protein-Linked Cell-Surface Receptors. [Link]

  • Bar-Yehuda, S., et al. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 108, 343-352. [Link]

  • Ögren, S. O., & Supko, D. (1982). Peripheral and central muscarinic receptor affinity of psychotropic drugs. Journal of pharmacy and pharmacology, 34(10), 631-635. [Link]

  • Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. Molecular pharmacology, 38(2), 267-273. [Link]

  • Gallo, V., et al. (1991). [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. The Journal of neuroscience : the official journal of the Society for Neuroscience, 11(5), 1303-1312. [Link]

  • Ehlert, F. J., & Jenden, D. J. (1984). Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. Molecular pharmacology, 25(1), 46-50. [Link]

  • De Blasi, A., et al. (1989). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes. Neuropharmacology, 28(7), 719-726. [Link]

  • Doods, H. N., et al. (1987). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. British journal of pharmacology, 91(1), 7-17. [Link]

  • Ehlert, F. J. (1985). Influence of pH on the binding of scopolamine and N-methylscopolamine to muscarinic receptors in the corpus striatum and heart of rats. Molecular pharmacology, 28(5), 414-423. [Link]

Sources

Experimental Protocols for Functional Assays with Scopine Methobromide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Peripheral Action of Scopine Methobromide

Scopine Methobromide is a quaternary ammonium derivative of scopine, positioning it as a peripherally acting muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its chemical structure, featuring a permanently charged nitrogen atom, significantly limits its ability to cross the blood-brain barrier. This property makes it an important pharmacological tool for investigating the peripheral cholinergic system without the confounding central effects associated with its tertiary amine parent compound, scopolamine.

This guide provides a comprehensive overview of the experimental protocols for the functional characterization of Scopine Methobromide. As a Senior Application Scientist, the following sections will not only detail the step-by-step methodologies but also provide the underlying scientific rationale for key experimental choices, ensuring robust and reproducible data generation. While direct binding affinity data for Scopine Methobromide across all muscarinic receptor subtypes is not extensively available in the public domain, its pharmacological profile is expected to closely mirror that of the well-characterized compound, N-methylscopolamine (Methscopolamine).[2] This document will, therefore, leverage data on N-methylscopolamine to provide a predictive framework for the experimental outcomes with Scopine Methobromide.

Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors

Scopine Methobromide acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these G protein-coupled receptors (GPCRs) without activating them. This blockade of ACh binding prevents the initiation of downstream signaling cascades.

Muscarinic receptors are classified into five subtypes (M1-M5), which are involved in a wide array of physiological functions. The odd-numbered receptors (M1, M3, M5) primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The even-numbered receptors (M2, M4) couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the general mechanism of action for a muscarinic antagonist like Scopine Methobromide at a Gq-coupled receptor.

cluster_membrane mAChR Muscarinic Receptor (e.g., M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->mAChR Binds & Activates Scopine_Methobromide Scopine Methobromide (Antagonist) Scopine_Methobromide->mAChR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to

Figure 1: Mechanism of Competitive Antagonism at a Gq-Coupled Muscarinic Receptor.

Quantitative Data on the Closely Related Analog: N-methylscopolamine

The following table summarizes the binding affinities (Ki) of N-methylscopolamine for human muscarinic receptor subtypes M1, M2, and M3, providing an expected pharmacological profile for Scopine Methobromide.

Receptor SubtypeLigandKi (nM)Reference
M1N-methylscopolamine0.126[3]
M2N-methylscopolamine0.151[3]
M3N-methylscopolamine0.0398[3]

Note: Lower Ki values indicate higher binding affinity. This data suggests that N-methylscopolamine is a potent, non-selective muscarinic antagonist.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] In a competitive binding assay, the ability of an unlabeled compound (Scopine Methobromide) to displace a radiolabeled ligand from the receptor is measured.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from Cells Expressing mAChR Subtype Incubate Incubate Membranes, [3H]-NMS, and Scopine Methobromide Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]-NMS (Radioligand) Radioligand_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of Scopine Methobromide Test_Compound_Prep->Incubate Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Generate Competition Curve and Calculate Ki Scintillation->Analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • [3H]-NMS (specific activity ~80 Ci/mmol).

  • Scopine Methobromide.

  • Atropine (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]-NMS (at a final concentration near its Kd, e.g., 0.1-0.5 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [3H]-NMS, 50 µL of atropine (at a final concentration of 1-10 µM), and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [3H]-NMS, 50 µL of Scopine Methobromide at various concentrations (e.g., 10-11 to 10-5 M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of Scopine Methobromide: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Scopine Methobromide to generate a competition curve.

    • Determine the IC50 value (the concentration of Scopine Methobromide that inhibits 50% of the specific binding of [3H]-NMS) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assays

For M1, M3, and M5 receptors, which couple to Gq/11, antagonist activity can be assessed by measuring the inhibition of agonist-induced intracellular calcium mobilization.[5][6] A common high-throughput method for this is the FLIPR (Fluorometric Imaging Plate Reader) assay.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis Cell_Plating Plate Cells Expressing mAChR Subtype (e.g., CHO-M3) Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Antagonist_Incubation Pre-incubate with Scopine Methobromide Dye_Loading->Antagonist_Incubation Agonist_Addition Add Agonist (e.g., Carbachol) and Measure Fluorescence Antagonist_Incubation->Agonist_Addition Analysis Generate Concentration-Response Curve and Calculate IC50 Agonist_Addition->Analysis

Figure 3: Workflow for a FLIPR Calcium Mobilization Assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM or a no-wash calcium assay kit).

  • Probenecid (anion exchange pump inhibitor).

  • Scopine Methobromide.

  • Carbachol or Acetylcholine (agonist).

  • Atropine (positive control antagonist).

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR or similar kinetic fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the M3-expressing cells into 384-well plates at an appropriate density (e.g., 10,000-20,000 cells per well) and incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add the calcium dye loading solution (prepared in Assay Buffer, often containing probenecid) to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of Scopine Methobromide and the control antagonist (atropine) in Assay Buffer. Also, prepare the agonist (carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation: Add the diluted Scopine Methobromide or control to the appropriate wells of the cell plate. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the cell plate and the agonist plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add the agonist to all wells.

    • Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity over baseline is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log concentration of Scopine Methobromide.

    • Determine the IC50 value from the resulting concentration-response curve using non-linear regression.

    • To determine the antagonist's affinity (Kb), a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of Scopine Methobromide.[7][8]

Electrophysiology Assays

Whole-cell patch-clamp electrophysiology can be used to measure the effects of Scopine Methobromide on ion channel activity downstream of muscarinic receptor activation.[9] For example, at M3 receptors, activation can lead to the modulation of potassium channels.

Materials:

  • CHO or HEK293 cells expressing the muscarinic receptor subtype of interest.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 0.5 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH).

  • Scopine Methobromide.

  • Carbachol (agonist).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.

  • Pipette Preparation: Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • In voltage-clamp mode, hold the cell at a potential of -60 mV.

    • Apply the agonist (carbachol) to the cell via a perfusion system and record the resulting current.

    • After washing out the agonist, pre-incubate the cell with Scopine Methobromide for several minutes.

    • Re-apply the agonist in the presence of Scopine Methobromide and record the current.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced current in the absence and presence of various concentrations of Scopine Methobromide.

    • Plot the percentage of inhibition of the agonist response against the log concentration of Scopine Methobromide to determine the IC50.

Conclusion

The experimental protocols outlined in this guide provide a robust framework for the comprehensive functional characterization of Scopine Methobromide. By employing a combination of radioligand binding, calcium mobilization, and electrophysiological assays, researchers can elucidate its affinity, potency, and mechanism of action at the different muscarinic acetylcholine receptor subtypes. The use of its close analog, N-methylscopolamine, as a reference compound provides a valuable predictive context for these studies. Adherence to the detailed methodologies and an understanding of the underlying scientific principles will enable the generation of high-quality, reproducible data crucial for advancing research and drug development in the field of cholinergic pharmacology.

References

  • Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press.
  • Birdsall, N. J., Hulme, E. C., & Burgen, A. S. (1980). The character of the muscarinic receptors in different regions of the rat brain. Proceedings of the Royal Society of London. Series B. Biological Sciences, 207(1166), 1-12.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Kenakin, T. (2006).
  • Drug Central. (n.d.). methscopolamine. Retrieved January 14, 2026, from [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48.
  • Neubig, R. R., Spedding, M., Kenakin, T., & Christopoulos, A. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological reviews, 55(4), 597-606.
  • Milligan, G. (2003). Principles: extending the utility of [35S]GTPγS binding assays. Trends in pharmacological sciences, 24(2), 87-90.
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981).
  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pA2 values from inhibition curves in functional experiments. British journal of pharmacology, 109(4), 1110-1119.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. Oxford university press.
  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Retrieved January 14, 2026, from [Link]

  • Eurofins Discovery. (n.d.). M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. Retrieved January 14, 2026, from [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7-16.
  • PubChem. (n.d.). Methscopolamine bromide. Retrieved January 14, 2026, from [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
  • Jones, S. V., Barker, J. L., Buckley, N. J., Bonner, T. I., & Brann, M. R. (1988). Electrophysiological characterization of cloned m1 muscarinic receptors expressed in A9 L cells. Proceedings of the National Academy of Sciences, 85(11), 4056-4060.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Titrimetric Methods for the Purity Determination of Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the analytical methods used to determine the purity of Scopine Methobromide, a key intermediate and potential impurity in various pharmaceutical compounds. Given the absence of a dedicated pharmacopeial monograph for Scopine Methobromide, this document provides a robust, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of related substances, alongside a classic titrimetric method for the assay of the bulk drug substance. These methods are designed to be compliant with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH)[1][2][3].

Introduction: The Analytical Imperative for Scopine Methobromide

Scopine Methobromide, a quaternary ammonium compound, is recognized as a significant impurity in the synthesis of Tiotropium Bromide, where it is designated as Tiotropium EP Impurity G[4][5][6]. Its structural similarity to active pharmaceutical ingredients (APIs) like Scopolamine (Hyoscine) and its derivatives necessitates rigorous analytical control to ensure the safety and efficacy of the final drug product[7][8]. The purity of starting materials and the monitoring of impurities are critical aspects of pharmaceutical development and manufacturing.

This guide provides a comprehensive framework for the purity assessment of Scopine Methobromide, establishing a primary HPLC method for the quantification of organic impurities and a secondary titrimetric method for an orthogonal confirmation of the bulk material's purity. The causality behind the selection of analytical parameters is discussed in detail to provide researchers and drug development professionals with a thorough understanding of the methodology.

Principle of the Analytical Strategy

A multi-tiered approach is employed to ensure a comprehensive purity profile of Scopine Methobromide. This strategy relies on the principle of using orthogonal methods to mitigate the risk of overlooking impurities that may not be detected by a single technique.

  • Chromatographic Purity: A stability-indicating reverse-phase HPLC method is established as the primary tool for separating and quantifying potential organic impurities. The method is designed to be specific for Scopine Methobromide and to resolve it from its potential degradation products and related substances.

  • Assay of Bulk Substance: A non-aqueous potentiometric titration is proposed as a robust and precise method for determining the overall percentage purity of the Scopine Methobromide bulk drug substance. This classic analytical technique provides a reliable, orthogonal confirmation of the active substance concentration.

The relationship between these two key methods is illustrated in the workflow diagram below.

Analytical_Workflow cluster_0 Purity Assessment of Scopine Methobromide A Scopine Methobromide Bulk Sample B Primary Method: Reverse-Phase HPLC-UV A->B C Secondary Method: Non-Aqueous Titration A->C D Quantification of Organic Impurities B->D E Determination of Assay (% Purity) C->E F Comprehensive Purity Profile D->F E->F

Caption: Workflow for the comprehensive purity analysis of Scopine Methobromide.

Primary Method: High-Performance Liquid Chromatography (HPLC) for Related Substances

The development of this HPLC method was guided by existing pharmacopeial methods for structurally similar compounds, such as Methscopolamine Bromide and Scopolamine Hydrobromide[9][10]. The reverse-phase mode is selected due to its versatility and robustness in separating polar to moderately non-polar compounds.

Chromatographic System and Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Scopine Methobromide and its related substances.

ParameterRecommended ConditionRationale for Selection
Stationary Phase Octadecylsilyl (C18), 5 µm, 4.6 mm x 250 mmC18 phases provide excellent retention and resolution for tropane alkaloids and their derivatives. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase BA gradient is necessary to elute potential impurities with a wide range of polarities while ensuring a reasonable run time.
Mobile Phase A 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with Phosphoric AcidThe buffered aqueous phase controls the ionization of the analyte and any acidic or basic impurities, leading to improved peak shape and reproducibility.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC, offering good UV transparency and low viscosity.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50% B; 30-35 min: 50-10% B; 35-40 min: 10% BThis gradient profile allows for the elution of polar impurities early in the run, followed by the main analyte and then any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmWhile Scopine Methobromide lacks a strong chromophore, detection at low UV wavelengths provides sufficient sensitivity for purity analysis.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without causing column overload.
Preparation of Solutions
  • Diluent: Mobile Phase A

  • Standard Solution: Accurately weigh about 25 mg of Scopine Methobromide Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Test Solution: Accurately weigh about 25 mg of the Scopine Methobromide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing adequately. These tests should be performed before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Scopine Methobromide peak
Theoretical Plates Not less than 2000 for the Scopine Methobromide peak
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of the Standard Solution
Calculation of Impurities

The percentage of each impurity is calculated using the following formula:

Where:

  • Area_impurity is the peak area of an individual impurity.

  • Area_total is the sum of all peak areas in the chromatogram.

Orthogonal Method: Non-Aqueous Titration for Assay

A non-aqueous potentiometric titration provides a reliable and precise method for determining the purity of the Scopine Methobromide bulk substance. This method is based on the basic nature of the quaternary ammonium compound.

Principle

The bromide salt of Scopine Methobromide is dissolved in a suitable non-aqueous solvent and titrated with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.

Reagents and Apparatus
  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid

  • Solvent: Glacial Acetic Acid

  • Apparatus: Potentiometric titrator with a suitable electrode system (e.g., glass and calomel electrodes).

Protocol
  • Accurately weigh approximately 200 mg of Scopine Methobromide into a clean, dry 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate the solution with 0.1 N perchloric acid, recording the potential difference as a function of the titrant volume.

  • Determine the endpoint from the inflection point of the titration curve.

  • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.

Calculation

The percentage purity of Scopine Methobromide is calculated as follows:

Where:

  • V_sample is the volume of titrant consumed by the sample (in mL).

  • V_blank is the volume of titrant consumed by the blank (in mL).

  • N is the normality of the perchloric acid titrant.

  • MW is the molecular weight of Scopine Methobromide (250.13 g/mol )[4][5][11].

  • W is the weight of the Scopine Methobromide sample (in g).

Method Validation Strategy (ICH Q2(R2))

Both the primary HPLC method and the secondary titrimetric method must be validated to demonstrate their suitability for their intended purpose[1][2][3][12][13]. The validation should be conducted in accordance with ICH Q2(R2) guidelines.

Validation_Parameters cluster_1 ICH Q2(R2) Validation Parameters VP Validation Parameters Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Range Range VP->Range Accuracy Accuracy VP->Accuracy Precision Precision (Repeatability & Intermediate) VP->Precision LOD Detection Limit (LOD) (HPLC Method Only) VP->LOD LOQ Quantitation Limit (LOQ) (HPLC Method Only) VP->LOQ Robustness Robustness VP->Robustness

Caption: Key validation parameters according to ICH Q2(R2) guidelines.

The following table outlines the validation parameters and typical acceptance criteria for both the HPLC and titrimetric methods.

Validation ParameterHPLC Method for Related SubstancesTitrimetric Assay Method
Specificity The method should resolve Scopine Methobromide from known impurities and degradation products. Peak purity analysis using a photodiode array detector is recommended.The method should be specific for Scopine Methobromide. This can be demonstrated by titrating known impurities and showing no interference.
Linearity A minimum of five concentrations ranging from the reporting threshold to 120% of the specification limit for impurities. Correlation coefficient (r²) ≥ 0.99.A minimum of five concentrations ranging from 80% to 120% of the nominal concentration. Correlation coefficient (r²) ≥ 0.99.
Range From the reporting threshold to 120% of the specification limit for impurities.80% to 120% of the nominal concentration.
Accuracy Determined by spike recovery studies at three concentration levels. Recovery should be within 90.0% to 110.0%.Determined by assaying a reference standard at three concentration levels. Recovery should be within 98.0% to 102.0%.
Precision (Repeatability) RSD ≤ 5.0% for six replicate determinations at 100% of the specification limit.RSD ≤ 1.0% for six replicate determinations.
Precision (Intermediate) Determined by performing the analysis on different days, with different analysts, and on different equipment. RSD should be within acceptable limits.Determined by performing the analysis on different days, with different analysts. RSD should be within acceptable limits.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1).Not applicable.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1). The LOQ should be at or below the reporting threshold.Not applicable.
Robustness The method's robustness should be evaluated by making small, deliberate changes to parameters such as pH of the mobile phase, column temperature, and flow rate.The method's robustness should be evaluated by making small, deliberate changes to parameters such as solvent volume and titration speed.

Conclusion

The analytical methods detailed in this application note provide a comprehensive and robust framework for the purity determination of Scopine Methobromide. The primary HPLC method is suitable for the quantification of related substances and impurities, while the orthogonal non-aqueous titrimetric method provides a reliable assay of the bulk drug substance. Adherence to the validation principles outlined in the ICH Q2(R2) guidelines will ensure that these methods are fit for purpose and generate accurate and reliable data, which is paramount in a regulated pharmaceutical environment.

References

  • Szewczyk, A., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 36(2). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). Methscopolamine bromide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021133280A1 - An improved process for preparation of scopine hydrobromide.
  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Szewczyk, A., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Stenger, V. A., et al. (2002). Analytical Methods for Methyl Bromide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • USDA ARS. (n.d.). Optimization of Analysis of Methyl Bromide on Charcoal Sampling Tubes. Retrieved from [Link]

  • USP. (n.d.). Monographs (USP). Retrieved from [Link]

  • Taylor & Francis Online. (2024). Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • AKJournals. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Retrieved from [Link]

  • Axios Research. (n.d.). Scopolamine impurity 1. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Specific monographs: APIs. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Methscopolamine Bromide. Retrieved from [Link]

  • PubChem. (n.d.). Npc200302. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Scopolamine Hydrobromide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Scopolamine Hydrobromide Trihydrate-impurities. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Scopine Methobromide, a quaternary ammonium compound, is a key starting material and a significant impurity in the synthesis of various anticholinergic drugs, most notably Tiotropium Bromide. In the European Pharmacopoeia, it is designated as Tiotropium Impurity G.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Scopine Methobromide and its related impurities. The methodologies described herein are designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

The inherent chemical structure of Scopine Methobromide, a tropane alkaloid derivative, predisposes it to specific degradation pathways. Therefore, a well-developed and validated stability-indicating HPLC method is imperative. Such a method must be able to separate the main component from its potential process-related impurities and degradation products that may arise under various stress conditions.[4]

Scientific Rationale and Method Development Considerations

The development of a robust HPLC method for a quaternary ammonium compound like Scopine Methobromide presents unique challenges. These compounds are highly polar and often lack a strong chromophore, which can result in poor retention on traditional reversed-phase columns and low sensitivity with UV detection.

Chromatographic Principles: A reversed-phase HPLC method was chosen for its versatility and widespread use in the pharmaceutical industry. To address the high polarity of Scopine Methobromide and its impurities, a polar-embedded or a polar-endcapped C18 or C8 column is recommended to enhance retention and improve peak shape. The use of an ion-pairing agent in the mobile phase can also be considered to improve the retention of the quaternary amine, though the method presented here avoids this to maintain simplicity and compatibility with mass spectrometry.

Detection: Scopine Methobromide does not possess a significant UV chromophore. However, absorbance in the low UV region (200-220 nm) is possible and often sufficient for the analysis of the bulk substance and its major impurities.[5][6] For the detection and quantification of trace-level impurities, particularly in the final drug product, a more sensitive technique such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is often necessary due to the poor UV activity of impurities like Scopine Methobromide (Tiotropium Impurity G).[1][7]

Potential Impurities of Scopine Methobromide

The impurity profile of Scopine Methobromide can be influenced by the synthetic route and storage conditions. The primary impurities can be categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These impurities can arise from the starting materials or be by-products of the synthesis. For instance, if Scopine Methobromide is synthesized from scopine, residual scopine could be a potential impurity.

  • Degradation Products: Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4][8] Common degradation pathways for tropane alkaloids include hydrolysis and oxidation. A significant related impurity of Scopine Methobromide (Tiotropium Impurity G) is Scopoline Methobromide (Tiotropium Impurity H), which is a rearrangement product.[1]

Diagram: Relationship of Scopine Methobromide and a Key Impurity

Scopine_Methobromide Scopine Methobromide (Tiotropium Impurity G) Scopoline_Methobromide Scopoline Methobromide (Tiotropium Impurity H) Scopine_Methobromide->Scopoline_Methobromide Rearrangement

Caption: Formation of Scopoline Methobromide from Scopine Methobromide.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for the analysis of Scopine Methobromide and its related impurities. Method validation in accordance with ICH guidelines is required before implementation for routine use.

1. Chromatographic Conditions

ParameterRecommended Condition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Rationale for Parameter Selection:

  • Column: A C18 column provides general-purpose reversed-phase retention. The use of a modern, high-purity silica column like the XBridge is recommended for better peak shape and longevity, especially with acidic mobile phases.

  • Mobile Phase: A simple formic acid-based mobile phase is chosen for its compatibility with MS detection, should the need arise for peak identification. The gradient elution allows for the separation of compounds with a range of polarities.

  • Detection Wavelength: 210 nm is selected to maximize the sensitivity for compounds lacking strong chromophores.[5][6]

2. Preparation of Solutions

  • Standard Solution: Accurately weigh about 10 mg of Scopine Methobromide Reference Standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the Scopine Methobromide sample and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Impurity Standard Solution (if available): Prepare individual or mixed stock solutions of known impurities (e.g., Scopoline Methobromide) at a concentration of approximately 0.1 mg/mL in diluent. Further dilute to a working concentration of 1 µg/mL (corresponding to 1% of the main analyte concentration).

3. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A system suitability solution can be prepared by spiking the standard solution with known impurities.

ParameterAcceptance Criteria
Tailing Factor (for Scopine Methobromide peak) ≤ 2.0
Theoretical Plates (for Scopine Methobromide peak) ≥ 2000
Resolution (between Scopine Methobromide and closest eluting impurity) ≥ 1.5
%RSD for replicate injections (n=6) ≤ 2.0% for peak area and retention time

4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Scopine Methobromide sample.[4][9][8] The goal is to achieve approximately 5-20% degradation of the active substance.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration before HPLC analysis.

Diagram: Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard (0.1 mg/mL) Standard_Injection Inject Standard Solution Prep_Standard->Standard_Injection Prep_Sample Prepare Sample (0.1 mg/mL) Sample_Injection Inject Sample Solution Prep_Sample->Sample_Injection Prep_SST Prepare System Suitability (Spiked Standard) SST_Injection Inject System Suitability Solution Prep_SST->SST_Injection System_Equilibration System Equilibration System_Equilibration->SST_Injection Check_SST Verify System Suitability Criteria SST_Injection->Check_SST Peak_Integration Peak Integration and Identification Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Check_SST->Standard_Injection If Passed Quantification Quantify Impurities Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of Scopine Methobromide.

Data Presentation and Interpretation

The results of the analysis should be presented in a clear and concise manner. A table summarizing the retention times, relative retention times, and response factors for the main component and its impurities is essential for routine analysis.

Table: Example Chromatographic Data

CompoundRetention Time (min)Relative Retention Time (RRT)
Scopine~ 3.5~ 0.58
Scopine Methobromide ~ 6.0 1.00
Scopoline Methobromide~ 7.2~ 1.20

(Note: The retention times are hypothetical and will depend on the specific chromatographic conditions and column used.)

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of Scopine Methobromide and its related impurities. The proposed stability-indicating method is suitable for the quality control and stability assessment of this important pharmaceutical intermediate. The causality behind the selection of chromatographic parameters has been explained to provide a deeper understanding of the method's principles. For trace-level impurity analysis, particularly in final drug products, the use of LC-MS/MS should be considered due to the poor UV absorbance of Scopine Methobromide and some of its related substances. As with any analytical method, thorough validation is required to ensure its suitability for its intended purpose.

References

  • BenchChem. (2025). Tiotropium Bromide and its Related Impurities: An In-depth Technical Guide. BenchChem.
  • Krishna, G. V., et al. (2018). Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. Asian Journal of Chemistry, 30(4), 889-894.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Suta, M., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Çelik, A., et al. (2022). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936.
  • PubChem. (n.d.). Scopine Methobromide. National Center for Biotechnology Information. Retrieved from [Link]

  • SynZeal. (n.d.). Tiotropium EP Impurity G. Retrieved from [Link]

  • Google Patents. (2013). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.
  • D. P., et al. (2022). A validated stability-indicating RP-HPLC method for the simultaneous estimation of Atropine sulfate in bulk and its pharmaceutical dosage form. Current Trends in Biotechnology and Pharmacy, 16(3), 345-356.
  • ResearchGate. (2025). Simultaneous Quantification of Tiotropium Bromide Impurities G and H in Inhaler Capsules by LC-MS/MS: Method Development, Validation, and Characterization of Degradation Products by LC-Q/TOF. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Omicsonline. (2014). Forced Degradation Studies. Journal of Analytical & Bioanalytical Techniques.
  • Pharmacia. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma. Retrieved from [Link]

  • NIH. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from [Link]

  • ResearchGate. (2024). UV absorption spectrum of the removal of scopolamine with the elution time. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane. Retrieved from [Link]

Sources

Application Note & Protocol: High-Fidelity Synthesis of Scopine Methobromide via SN2 Quaternization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide to the quaternization of scopine, yielding scopine methobromide, a key intermediate in pharmaceutical synthesis. This document provides a robust theoretical framework, a field-tested experimental protocol, and comprehensive analytical validation methods.

Executive Summary & Scientific Context

Scopine is a tropane alkaloid, structurally characterized by a 6,7-epoxy bridge on the tropane core.[1] It serves as a critical chiral building block in the synthesis of various pharmacologically active compounds, most notably anticholinergic drugs. The quaternization of the tertiary amine within the scopine structure is a pivotal transformation, converting it into a quaternary ammonium salt. This modification is fundamental for producing active pharmaceutical ingredients (APIs) like tiotropium bromide, where the quaternary ammonium cation is essential for its potent and specific antagonism of muscarinic receptors.[2][3]

This application note provides a comprehensive, in-depth protocol for the N-methylation of scopine using methyl bromide to yield scopine methobromide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step synthesis protocol, and outline rigorous analytical methods for product characterization and quality control.

Mechanistic Principle: The Menshutkin Reaction

The conversion of scopine to scopine methobromide is a classic example of the Menshutkin reaction , which describes the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[4]

Core Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of the scopine ring acts as a nucleophile, attacking the electrophilic methyl carbon of methyl bromide.

  • Transition State: A trigonal bipyramidal transition state is formed where a new N-C bond is partially formed, and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion departs as the leaving group, resulting in the formation of the positively charged quaternary ammonium cation and the bromide counter-ion.

Several factors govern the efficiency of this reaction:

  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred. They can solvate the resulting cation and are generally non-reactive towards the alkylating agent, facilitating the SN2 process.[4][5]

  • Alkyl Halide: Methyl bromide is an excellent alkylating agent for this purpose due to the minimal steric hindrance of the methyl group and the good leaving group ability of bromide.[4]

  • Temperature: The reaction is typically conducted at or slightly above room temperature to provide sufficient activation energy without promoting side reactions.[5]

Caption: Sɴ2 mechanism for the quaternization of scopine.

Detailed Experimental Protocol

This protocol describes the synthesis of scopine methobromide from scopine free base. If starting from a scopine salt (e.g., scopine hydrochloride), an initial base treatment is required to liberate the free amine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Scopine>98% PurityMedChemExpressStore under inert gas, desiccated.[6]
Methyl Bromide Solution50% w/w in AcetonitrileSigma-AldrichEXTREMELY TOXIC & VOLATILE . Handle only in a certified fume hood with appropriate PPE.
Acetonitrile (CH₃CN)Anhydrous, >99.8%MilliporeSigmaUse a freshly opened bottle or dry solvent.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor washing the final product.
Nitrogen (N₂) or Argon (Ar)High PurityAirgasFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Condenser and drying tube (filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Digital hotplate stirrer with temperature control

  • Schlenk line or inert gas manifold

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for synthesis.

  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Place the entire setup under a positive pressure of nitrogen or argon.

    • To the flask, add scopine (e.g., 5.0 g, 32.2 mmol).

  • Dissolution:

    • Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the scopine is completely dissolved.

  • Addition of Methyl Bromide:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Carefully charge the dropping funnel with a 50% solution of methyl bromide in acetonitrile (e.g., 7.3 g of solution containing 3.65 g, 38.4 mmol, 1.2 equivalents of CH₃Br).

    • Add the methyl bromide solution dropwise to the stirred scopine solution over 30 minutes. Caution: This step is highly exothermic and must be performed slowly with efficient cooling. The use of a solution is safer than condensing methyl bromide gas.[5]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C).

    • Seal the reaction vessel securely to prevent the escape of volatile methyl bromide.[3]

    • Stir the mixture vigorously for 24 to 72 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the scopine spot. A white precipitate of scopine methobromide will form as the reaction proceeds.

  • Isolation and Purification:

    • After the reaction is complete (as determined by TLC), cool the suspension in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold acetonitrile (2 x 20 mL) and anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and solvent residues.

    • Dry the resulting white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.

Product Characterization & Quality Control

It is imperative to validate the identity, purity, and structure of the synthesized scopine methobromide.

Analysis TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Appearance of a new singlet around 3.0-3.5 ppm corresponding to the N⁺-CH₃ protons. Shift of adjacent protons.
¹³C NMR Chemical Shifts (δ)Appearance of a new signal for the N⁺-CH₃ carbon. Shifts in carbons α to the nitrogen.
Mass Spec (ESI+) m/zDetection of the parent cation [M]⁺ at m/z corresponding to C₉H₁₄NO₂⁺ (Calculated: ~170.10 g/mol ).
Melting Point RangeA sharp melting point is indicative of high purity. Literature values should be consulted.
FT-IR Wavenumbers (cm⁻¹)C-N stretching, C-O stretching, and absence of secondary amine N-H bands.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive scopine (e.g., used salt form directly).2. Wet solvent or reagents.3. Insufficient reaction time.1. Ensure starting material is the free base. If using a salt, perform a base wash first.2. Use anhydrous solvents and fresh reagents.3. Extend the reaction time and monitor by TLC.
Product is Oily/Gummy Presence of impurities or residual solvent.Triturate the product with a non-polar solvent like diethyl ether or hexane. Re-precipitate if necessary. Ensure thorough drying under vacuum.
Multiple Spots on TLC (Product) 1. Incomplete reaction.2. Side reactions or degradation.1. Increase reaction time or temperature moderately (e.g., to 30-40 °C).2. Ensure the reaction is run under an inert atmosphere and that the temperature is well-controlled during addition.
Broad Melting Point Range Product is impure.Recrystallize the product from a suitable solvent system (e.g., methanol/acetone mixture).[2]

References

  • WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents.

  • A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.

  • SCOPINE SALTS AND THEIR USE IN PROCESSES FOR THE PREPARATION OF N-DEMETHYL-TIOTROPIUM AND TIOTROPIUM BROMIDE - European Patent.

  • US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents.

  • Scopine (6,7-Epoxytropine) | MedChemExpress.

  • US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents.

  • Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation with [11C]formaldehyde - SciSpace.

  • Reports of tropane alkaloid poisonings and analytical techniques for their determination in food crops and products from 2013 to 2023 - PubMed.

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.

  • Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update.

  • Application Notes and Protocols for the Synthesis of Tiotropium Bromide from Scopine Hydrochloride - Benchchem.

  • Scope of the N-methylation of aromatic amines with methanol.

  • Menshutkin reaction - Wikipedia.

  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - MDPI.

  • Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation with [11C]formaldehyde - PubMed.

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni - ChemRxiv.

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines - MDPI.

  • Analysis of tropane and related alkaloids - PubMed.

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.

  • Tropane alkaloid analysis - Sigma-Aldrich.

  • US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents.

  • Scopine Hydrochloride - Alentris Research Pvt. Ltd.

  • Scopine as a novel brain-targeting moiety enhances the brain uptake of chlorambucil.

  • Scopine - Wikipedia.

Sources

Application Note: High-Performance Chromatographic Methods for the Analysis of Scopine Methobromide as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Scopine Methobromide as a reference standard in chromatographic analysis. Scopine Methobromide is a critical related substance and potential impurity in the synthesis of various anticholinergic active pharmaceutical ingredients (APIs), most notably Tiotropium Bromide.[1][2] As such, its accurate identification and quantification are paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide details robust, validated protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] It emphasizes the scientific rationale behind methodological choices, providing a framework for method validation, system suitability, and practical implementation in a regulated laboratory environment.

Introduction: The Analytical Significance of Scopine Methobromide

Scopine Methobromide is a quaternary ammonium compound belonging to the tropane alkaloid family.[4] Its structure is closely related to scopine, which serves as a precursor in the synthesis of several semi-synthetic drugs.[5] In pharmaceutical manufacturing, Scopine Methobromide is primarily recognized as an impurity of Tiotropium Bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[1]

The control of impurities is a mandatory requirement in drug development and manufacturing. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, highly specific and sensitive analytical methods are required to detect and quantify substances like Scopine Methobromide. The use of a well-characterized reference standard is the cornerstone of these analytical procedures, enabling the accurate identification and quantification of the impurity in drug substances and finished products.[6] This application note provides the necessary protocols and scientific context for employing Scopine Methobromide as a reference standard in a quality control setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for analytical method development, particularly for selecting appropriate solvents, chromatographic conditions, and storage protocols.

PropertyValueSource(s)
Chemical Name (1R,2R,4S,5S)-rel-7-Hydroxy-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide[2]
CAS Number 1508-46-9[1][7]
Molecular Formula C₉H₁₆BrNO₂[8]
Molecular Weight 250.13 g/mol [2][7]
Melting Point >213°C (decomposes)[1]
Appearance White to Off-White Solid[2]
Solubility Soluble in Chloroform, DMSO, Dichloromethane[2]
Storage -20°C, protected from air and light[7]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the preferred method for the quantification of Scopine Methobromide due to its high resolution, sensitivity, and the non-volatile, ionic nature of the analyte, which makes it less suitable for Gas Chromatography without derivatization.[9] The following reversed-phase method is designed for robustness and specificity.

Principle of the Method

A reversed-phase HPLC method separates compounds based on their hydrophobicity. As a quaternary ammonium salt, Scopine Methobromide is highly polar. To achieve adequate retention on a nonpolar stationary phase (like C18), an ion-pairing agent can be utilized, though modern polar-embedded or polar-endcapped columns can also provide sufficient retention. This protocol utilizes a standard C18 column with a simple acidic mobile phase, which is often sufficient for resolving related substances in a drug matrix. UV detection is suitable as the molecule lacks a strong chromophore, and detection at lower wavelengths (e.g., ~210-230 nm) is recommended for sensitivity.[10][11]

Materials and Reagents
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reference Standard: Scopine Methobromide, certified purity >95%.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Buffers: Monobasic Potassium Phosphate (KH₂PO₄), Orthophosphoric Acid.

  • Water: Deionized or Milli-Q water.

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Scopine Methobromide reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Phase A (10 mM KH₂PO₄, pH 3.0) and Phase B (Acetonitrile)
Gradient Program 0-5 min: 10% B; 5-20 min: 10% to 40% B; 20-25 min: 40% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution (e.g., five replicate injections) and evaluating the results against predefined criteria.

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

These tests confirm the suitability and reproducibility of the chromatographic system for the intended analysis.[12]

Analytical Method Validation Workflow

The analytical procedure must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[3] Validation ensures that the method provides reliable, reproducible, and accurate data.

G cluster_prep Phase 1: Preparation cluster_core_validation Phase 2: Core Parameter Validation cluster_limits Phase 3: Sensitivity & Robustness cluster_final Phase 4: Finalization protocol Develop Validation Protocol ref_std Characterize Reference Standard protocol->ref_std specificity Specificity / Selectivity (Forced Degradation) ref_std->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Small Method Variations) lod_loq->robustness report Compile Validation Report robustness->report implement Implement for Routine Use report->implement

Caption: Workflow for analytical method validation as per ICH Q2(R1).

Validation Parameters & Acceptance Criteria

The following table summarizes the key parameters and typical acceptance criteria for validating the HPLC method for quantifying Scopine Methobromide as an impurity.

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, reference standard, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) on the API to ensure no co-elution at the retention time of Scopine Methobromide.Peak is free from interference. Peak purity index (if using PDA) should be >0.99.
Linearity Prepare a series of at least five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze samples spiked with known amounts of Scopine Methobromide at three levels (e.g., LOQ, 100%, and 150% of specification) in triplicate. Calculate the percent recovery.Mean recovery should be within 80.0% to 120.0% for impurity analysis.
Precision Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or equipment.%RSD should be ≤ 10.0% for impurity quantification.
LOQ/LOD Determine experimentally based on the signal-to-noise ratio method (S/N of ~10 for LOQ and ~3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.The LOQ must be precise and accurate. The LOD is the lowest detectable concentration.
Robustness Introduce small, deliberate variations to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%, organic phase composition ±2%).System suitability parameters should remain within acceptable limits.

This table is based on typical requirements outlined in the ICH Q2(R1) Guideline.[3][13]

Thin-Layer Chromatography (TLC) Protocol for Identification

TLC is a rapid, cost-effective technique suitable for qualitative identification and limit tests for impurities.

  • 5.1 Principle: Separation is achieved on a silica gel plate based on the differential adsorption of the analyte to the stationary phase and its solubility in the mobile phase. The position of the spot (Rf value) is compared to that of a reference standard.

  • 5.2 Protocol:

    • Stationary Phase: TLC Silica gel 60 F₂₅₄ plates.

    • Sample Preparation: Prepare a 1 mg/mL solution of the reference standard and the test sample in methanol.

    • Application: Spot 10 µL of each solution onto the plate.

    • Mobile Phase: A mixture of methanol, acetic acid, and ammonia (50:45:5 v/v/v) has been shown to be effective for separating tropane alkaloids.[14]

    • Development: Develop the plate in a saturated chamber until the solvent front has migrated approximately 80% of the plate length.

    • Visualization:

      • Examine the dried plate under UV light at 254 nm.

      • Spray the plate with Dragendorff's reagent. Scopine Methobromide, like other alkaloids, will appear as an orange or reddish-brown spot.

  • 5.3 Identification: The principal spot in the chromatogram of the test sample should correspond in position (Rf value), color, and size to the principal spot in the chromatogram of the reference standard.

Conclusion

This application note provides a validated, scientifically-grounded framework for the chromatographic analysis of Scopine Methobromide using a certified reference standard. The detailed HPLC protocol is suitable for the accurate quantification of this impurity in pharmaceutical quality control, while the TLC method offers a reliable tool for identification. Adherence to these protocols, in conjunction with rigorous method validation according to ICH guidelines, will ensure that analytical data is accurate, reliable, and compliant with global regulatory standards, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methscopolamine bromide. PubChem Compound Database. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Gwarda, A., et al. (2016). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. Molecules, 21(8), 1058. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Malinowska, I., et al. (2012). Planar Electrochromatography and Thin-Layer Chromatography of Tropane Alkaloids from Datura innoxia Mill. Extract in Pseudo-Reversed-Phase Systems. Journal of Planar Chromatography – Modern TLC, 25(3), 244-250. Retrieved from [Link]

  • Axios Research. (n.d.). Scopoline. Retrieved from [Link]

  • Ikram, M., & Bakhsh, M. K. (1963). Estimation of Tropane Alkaloids by Thin Layer Chromatography. Analytical Chemistry, 35(10), 1339-1341. Retrieved from [Link]

  • Ikram, M., & Bakhsh, M. K. (1963). Estimation of Tropane Alkaloids by Thin Layer Chromatography. Analytical Chemistry, 35(10), 1339-1341. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scopine Methobromide. PubChem Compound Database. Retrieved from [Link]

  • Sharma, D., & Jain, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]

  • Coompo. (n.d.). Scopine Methobromide. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 28(4), 740-748. Retrieved from [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Walters, M. J. (1978). High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets. Journal of the Association of Official Analytical Chemists, 61(6), 1428-1432. Retrieved from [Link]

  • ResearchGate. (n.d.). LC determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2007). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011095800A2 - Analytical methods.
  • Roskar, R., & Al-Soud, Y. A. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 4005. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2020). Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. Scientific Reports, 10, 15003. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of Scopine Methobromide in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Scopine methobromide, a quaternary ammonium salt of scopolamine, is a valuable pharmacological tool for investigating the role of muscarinic acetylcholine receptors in smooth muscle physiology and pathophysiology.[1] As a peripherally acting muscarinic antagonist, it offers advantages in experimental systems where central nervous system effects are to be avoided.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of scopine methobromide in smooth muscle contraction studies, with a focus on in vitro isolated tissue bath methodologies.

Mechanism of Action: A Competitive Antagonist

Scopine methobromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), scopine methobromide binds to mAChRs on the surface of smooth muscle cells but does not activate them.[4] This reversible binding prevents ACh and other muscarinic agonists from eliciting their downstream effects, which are crucial for smooth muscle contraction.

The primary mAChR subtype involved in the contraction of most smooth muscles, such as those in the gastrointestinal tract and airways, is the M3 receptor.[5] Activation of the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+) and subsequent muscle contraction.[5] By blocking this receptor, scopine methobromide effectively inhibits agonist-induced smooth muscle contraction, making it an invaluable tool for studying these pathways.

Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the mechanism by which scopine methobromide antagonizes muscarinic agonist-induced smooth muscle contraction.

Muscarinic Antagonism cluster_1 Smooth Muscle Cell Membrane cluster_2 Intracellular Space Agonist Muscarinic Agonist (e.g., Acetylcholine) M3_Receptor M3 Muscarinic Receptor Agonist->M3_Receptor Binds & Activates Antagonist Scopine Methobromide Antagonist->M3_Receptor Binds & Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Ca2 Ca2+ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: Signaling pathway of muscarinic antagonism by Scopine Methobromide.

Experimental Protocols

The isolated tissue bath is a classic and robust pharmacological method for studying the effects of compounds on smooth muscle function.[6][7][8] This in vitro technique allows for the measurement of isometric contractions of isolated smooth muscle preparations in a controlled physiological environment.[9]

Materials and Reagents
Reagent/Material Specifications Purpose
Scopine Methobromide High purity (>98%)Muscarinic antagonist
Muscarinic Agonist e.g., Acetylcholine, Carbachol, MethacholineTo induce smooth muscle contraction
Physiological Salt Solution (PSS) e.g., Krebs-Henseleit, Tyrode's solutionTo maintain tissue viability
Carbogen Gas 95% O2 / 5% CO2To oxygenate and buffer the PSS
Distilled, Deionized Water High purityFor preparing solutions
Organic Solvent (optional) e.g., DMSOTo dissolve scopine methobromide if necessary

Preparation of Physiological Salt Solution (Krebs-Henseleit Buffer)

A commonly used PSS for isolated smooth muscle studies is Krebs-Henseleit buffer.[10][11] To prepare 1 liter:

Component Molar Mass ( g/mol ) Concentration (mM) Amount (g/L)
NaCl58.44118.46.92
KCl74.554.70.35
CaCl2·2H2O147.022.50.37
MgSO4·7H2O246.471.20.29
KH2PO4136.091.20.16
NaHCO384.0125.02.10
Glucose180.1611.12.00

Protocol for PSS Preparation:

  • Add all salts except NaHCO3 and CaCl2 to approximately 800 mL of distilled, deionized water and stir until dissolved.

  • Add CaCl2 and stir until dissolved.

  • Add NaHCO3 slowly to avoid precipitation.

  • Bring the final volume to 1 liter with distilled, deionized water.

  • Continuously bubble the solution with carbogen gas for at least 30 minutes before and during the experiment to maintain a physiological pH of ~7.4.

Experimental Workflow: Isolated Tissue Bath Assay

The following diagram outlines the general workflow for studying the effect of scopine methobromide on agonist-induced smooth muscle contraction.

Experimental Workflow Dissection 1. Tissue Dissection (e.g., Guinea Pig Ileum) Mounting 2. Tissue Mounting in Organ Bath Dissection->Mounting Equilibration 3. Equilibration (30-60 min) Mounting->Equilibration Viability 4. Viability Check (e.g., high K+ solution) Equilibration->Viability Washout 5. Washout & Return to Baseline Viability->Washout Antagonist_Incubation 6. Antagonist Incubation (Scopine Methobromide) Washout->Antagonist_Incubation Agonist_CRC 7. Cumulative Agonist Concentration-Response Curve (CRC) Antagonist_Incubation->Agonist_CRC Data_Analysis 8. Data Analysis (pA2 determination) Agonist_CRC->Data_Analysis

Caption: Workflow for assessing Scopine Methobromide's antagonist activity.

Detailed Protocol: Antagonism of Acetylcholine-Induced Contraction in Guinea Pig Ileum

This protocol describes how to determine the potency of scopine methobromide as a competitive antagonist of acetylcholine-induced contractions in isolated guinea pig ileum.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to institutionally approved protocols.

  • Isolate a segment of the terminal ileum and place it in a petri dish containing pre-gassed, room temperature PSS.

  • Gently flush the lumen of the ileum segment with PSS to remove its contents.

  • Cut the ileum into segments of approximately 2-3 cm in length.

2. Tissue Mounting:

  • Tie one end of an ileum segment to a tissue holder and the other end to an isometric force transducer.

  • Mount the tissue in an organ bath containing PSS maintained at 37°C and continuously gassed with carbogen.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.

  • After equilibration, assess tissue viability by inducing a contraction with a high potassium solution (e.g., replacing a portion of the NaCl in the PSS with an equimolar amount of KCl to a final concentration of 60-80 mM).

  • Wash the tissue with PSS and allow it to return to baseline.

4. Determining the Agonist Concentration-Response Curve (CRC):

  • Perform a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 1 nM) and increase it in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.

  • Wash the tissue thoroughly with PSS and allow it to return to baseline.

5. Antagonist Incubation and Shifted CRC:

  • Add a known concentration of scopine methobromide to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).

  • In the continued presence of scopine methobromide, repeat the cumulative concentration-response curve for acetylcholine.

  • Wash the tissue and repeat the antagonist incubation with different concentrations of scopine methobromide.

Data Analysis and Interpretation

The primary goal of this experiment is to quantify the potency of scopine methobromide as a competitive antagonist. This is typically achieved by a Schild analysis.

1. Data Plotting:

  • Plot the concentration-response curves for the agonist (acetylcholine) in the absence and presence of different concentrations of the antagonist (scopine methobromide). The response is usually expressed as a percentage of the maximal contraction induced by the agonist alone.

2. Schild Analysis:

  • For each concentration of the antagonist, determine the concentration ratio (CR). The CR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Plot log(CR-1) against the negative logarithm of the molar concentration of the antagonist (-log[B]).

  • For a competitive antagonist, this plot should be linear with a slope of 1. The x-intercept of the regression line is the pA2 value.

pA2 Value: The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a concentration ratio of 2. It is a measure of the antagonist's affinity for the receptor. A higher pA2 value indicates a more potent antagonist.

Troubleshooting

Problem Possible Cause Solution
No response to agonist Tissue is not viable.Ensure proper dissection and handling of the tissue. Check the temperature and oxygenation of the PSS.
Irreproducible CRCs Insufficient equilibration or washout time.Increase the equilibration and washout periods.
Precipitation of Scopine Methobromide Poor solubility in PSS.Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it in the PSS. Ensure the final solvent concentration in the organ bath is low (typically <0.1%) and does not affect the tissue response.[12]
Schild plot slope not equal to 1 The antagonism may not be competitive.Consider other models of antagonism (e.g., non-competitive).

Safety Precautions

  • Follow all institutional guidelines for animal handling and euthanasia.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals and tissues.

  • Consult the Safety Data Sheet (SDS) for scopine methobromide before use.

Conclusion

Scopine methobromide is a powerful tool for the pharmacological characterization of muscarinic receptors in smooth muscle. The protocols outlined in these application notes provide a robust framework for investigating its antagonist properties. By carefully following these methodologies and understanding the underlying principles, researchers can obtain high-quality, reproducible data to advance our understanding of smooth muscle physiology and the development of novel therapeutics.

References

  • Barlaka, E., et al. (2015). Muscarinic receptors in isolated smooth muscle cells from gastric antrum. PubMed. Available at: [Link]

  • Hein, P. L., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. ResearchGate. Available at: [Link]

  • Lara, A. R., et al. (2020). A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Patel, R., & Vadlapatla, R. (2023). Scopolamine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Hein, P. L., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem. Available at: [Link]

  • Persson, E., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research. Available at: [Link]

  • van Haaren, F., et al. (1993). Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats. Psychopharmacology. Available at: [Link]

  • European Bioinformatics Institute. (n.d.). scopolamine methobromide. ChEBI. Available at: [Link]

  • Ghoshal, A., & Neumiller, J. J. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Horiguchi, T., et al. (2008). A contraction assay system using established human bronchial smooth muscle cells. Medical Science Monitor. Available at: [Link]

  • Hein, P. L., et al. (2015). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. PubMed. Available at: [Link]

  • Drugs.com. (n.d.). Methscopolamine vs Scopolamine Comparison. Available at: [Link]

  • Hens, B., et al. (2017). Physiological bicarbonate buffers: Stabilisation and use as dissolution media for modified release systems. ResearchGate. Available at: [Link]

  • Horiguchi, T., et al. (2013). A contraction assay system using primary cultured mouse bronchial smooth muscle cells. Medical Science Monitor. Available at: [Link]

  • Aurora Scientific. (2021). Commonly Used Samples and Experiments using Isolated Muscle Systems for Mice and Rats. Available at: [Link]

  • Davis, E. (2020). Pharmacology – Working with isolated tissue preparations. Monash University. Available at: [Link]

  • Ali, S. A., & Tayeb, O. S. (1987). Influence of some common methylxanthines on contractile responses and calcium mobilization of ileal, vas deferens and bladder smooth muscle. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Gentry, G. D., & Li, M. (1995). Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Takeuchi, T., et al. (2005). M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice. Journal of Smooth Muscle Research. Available at: [Link]

  • Varum, F. J. O., et al. (2009). Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems. International Journal of Pharmaceutics. Available at: [Link]

  • Abassi, Y. A., et al. (2013). An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Organ bath. Available at: [Link]

  • Lowe, D. A., et al. (2023). The necessity for skeletal muscle contractile assays to assess treatment efficacy in DMD. Journal of Neuromuscular Diseases. Available at: [Link]

  • Scireq. (n.d.). Tissue Baths in Respiratory Disease Models. Available at: [Link]

  • Chepuri, S., & Leikauf, G. D. (1984). Smooth muscle contraction as a model to study the mediator role of endogenous lipoxygenase products of arachidonic acid. Prostaglandins, Leukotrienes, and Medicine. Available at: [Link]

Sources

In vitro characterization of Scopine Methobromide antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In Vitro Characterization of Scopine Methobromide Antagonism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Scopine Methobromide, a quaternary ammonium derivative of scopolamine, is a peripherally acting muscarinic antagonist used for its antispasmodic and antisecretory properties.[1][2][3] Its charged structure limits its passage across the blood-brain barrier, thereby reducing the central nervous system side effects associated with its parent compound, scopolamine.[4] A thorough in vitro characterization is essential to define its pharmacological profile, including its binding affinity, functional potency, and selectivity across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). This guide provides a comprehensive framework and detailed protocols for characterizing the antagonistic properties of Scopine Methobromide using established radioligand binding and functional cell-based assays.

Introduction: The Scientific Rationale

Scopine Methobromide: A Peripherally Selective Antagonist

Scopine Methobromide, also known as Methscopolamine Bromide, functions as a competitive antagonist at muscarinic acetylcholine receptors.[4][5] It directly competes with the endogenous neurotransmitter, acetylcholine (ACh), preventing receptor activation and subsequent downstream signaling.[3] This mechanism is the basis for its therapeutic effects, such as the reduction of gastrointestinal motility and gastric acid secretion.[1][3] Understanding its interaction with each mAChR subtype is critical for predicting its therapeutic efficacy and potential side-effect profile.

The Muscarinic Receptor Family: Diverse Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the parasympathetic nervous system's effects.[6][7] They are classified into five subtypes (M1-M5) which couple to distinct intracellular signaling cascades.[8] This divergence in signaling is the foundation for designing subtype-selective in vitro assays.

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a measurable increase in cytosolic calcium concentration.[8][9][10]

  • Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[8][11][12]

This fundamental difference in signaling pathways dictates the choice of functional assays for characterizing antagonist activity at specific receptor subtypes.

G_Protein_Signaling_Pathways cluster_Gq M1, M3, M5 Pathway cluster_Gi M2, M4 Pathway cluster_antagonist Point of Antagonism mAChR_Gq M1/M3/M5 Receptor Gq Gq/11 Protein mAChR_Gq->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release ↑ Intracellular [Ca2+] IP3->Ca_release Triggers mAChR_Gi M2/M4 Receptor Gi Gi/o Protein mAChR_Gi->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP antagonist Scopine Methobromide antagonist->mAChR_Gq Blocks antagonist->mAChR_Gi Blocks Binding_Assay_Workflow start Start: Prepare Reagents prep Membrane Preparation (Cells expressing single mAChR subtype) start->prep incubation Incubation Step (Membranes + [3H]NMS + Scopine Methobromide) prep->incubation filtration Rapid Vacuum Filtration (Separate bound vs. free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (IC50 → Ki calculation) counting->analysis end End: Determine Affinity (Ki) analysis->end

Caption: Workflow for the radioligand competition binding assay.
Methodology
  • Membrane Preparation:

    • Utilize cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors). [13] * Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer. [13] * Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). [13]

  • Assay Execution (96-well plate format):

    • To each well, add the following in order:

      • 50 µL of Assay Buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).

      • 50 µL of Scopine Methobromide at various concentrations (e.g., 10-point, 1:10 serial dilution) or vehicle for total binding controls. For non-specific binding (NSB) controls, add a high concentration of a non-labeled antagonist like atropine (10 µM final).

      • 50 µL of radioligand (e.g., [3H]NMS) at a final concentration near its Kd value (typically 0.5-1.0 nM).

      • 100 µL of the membrane preparation (5-20 µg protein per well). [13] * Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. [13]

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. [13] * Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter. [13]

  • Data Analysis:

    • Subtract the average NSB CPM from all other data points.

    • Plot the specific binding CPM against the log concentration of Scopine Methobromide.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [13]

Data Summary Table (Example)
Receptor SubtypeScopine Methobromide Ki (nM)
M15.2
M21.8
M31.5
M43.9
M56.1

Protocol 2: Functional Antagonism Assays

A. Calcium Flux Assay (M1, M3, M5 Receptors)

Objective: To determine the functional potency (IC50) of Scopine Methobromide at the Gq-coupled M1, M3, and M5 receptors.

Principle: This assay measures changes in intracellular calcium concentration using a fluorescent indicator dye. Cells expressing the target receptor are pre-treated with the antagonist (Scopine Methobromide) and then stimulated with a fixed concentration of an agonist (e.g., Carbachol). A potent antagonist will prevent the agonist-induced calcium release, resulting in a lower fluorescent signal. [9][14][15]

Methodology
  • Cell Preparation:

    • Seed cells (e.g., CHO-M1, HEK-M3) into black-walled, clear-bottom 96- or 384-well assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium.

    • Add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or a commercial kit) containing an organic anion transporter inhibitor like probenecid to prevent dye leakage. [9] * Incubate the plate according to the manufacturer's instructions (typically 45-60 minutes at 37°C).

  • Assay Execution:

    • Using a fluorescence plate reader equipped with an automated liquid handler (e.g., FlexStation®), measure a baseline fluorescence reading.

    • The instrument adds varying concentrations of Scopine Methobromide to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind.

    • The instrument then adds a fixed concentration of a muscarinic agonist (e.g., Carbachol at its EC80 concentration) to all wells.

    • Immediately measure the fluorescence kinetics for 1-2 minutes.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of Scopine Methobromide.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.

B. cAMP Accumulation Assay (M2, M4 Receptors)

Objective: To determine the functional potency (IC50) of Scopine Methobromide at the Gi-coupled M2 and M4 receptors.

Principle: This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production. Cells are stimulated with an adenylyl cyclase activator (e.g., Forskolin) to elevate cAMP levels. A muscarinic agonist is added, which activates the Gi pathway and reduces cAMP. The antagonist's potency is determined by its ability to block the agonist's effect, thereby restoring cAMP levels. [9][11][16]

Methodology
  • Cell Preparation:

    • Seed cells (e.g., CHO-M2, HEK-M4) into an appropriate assay plate and culture overnight.

  • Assay Execution:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of Scopine Methobromide and incubate for 15-30 minutes.

    • Add a solution containing a fixed concentration of a muscarinic agonist (e.g., Acetylcholine) plus an adenylyl cyclase activator (e.g., 10 µM Forskolin).

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen®. Follow the manufacturer's protocol for the chosen detection method.

  • Data Analysis:

    • Generate a standard curve using cAMP standards provided in the kit.

    • Convert the raw assay signal for each sample to a cAMP concentration.

    • Plot the cAMP concentration against the log concentration of Scopine Methobromide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary Table (Example)
Assay TypeReceptor SubtypeScopine Methobromide IC50 (nM)
Calcium Flux M18.9
M32.5
M510.2
cAMP Accumulation M23.1
M46.8

Comprehensive Data Interpretation

By integrating the results from both binding and functional assays, a comprehensive pharmacological profile of Scopine Methobromide can be established.

  • Affinity vs. Potency: Compare the Ki values (affinity) with the IC50 values (potency). For a competitive antagonist, these values should be in close agreement.

  • Subtype Selectivity: Analyze the Ki and IC50 values across all five receptor subtypes. A compound is considered selective if it displays significantly higher affinity/potency for one subtype over the others (e.g., >10-fold difference). Based on the example data, Scopine Methobromide shows the highest affinity and potency for M2 and M3 receptors, with slightly lower activity at M1, M4, and M5.

  • Mechanism of Antagonism: To confirm competitive antagonism, a Schild analysis can be performed. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

This rigorous in vitro characterization provides the foundational data necessary for further drug development, helping to correlate molecular interactions with physiological outcomes and guiding future preclinical and clinical studies.

References

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]

  • Matera, M., et al. (2022). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. Biomedicines. [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]

  • PubChem. (n.d.). Methscopolamine bromide. National Center for Biotechnology Information. [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. [Link]

  • Wikipedia. (n.d.). Scopolamine. Wikipedia. [Link]

  • EMBL-EBI. (2011). scopolamine methobromide (CHEBI:61276). ChEBI. [Link]

  • Barann, M., et al. (2015). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology. [Link]

  • Giglio, D., et al. (2017). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology. [Link]

  • Wikipedia. (n.d.). Methylscopolamine bromide. Wikipedia. [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Wikipedia. [Link]

  • Charlton, S. J., & Vauquelin, G. (2010). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methscopolamine Bromide? Patsnap. [Link]

  • Deranged Physiology. (n.d.). Muscarinic M2 and M4 acetylcholine receptor intracellular signalling pathway. Deranged Physiology. [Link]

  • Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Molecular Devices. [Link]

  • Jutkiewicz, E. M., et al. (2020). Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. Behavioural Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Lee, Y., & Fang, Y. (2013). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry. [Link]

  • Grokipedia. (2026). Methylscopolamine bromide. Grokipedia. [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences. [Link]

  • Eurofins Discovery. (n.d.). M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Nüßlein, B., et al. (2022). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins. [Link]

  • Matera, M., et al. (2022). Reduced M4 receptor expression shifts cAMP signaling profiles of muscarinic agonists. ResearchGate. [Link]

  • Fujinami, Y., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. [Link]

Sources

Application Note & Protocol: Schild Analysis for the Pharmacological Characterization of Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive theoretical and practical guide for the characterization of competitive antagonists using Schild analysis, with a specific focus on Scopine Methobromide. Schild analysis is a cornerstone of classical pharmacology, offering a robust method to determine the affinity of an antagonist for its receptor, quantified by the pA2 value. By explaining the foundational principles of competitive antagonism and providing a detailed, step-by-step protocol for an isolated tissue bath experiment, this guide is designed for researchers, scientists, and drug development professionals. The protocol emphasizes self-validating criteria to ensure data integrity and provides a clear pathway for data analysis and interpretation, establishing the mechanism and potency of novel compounds like Scopine Methobromide.

Part 1: The Theoretical Framework of Schild Analysis

At its core, Schild analysis is the gold standard for quantifying the interaction between a competitive antagonist and its receptor.[1][2] Developed by Heinz Otto Schild, this method provides a means to validate the nature of the antagonism and to derive a crucial parameter of antagonist potency: the pA2 value.[3]

The Principle of Reversible, Competitive Antagonism

A competitive antagonist binds to the same recognition site on a receptor as an agonist but does not elicit a downstream biological response.[4] This binding is reversible, meaning the antagonist can associate and dissociate from the receptor. In the presence of a fixed concentration of a competitive antagonist, the agonist's concentration-response curve (CRC) shifts to the right in a parallel fashion.[5] This is because a higher concentration of the agonist is required to outcompete the antagonist and achieve the same level of receptor occupancy and, consequently, the same biological response. Crucially, a true competitive antagonist does not depress the maximum achievable response, as its effect can be surmounted by a sufficiently high concentration of the agonist.[6]

The Schild Equation and the pA2 Value

The relationship between the agonist dose-ratio and the antagonist concentration is mathematically defined by the Schild equation:

(Dose Ratio - 1) = [Antagonist] / KB [7]

Where:

  • Dose Ratio (DR) is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist (EC50') to the concentration required for the same response in its absence (EC50).

  • [Antagonist] is the molar concentration of the antagonist.

  • KB is the equilibrium dissociation constant of the antagonist—a measure of its affinity for the receptor. A lower KB value signifies a higher affinity.

For practical application, this equation is logarithmically transformed:

log(Dose Ratio - 1) = log[Antagonist] - log(KB)

This linear equation forms the basis of the Schild plot.[6] From this, we derive the pA2 value , which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response (i.e., a dose ratio of 2).[7][8] When the antagonism is competitive and the slope of the Schild plot is unity (1.0), the pA2 value is theoretically equal to the pKB (-log KB), providing a direct measure of the antagonist's affinity that is independent of the agonist used.[6][7]

The Schild Plot: A Graphical Diagnostic Tool

Plotting log(Dose Ratio - 1) against the log of the antagonist's molar concentration yields a Schild plot. This plot is not just for calculation; it is a powerful diagnostic tool.[9][10]

  • X-Intercept: The point where the regression line crosses the x-axis (where log(DR-1) = 0) directly yields the pA2 value.[7]

  • Slope: For a truly competitive, reversible antagonist acting at a single receptor population, the slope of this line should not be significantly different from 1.0.[6][7]

    • A slope > 1 may suggest complex interactions or that the system has not reached equilibrium.[5]

    • A slope < 1 can indicate non-competitive antagonism, binding to a secondary site (allosterism), or receptor heterogeneity.[5]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Cycles cluster_analysis Data Analysis Dissect 1. Dissect Guinea Pig Ileum Mount 2. Mount Tissue in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate (60 min, 37°C) Apply 1g Resting Tension Mount->Equilibrate CRC1 4. Generate Control Agonist CRC (Carbachol) Equilibrate->CRC1 Wash1 5. Wash Tissue Thoroughly CRC1->Wash1 Incubate 6. Incubate with Antagonist (e.g., 10 nM Scopine Methobromide) for 30 min Wash1->Incubate CRC2 7. Generate Agonist CRC in presence of Antagonist Incubate->CRC2 Wash2 8. Wash Tissue Thoroughly CRC2->Wash2 Repeat 9. Repeat steps 6-8 for at least two higher antagonist concentrations (e.g., 30 nM, 100 nM) Wash2->Repeat Analyze 10. Calculate EC50s & Dose Ratios Repeat->Analyze Plot 11. Construct Schild Plot Analyze->Plot Determine 12. Determine Slope & pA2 Plot->Determine

Figure 2: Step-by-step experimental workflow for Schild analysis.

  • System Preparation: Prepare fresh Tyrode's solution, ensuring it is continuously gassed with carbogen and maintained at 37°C in the tissue bath reservoir. [11]2. Tissue Dissection: Humanely euthanize a guinea pig according to institutional guidelines. Isolate a section of the terminal ileum and place it in cold, gassed Tyrode's solution. Gently remove the mesenteric attachment and flush the lumen to clear its contents. Cut segments approximately 2-3 cm in length.

  • Mounting and Equilibration: Mount a tissue segment in the organ bath chamber containing gassed Tyrode's solution at 37°C. Connect one end to the tissue holder and the other to an isometric force transducer. [11]4. Setting Tension: Gradually apply a resting tension of 1.0 g to the tissue and allow it to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh PSS every 15 minutes. 5. Control Agonist CRC: Generate a cumulative concentration-response curve for Carbachol. Start with a low concentration (e.g., 1 nM) and increase it in a cumulative fashion (e.g., half-log increments) until a maximal contraction is achieved. Record the response at each concentration.

  • Washout: Thoroughly wash the tissue to remove all traces of the agonist, allowing it to return to the baseline resting tension. This may require multiple changes of the bath solution over 20-30 minutes.

  • Antagonist Incubation: Introduce the first, lowest concentration of Scopine Methobromide (e.g., 10 nM) into the bath. Allow the tissue to incubate with the antagonist for a fixed period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Second Agonist CRC: While the antagonist is still present, repeat the cumulative Carbachol CRC as described in step 5.

  • Repeat for Multiple Concentrations: Repeat the washout (step 6) and incubation/CRC (steps 7-8) procedure for at least two additional, higher concentrations of Scopine Methobromide (e.g., 30 nM and 100 nM).

Part 4: Data Analysis and Interpretation

Data Processing
  • Normalize Responses: Express the contractile response at each agonist concentration as a percentage of the maximum response obtained in the control (no antagonist) curve.

  • Determine EC50 Values: For each CRC (control and in the presence of each antagonist concentration), use a non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the EC50 value.

  • Calculate Dose Ratios (DR): For each concentration of Scopine Methobromide, calculate the dose ratio using the formula: DR = (EC50 in presence of antagonist) / (EC50 of control) . [9]4. Tabulate Data: Organize the data as shown in Table 2.

[Scopine Methobromide] (M)log [Antagonist]EC50' (M)Dose Ratio (DR)(DR - 1)log (DR - 1)
1.0 x 10-8-8.0(from fit)(EC50'/EC50)(DR - 1)log(DR - 1)
3.0 x 10-8-7.52(from fit)(EC50'/EC50)(DR - 1)log(DR - 1)
1.0 x 10-7-7.0(from fit)(EC50'/EC50)(DR - 1)log(DR - 1)
Table 2: Example data tabulation for constructing a Schild plot.
Schild Plot Construction and Interpretation
  • Plot the Data: Create a scatter plot with log [Antagonist] on the x-axis and log (DR - 1) on the y-axis.

  • Linear Regression: Perform a linear regression on the plotted data points.

  • Analyze the Slope: Determine the slope of the regression line. If the slope is not significantly different from 1.0 (e.g., falls within the 95% confidence interval of 0.9 to 1.1), the antagonism is consistent with a competitive mechanism. [6]4. Determine the pA2 Value: The pA2 is the x-intercept of the regression line. [7]If the slope was constrained to 1.0 during regression (a common practice if the unconstrained slope is close to unity), the pA2 is simply the negative of the y-intercept. [6]A higher pA2 value indicates a more potent antagonist.

Part 5: Trustworthiness and Self-Validation

The Schild analysis contains an intrinsic set of validation criteria. A successful and valid experiment demonstrating competitive antagonism by Scopine Methobromide must satisfy the following conditions:

  • Parallelism: The agonist CRCs in the presence of increasing antagonist concentrations should be parallel to the control curve. 2. No Depression of Maximum Response: The maximum contraction achievable with the agonist should not be significantly reduced by the antagonist. [7]3. Linear Schild Plot with Unitary Slope: The Schild plot should be linear, and its slope should not deviate significantly from 1.0. [6][10] Failure to meet these criteria suggests that the interaction is not simple, reversible, competitive antagonism and requires further investigation. For instance, a depressed maximum response and a non-parallel shift may indicate insurmountable or non-competitive antagonism.

Conclusion

References

  • The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2025). YouTube.
  • In vitro pharmacology: receptor antagonism. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Ghezzi, P., et al. (2000). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists.
  • Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. PMC - PubMed Central.
  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curious Dr. K.
  • Schild equ
  • Competitive and non-competitive antagonists. (2024). Deranged Physiology.
  • Determination of pA2 value by Schilds plot method. (2021). YouTube.
  • Martin, J. L., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments.
  • Pa2 determin
  • Lazareno, S., & Birdsall, N. (1993).
  • Scopine Methobromide. Santa Cruz Biotechnology.
  • Rattan, S. (2001). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Medical Science Monitor.
  • Pharmacology – Working with isolated tissue prepar
  • Ghezzi, P., et al. (2000). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. PubMed.
  • Scopine (6,7-Epoxytropine). MedChemExpress.
  • Laske, T. G., et al. (2018). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments.
  • Scopine Methobromide. ChemicalBook.
  • Pharmacological Lab Procedures - Set Up an Isolated Tissue - Setting Up the Organ B
  • Scopolamine. PubChem - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of scopine methobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to optimize the yield and purity of scopine methobromide.

Overview of Scopine Methobromide Synthesis

Scopine methobromide is a key intermediate in the synthesis of various anticholinergic drugs, most notably Tiotropium bromide, which is used in the management of chronic obstructive pulmonary disease (COPD).[1][2] The synthesis typically involves the quaternization of the tertiary amine in the scopine molecule using a methylating agent, such as methyl bromide.

The foundational synthesis of scopine itself often starts from scopolamine, a naturally occurring tropane alkaloid, through a reduction reaction.[1][3][4] The subsequent methylation to form scopine methobromide is a critical step that can be influenced by several factors, including the choice of reagents, reaction conditions, and purification methods.

Generalized Synthetic Pathway

The overall process can be visualized as a two-stage synthesis, starting from the readily available scopolamine.

Synthesis_Pathway Scopolamine Scopolamine Scopine Scopine Scopolamine->Scopine Reduction (e.g., NaBH4) Scopine_Methobromide Scopine Methobromide Scopine->Scopine_Methobromide Quaternization (e.g., CH3Br) Troubleshooting_Flowchart Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions: - Molar excess of CH3Br - Anhydrous polar aprotic solvent - 20-40°C, 24-72h Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Inefficient Purification? Side_Reactions->Purification_Issue No Check_SM_Purity Check Purity of Starting Scopine Side_Reactions->Check_SM_Purity Yes Optimize_Purification Optimize Purification: - Recrystallization (e.g., Methanol/Acetone) - Cold solvent wash Purification_Issue->Optimize_Purification Yes Success High Yield, Pure Product Optimize_Conditions->Success Check_SM_Purity->Success Optimize_Purification->Success

Sources

Troubleshooting low yield in Tiotropium Bromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Tiotropium Bromide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this potent, long-acting muscarinic antagonist. As your partner in scientific discovery, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your yield and purity.

The synthesis of Tiotropium Bromide, a quaternary ammonium compound, is typically a multi-step process sensitive to reactant quality, reaction conditions, and purification techniques.[1] This guide is structured in a question-and-answer format to directly address the specific, practical issues you may face in the lab.

Core Synthesis Pathway Overview

A prevalent and effective synthetic route involves two primary stages: first, the esterification of scopine with di-(2-thienyl)glycolic acid (or a derivative) to form the N-demethyltiotropium intermediate, followed by the quaternization of this intermediate with methyl bromide.[2] Low yield can arise from inefficiencies in either of these critical steps or during final purification.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Quaternization cluster_2 Stage 3: Purification Scopine Scopine (or Scopine Salt) Coupling Coupling Agent (e.g., EDC/DMAP) Scopine->Coupling DTGA Di-(2-thienyl)glycolic Acid DTGA->Coupling Intermediate N-demethyltiotropium (Scopine Ester Intermediate) Coupling->Intermediate Anhydrous DCM 12-16 hrs @ RT MeBr Methyl Bromide (in Acetonitrile) Crude_TB Crude Tiotropium Bromide Intermediate->Crude_TB Acetonitrile 12-72 hrs @ RT MeBr->Crude_TB Purification Anti-Solvent Crystallization Crude_TB->Purification Final_Product Pure Tiotropium Bromide (>99.5%) Purification->Final_Product

Caption: General synthetic pathway for Tiotropium Bromide.

FAQs and Troubleshooting: Esterification Stage

This first stage, the coupling of scopine and the di-(2-thienyl)glycolic acid moiety, is foundational. Incomplete reactions here will invariably lead to low overall yield and complex purification challenges.

Q1: My esterification reaction has stalled, with significant unreacted scopine and di-(2-thienyl)glycolic acid remaining according to TLC/HPLC analysis. What are the most likely causes?

This is a classic issue often traced back to three areas: reactant stability, coupling agent efficiency, and reaction environment.

  • Causality - Reactant Stability: Scopine free base is notoriously unstable and can degrade or liquefy upon exposure to air.[3] If you are using scopine that is not freshly prepared or has been stored improperly, its purity may be compromised, leading to a lower effective concentration. An alternative and more robust approach is to start with a stable salt, such as scopine oxalate, and liberate the free base in situ just before the reaction.[3]

  • Causality - Coupling Agent Inactivation: Carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly susceptible to hydrolysis.[1] The presence of moisture in your solvent, glassware, or starting materials will consume the coupling agent, rendering it ineffective for the esterification. Always use anhydrous solvents (like dichloromethane) and ensure all materials are thoroughly dried.

  • Causality - Insufficient Activation: When using EDC, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) is crucial for efficient esterification.[1] Ensure you are using the correct stoichiometric amount of both the coupling agent and the catalyst. Some older, harsher methods using sodium methoxide or metallic sodium often result in lower yields (45-70%) and are not recommended for achieving high efficiency.[4][5]

Q2: The reaction appears complete, but my yield of the scopine ester intermediate is low after workup. Where could the product have been lost?

Product loss during workup is common if the protocol is not optimized.

  • Causality - By-product Removal: If you are using DCC, the primary by-product is dicyclohexylurea (DCU). DCU has limited solubility in many organic solvents and is typically removed by filtration.[1] However, some of your product may precipitate or be occluded with the DCU, especially if the reaction mixture is too concentrated. Ensure you wash the filtered DCU cake thoroughly with fresh solvent to recover any trapped product.

  • Causality - Aqueous Extraction: The workup often involves an aqueous wash to remove water-soluble reagents (like EDC hydrochloride and DMAP).[1] The scopine ester intermediate has some aqueous solubility. To minimize loss, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Additionally, using a saturated NaCl (brine) wash in the final step can help "salt out" the product from the aqueous phase, driving it into the organic layer.

Esterification_Troubleshooting cluster_reactants Reactant Integrity cluster_conditions Reaction Environment cluster_workup Post-Reaction Start Low Yield in Esterification? Check_Reactants 1. Verify Reactant Quality Start->Check_Reactants Stalled Reaction Check_Workup 3. Review Workup Protocol Start->Check_Workup Reaction Complete Scopine_Purity Is Scopine fresh? (Consider using salt form) Check_Reactants->Scopine_Purity Acid_Purity Is DTGA pure? Check_Reactants->Acid_Purity Coupling_Agent Is coupling agent (EDC/DCC) active? Check_Reactants->Coupling_Agent Check_Conditions 2. Assess Reaction Conditions Anhydrous Are conditions anhydrous? Check_Conditions->Anhydrous Catalyst Is DMAP catalyst present? Check_Conditions->Catalyst Time_Temp Sufficient reaction time and correct temp? Check_Conditions->Time_Temp DCU_Filter Thorough wash of DCU by-product? Check_Workup->DCU_Filter Extraction Multiple small-volume extractions performed? Check_Workup->Extraction

Caption: Troubleshooting flowchart for the esterification stage.

FAQs and Troubleshooting: Quaternization Stage

The second stage, the N-alkylation of the tertiary amine on the scopine ester, forms the final quaternary ammonium salt. This step is critical for yield and for defining the final product's identity.

Q3: The quaternization reaction is very slow or incomplete, leaving a high percentage of N-demethyltiotropium (Impurity C). How can I drive the reaction to completion?

An incomplete quaternization is a frequent source of low yield and introduces a significant impurity that can be challenging to remove.

  • Causality - Reagent Volatility: Methyl bromide is a low-boiling-point gas. The reaction must be conducted in a securely sealed, pressure-rated vessel to prevent its escape.[6] Using a pre-prepared solution of methyl bromide in a suitable solvent like acetonitrile helps ensure accurate stoichiometry and safer handling.[1]

  • Causality - Purity of Intermediate: The N-demethyltiotropium intermediate should be as pure as possible before proceeding. Impurities carried over from the esterification step can interfere with the reaction. It is highly recommended to purify the intermediate, for instance by column chromatography, before quaternization.[1] A patent review indicates that starting with a high-purity intermediate (>99.0%) allows for the synthesis of Tiotropium Bromide with a final purity greater than 99.5%.[3]

  • Causality - Reaction Time and Temperature: Quaternization can be slow, sometimes requiring extended reaction times of up to 72 hours at room temperature to proceed to completion.[5][6] Monitor the reaction by HPLC. If the reaction has stalled, a gentle increase in temperature (e.g., to 30-40°C) can sometimes accelerate the rate, but this should be done cautiously to avoid potential side reactions.

Q4: My final product contains significant levels of impurities G (Scopine methobromide) and H (Scopoline methobromide). What is their origin and how can they be controlled?

The presence of impurities G and H points towards issues with the starting materials or side reactions occurring in parallel to the main pathway.

  • Causality - Impure Starting Materials: Impurity G, scopine methobromide, can form if there is unreacted scopine carried over into the quaternization step.[7] This underscores the importance of purifying the scopine ester intermediate after the first stage. If scopine reacts with methyl bromide, it will form this impurity directly.

  • Causality - Rearrangement: Impurity H, scopoline methobromide, is identified as a rearrangement product of Impurity G.[7] Therefore, controlling the formation of Impurity G is the primary method to prevent the appearance of Impurity H.

  • Analytical Note: A critical challenge is that impurities G and H are not UV active, making them invisible to standard HPLC-UV detection methods.[7][8] Their presence can lead to an overestimation of the main product's purity. For accurate quality control, a more specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for their detection and quantification.[8]

Data Summary: Impurities and Reaction Parameters

Effective troubleshooting requires understanding the key variables and potential contaminants.

Table 1: Common Impurities in Tiotropium Bromide Synthesis

Impurity Name Source / Origin Recommended Analytical Method
Impurity C (N-demethyltiotropium) Unreacted intermediate from the quaternization step.[7] HPLC-UV, LC-MS/MS
Impurity E (Di-(2-thienyl)glycolate methyl ester) Unreacted starting material from the esterification step.[7] HPLC-UV
Impurity G (Scopine methobromide) By-product from the reaction of residual scopine with methyl bromide.[7] LC-MS/MS (Poor UV activity)[8]
Impurity H (Scopoline methobromide) A rearrangement product of Impurity G.[7] LC-MS/MS (Poor UV activity)[8]

| Dicyclohexylurea (DCU) | By-product from the use of DCC as a coupling agent. | Insoluble, removed by filtration. |

Table 2: Reported Reaction Parameters for Key Synthesis Steps

Step Reactants Reagents / Solvent Temperature Time Reported Yield Reference
Esterification Scopine, di-(2-thienyl)acetic acid EDC, DMAP, Dichloromethane Room Temp 16 hours 83% [1][6]
Esterification Scopine, di-(2-thienyl)acetic acid DCC, Dichloromethane -10°C to Room Temp 12-16 hours ~78% [1][4]

| Quaternization | Scopine ester, Methyl Bromide | Acetonitrile | Room Temp | 12-72 hours | >70% |[1][5][6] |

Experimental Protocols for Quality Control and Purification

Protocol 1: HPLC Method for In-Process Control and Purity Assessment

This protocol provides a self-validating system to monitor reaction completion and assess the purity of intermediates and the final product.

  • System: A Reverse-Phase HPLC (RP-HPLC) system with UV detection is suitable.[9][10]

  • Column: Use a C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[11]

  • Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 2.72 g/L KH₂PO₄ with triethylamine, pH adjusted to 6.0), often in a ratio around 57:43 (v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 237 nm.[11]

  • Sample Preparation: Accurately weigh and dissolve the sample (crude reaction mixture, intermediate, or final product) in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample. Identify peaks based on the retention times of reference standards for starting materials, intermediates, and the final product. Quantify the relative peak areas to determine reaction conversion and purity. The retention time for Tiotropium is typically around 10.3 minutes under such conditions.[12]

Protocol 2: Purification of Crude Tiotropium Bromide by Anti-Solvent Crystallization

This is a critical step to achieve high purity and remove process-related impurities.[1]

  • Dissolution: Dissolve the crude Tiotropium Bromide product in a minimal amount of a suitable solvent, such as methanol, at an elevated temperature (e.g., 45-60°C or reflux).[1][3]

  • Hot Filtration (Optional): If insoluble impurities (like residual DCU) are present, perform a hot filtration to remove them. Wash the filter with a small amount of hot solvent.

  • Addition of Anti-Solvent: While maintaining the temperature, slowly add an anti-solvent, such as acetone, to the clear solution.[3] The goal is to reach a point of slight turbidity, indicating the onset of saturation.

  • Controlled Cooling: Slowly cool the mixture to induce crystallization. A typical cooling profile would be to cool to room temperature over several hours, followed by further cooling to 0 to -5°C.[2] Rapid cooling can trap impurities and lead to smaller, less pure crystals.

  • Maturation: Stir the resulting slurry at the cold temperature for at least 2-4 hours to allow for complete crystallization and maximize yield.

  • Isolation and Drying: Isolate the purified crystals by filtration. Wash the filter cake with a small amount of cold anti-solvent to remove residual soluble impurities. Dry the product under vacuum, potentially using a two-stage drying process (e.g., 45-55°C followed by 100-125°C) to yield the final, pure, anhydrous crystalline product.[2]

References
  • Tiotropium Bromide and its Related Impurities: An In-depth Technical Guide. (n.d.). Benchchem.
  • Tiotropium Impurities and Related Compound. (n.d.). Veeprho.
  • An In-Depth Technical Guide to the Synthesis and Purification of Tiotropium Bromide. (n.d.). Benchchem.
  • Method for synthesis of tiotropium bromide. (n.d.). Google Patents.
  • Process for preparing tiotropium bromide. (n.d.). Google Patents.
  • What are the side effects of Tiotropium Bromide? (2024). Patsnap Synapse. Retrieved from [Link]

  • A Comparative Guide to the Analytical Validation of Tiotropium Bromide using Tiotropium bromide EP impurity A-d6. (n.d.). Benchchem.
  • Tiotropium Bromide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Tiotropium bromide preparation process. (n.d.). Google Patents.
  • Methods for the synthesis of tiotropium bromide. (n.d.). Google Patents.
  • Tiotropium. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. (2022). PubMed. Retrieved from [Link]

  • Methods for the synthesis of tiotropium bromide - Patent US-2013030182-A1. (n.d.). PubChem. Retrieved from [Link]

  • Determination of tiotropium bromide and its related substances by HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Tiotropium (inhalation route). (2025). Mayo Clinic. Retrieved from [Link]

  • Tiotropium: Side Effects, Dosage, Uses, and More. (n.d.). Healthline. Retrieved from [Link]

  • Tiotropium Side Effects: Common, Severe, Long Term. (2025). Drugs.com. Retrieved from [Link]

  • 207070Orig1s000. (2015). FDA. Retrieved from [Link]

  • Process for Preparing Tiotropium Bromide. (n.d.). Google Patents.
  • Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Tiotropium bromide, a new, once-daily inhaled anticholinergic bronchodilator for chronic-obstructive pulmonary disease. (n.d.). PubMed. Retrieved from [Link]

  • Tiotropium bromide. (n.d.). PubMed. Retrieved from [Link]

  • Application Notes and Protocols for the Synthesis of Tiotropium Bromide from Scopine Hydrochloride. (n.d.). Benchchem.
  • Manufacturing process for tiotropium bromide. (n.d.). Google Patents.
  • Tiotropium Bromide: An Update. (2011). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma. (2011). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Tiotropium for stable chronic obstructive pulmonary disease. (2005). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Tiotropium bromide inhibits TGF-β-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro. (2016). PMC - PubMed Central - NIH. Retrieved from [Link]

Sources

Technical Support Center: Identification of Impurities in Scopine Methobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Scopine Methobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and control during the synthesis of this critical intermediate. As the quality of active pharmaceutical ingredients (APIs) is paramount, a thorough understanding of potential impurities is essential for robust process development and regulatory compliance.[1][2]

This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and visual guides to help you identify, characterize, and mitigate impurities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a persistent unknown peak in my HPLC analysis of Scopine Methobromide. What are the most likely process-related impurities I should consider?

This is a common challenge. The impurities you're seeing are most likely related to the starting materials, side-reactions during the N-methylation step, or degradation. Here's a breakdown of the prime suspects:

  • Unreacted Scopine: The most straightforward impurity is the starting material itself. Incomplete methylation is a frequent cause. Its presence can be confirmed by comparing the retention time with a scopine reference standard.

  • Scopoline: This is a significant degradation product formed via the acid- or heat-catalyzed dehydration of the epoxide ring in scopine.[3] The reaction is particularly favored at temperatures above 50°C.[3] Scopoline is an isomer of scopine and can be challenging to separate chromatographically.

  • Over-methylated Byproducts or Other Quaternized Species: While the primary reaction is the quaternization of the tertiary amine, other reactive sites could potentially react, though this is less common under controlled conditions. More likely, if the starting scopine was derived from scopolamine, you might encounter quaternized versions of related alkaloids.[4]

  • Process-Related Impurities from Starting Material: If the scopine starting material was produced by the hydrolysis of scopolamine, impurities from that process, such as tropic acid or its derivatives, could carry over.[3][5]

To begin troubleshooting, you should obtain reference standards for scopine and, if possible, scopoline to confirm peak identities via co-injection in your HPLC method.

Q2: My reaction is showing signs of degradation, specifically the formation of Scopoline. How can I minimize this?

Scopoline formation is a classic issue stemming from the instability of the epoxide ring in scopine, especially under acidic conditions or at elevated temperatures.[3]

Causality: The epoxide ring is susceptible to rearrangement to a more stable furo[3,2-b]pyrrole system (scopoline), a reaction catalyzed by protons (acid) or heat.

Mitigation Strategies:

  • Temperature Control: Strictly maintain the reaction temperature below 50°C. For sensitive steps, operating between 0°C and room temperature (20-25°C) is advisable.[3]

  • pH Control: Avoid strongly acidic conditions. If an acid scavenger or base is used in the methylation step (e.g., potassium carbonate in some related syntheses), ensure its stoichiometry and addition rate are well-controlled to prevent pH excursions.[6]

  • Solvent Choice: Use anhydrous, aprotic solvents like acetonitrile or dimethylformamide (DMF) for the N-methylation step.[7][8] These solvents are less likely to participate in epoxide opening compared to protic solvents like alcohols.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or in-process HPLC) and quench it as soon as the consumption of scopine plateaus to prevent prolonged exposure to reaction conditions that favor degradation.

Q3: What analytical techniques are best suited for identifying and characterizing these impurities?

A multi-technique approach is crucial for unambiguous impurity identification.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity profiling. A reversed-phase method (e.g., C18 column) with a gradient of acetonitrile and a buffered aqueous mobile phase is a good starting point. UV detection is standard, but coupling with a Mass Spectrometer (LC-MS) provides invaluable mass information for identifying unknown peaks.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While scopine methobromide itself is a non-volatile salt, GC-MS can be excellent for analyzing the volatile precursor, scopine, and its volatile degradation products like scopoline. However, be aware that tropane alkaloids can degrade at high inlet temperatures, which could generate analytical artifacts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR techniques) is the gold standard for structure elucidation.[9] Once an impurity is isolated (e.g., via preparative HPLC), NMR can provide a definitive structural identification. It is particularly useful for distinguishing between isomers like scopine and scopoline.

  • Reference Standards: The use of qualified impurity reference standards is essential for the accurate identification and quantification of known impurities.[1] Companies like the USP, LGC Standards, and others provide commercially available standards for related compounds like Tiotropium EP Impurity G (Scopine Methobromide) and Scopoline Methobromide.[13][14]

Visual Guides & Workflows
Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to Scopine Methobromide and the formation pathways of key impurities.

G Scopine Scopine (Starting Material) Product Scopine Methobromide (Target Product) Scopine->Product N-methylation Unreacted Impurity A: Unreacted Scopine Scopine->Unreacted Incomplete Reaction Degradation Impurity B: Scopoline Scopine->Degradation Heat / Acid (Dehydration) MeBr Methyl Bromide (Reagent) MeBr->Scopine

Caption: Synthetic pathway and common impurity formation routes.

Troubleshooting Workflow for Unknown Impurities

When an unexpected peak appears, a systematic approach is necessary for identification and resolution.

G A 1. Observation Unknown peak detected in chromatogram (e.g., HPLC) B 2. Hypothesis Generation - Unreacted Starting Material? - Known Degradant (e.g., Scopoline)? - Reagent/Solvent Artifact? - Novel Byproduct? A->B C 3. Analytical Characterization - LC-MS for Molecular Weight - High-Res MS for Formula - Co-injection with Standards - Isolation (Prep-HPLC) for NMR B->C D 4. Structure Elucidation Definitive identification using NMR (1H, 13C, 2D) C->D E 5. Root Cause Analysis Was it temperature? pH? Reagent purity? Reaction time? D->E F 6. Process Optimization Adjust reaction parameters to mitigate impurity formation E->F

Caption: Systematic workflow for impurity identification and mitigation.

Analytical Protocols & Data
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for separating Scopine Methobromide from its common impurities. Optimization will be required based on your specific system and impurity profile.

Objective: To achieve baseline separation of Scopine Methobromide, Scopine, and Scopoline.

Methodology:

  • Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Ramp to 40% B

    • 25-30 min: Ramp to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: Return to 5% B

    • 36-40 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of approximately 1 mg/mL.

Table 1: Potential Impurities and Their Characteristics
Impurity NameLikely OriginTypical Relative Retention Time (RRT) vs. ProductKey Analytical Identifier
Scopine Starting Material< 1.0 (More polar)M/Z matches scopine standard; Confirmed by co-injection.
Scopoline Degradation ProductVery close to ScopineIsomer of Scopine (same M/Z). Requires good chromatographic resolution or NMR for confirmation.[3]
Tropic Acid Starting Material Synthesis ByproductVariable, typically elutes earlierM/Z matches tropic acid standard.
N-Formyl/N-demethyl species Side reaction/degradationVariableMass spectrometry would show corresponding mass loss/gain from the parent molecule.[15]
References
  • Scopine - Grokipedia. (n.d.).
  • WO2021133280A1 - An improved process for preparation of scopine hydrobromide. (2021). Google Patents.
  • A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE. (2013). Googleapis.com.
  • Scopine Methobromide | 1508-46-9. (n.d.). ChemicalBook.
  • Scopine Methobromide | 1508-46-9. (2025). ChemicalBook.
  • Scopoline Methobromide | CAS 1044148-31-3. (n.d.). LGC Standards.
  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. (2021). MDPI. Retrieved January 10, 2026, from [Link]

  • SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912. (n.d.). EPO.
  • US6506900B1 - Process for preparing a scopine ester intermediate. (n.d.). Google Patents.
  • SCOPINE SALTS AND THEIR USE IN PROCESSES FOR THE PREPARATION OF N-DEMETHYL-TIOTROPIUM AND TIOTROPIUM BROMIDE. (2012). European Patent.
  • One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and a FeIII-TAML Catalyst. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. Retrieved January 10, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ResearchGate.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved January 10, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 10, 2026, from [Link]

Sources

Improving the purity of Scopine Methobromide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Scopine Methobromide

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support center for the purification of Scopine Methobromide. As a quaternary ammonium salt, Scopine Methobromide presents unique challenges and opportunities for purification via recrystallization.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, the research scientist, with both the practical steps and the underlying scientific principles to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is it suitable for Scopine Methobromide?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] The process involves dissolving the impure compound in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, forcing it to form crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").

For Scopine Methobromide, a polar quaternary ammonium salt, this technique is ideal for removing less polar organic impurities and certain inorganic salts that may have different solubility profiles.[1][4] The rigid, ionic nature of the molecule generally facilitates the formation of a well-ordered crystal lattice, which inherently excludes molecules that do not fit, leading to a significant increase in purity.

Q2: How do I select the best solvent for recrystallizing Scopine Methobromide?

Solvent selection is the most critical step for a successful recrystallization.[2] An ideal solvent should:

  • Dissolve the compound (Scopine Methobromide) completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Either dissolve impurities well at all temperatures or not at all.

  • Be chemically inert so it does not react with the compound.[5]

  • Have a relatively low boiling point for easy removal from the purified crystals.[6]

Given that Scopine Methobromide is a polar salt, polar solvents are the logical starting point. Chemical data indicates it is slightly soluble in methanol and water.[7][8] However, single-solvent systems are not always optimal. Often, a binary (two-component) solvent system is required.

Recommended Solvents to Screen for Scopine Methobromide:

  • Single Solvents: Ethanol, Methanol, Isopropanol

  • Binary Solvent Systems:

    • Ethanol / Tetrahydrofuran (THF)[4]

    • Ethyl Acetate (EtOAc) / Acetonitrile (MeCN)[9]

    • Acetone / Water

In a binary system, Scopine Methobromide should be soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"). You dissolve the compound in a minimum of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point), then reheat to clarify before cooling.

Visualizing the Solvent Selection Workflow

The process of selecting a solvent is a logical funnel, starting with several candidates and narrowing to the optimal choice.

cluster_screening Solvent Screening Process start Select 3-5 Potential Solvents/Systems test_rt Test Solubility (small sample) in Room Temp Solvent start->test_rt dissolves_rt Soluble at RT (Poor Candidate) test_rt->dissolves_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT (Good Candidate) test_rt->insoluble_rt No test_hot Heat to Boiling insoluble_rt->test_hot dissolves_hot Completely Dissolves (Excellent Candidate) test_hot->dissolves_hot Yes insoluble_hot Insoluble at Boiling (Poor Candidate) test_hot->insoluble_hot No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool crystals Abundant Crystals Form (Optimal Solvent) cool->crystals Yes no_crystals No/Few Crystals Form (Poor Candidate) cool->no_crystals No

Caption: A workflow diagram for empirical solvent selection in recrystallization.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.

Common Causes & Solutions:

  • Cooling Too Rapidly: The solution was cooled too quickly, not allowing enough time for nucleation and crystal growth.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool slowly on the benchtop, insulated with a beaker of hot water or glass wool to slow the cooling rate.

  • Solvent Boiling Point Too High: The boiling point of the solvent is higher than the melting point of the solute.[6] Scopine Methobromide has a high melting/decomposition point (>213°C), so this is less likely to be the primary cause unless significant impurities are causing a large melting point depression.[8]

    • Solution: Choose a solvent with a lower boiling point.

  • Solution is Supersaturated: The concentration of the solute is too high.

    • Solution: Reheat the mixture to dissolve the oil, then add a small amount (1-5% of total volume) of hot solvent until the solution is just shy of saturation. Then, cool slowly.

Q4: I have very low or no crystal formation upon cooling. What should I do?

This is a common and frustrating issue, typically pointing to one of two problems: too much solvent was used, or the solution is reluctant to nucleate.

Solutions to Induce Crystallization:

  • "Scratch" the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.

  • Add a Seed Crystal: If you have a small crystal of pure Scopine Methobromide, add it to the cold solution. The seed crystal acts as a template for other molecules to crystallize upon.

  • Reduce the Volume: If the solution is simply too dilute, you have used too much solvent. Gently heat the solution and boil off a portion of the solvent (in a fume hood). Then, allow it to cool again. Be careful not to evaporate too much, which could cause the product to precipitate out with impurities.

  • Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice-water bath. For some solvent systems, further cooling in a freezer may be effective.[9]

Q5: The purity of my Scopine Methobromide did not improve after recrystallization. Why?

If purity, as measured by HPLC, NMR, or melting point, does not improve, consider the following:

  • The Wrong Solvent Was Chosen: The chosen solvent may have solubility properties that are too similar for both the Scopine Methobromide and the key impurity you are trying to remove.

    • Solution: Re-evaluate your solvent choice. If you suspect the impurity is a less polar organic molecule, a more polar solvent might leave it behind. If the impurity is a different salt, you may need a solvent system that can differentiate between them.

  • Cooling Was Too Fast: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: The slower the crystals form, the purer they are. Always allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Residual Mother Liquor: Impurities are concentrated in the mother liquor. If this solution is not efficiently removed from the crystal surface, the final product will remain impure.

    • Solution: Ensure you wash the filtered crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to wash away the mother liquor without dissolving a significant amount of your product.

Experimental Protocols & Data

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes for Use with Quaternary Salts
Water 10010.2High solubility for many salts; may be difficult to get crystals back out. Good for removing organic impurities.
Methanol 655.1Good starting point. Scopine Methobromide has slight solubility.[8]
Ethanol 784.3Often an excellent choice for salts. Used for purifying the related Tiotropium bromide.[10]
Isopropanol 823.9Less polar than ethanol; may offer better selectivity.
Acetonitrile 825.8Aprotic polar solvent. Often used in binary systems with less polar solvents like EtOAc.[9]
Acetone 565.1Can be effective, but its low boiling point requires careful handling to prevent solvent loss.
Ethyl Acetate 774.4Generally a poor solvent for salts on its own; excellent as an anti-solvent with a more polar solvent.
Tetrahydrofuran (THF) 664.0Used as an anti-solvent with ethanol to crystallize Scopine Hydrobromide.[4]
Protocol 1: Recrystallization of Scopine Methobromide using a Binary Solvent System (Ethanol/THF)

This protocol is adapted from methods used for similar scopine salts and is a robust starting point.[4]

Materials:

  • Crude Scopine Methobromide

  • Ethanol (Absolute)

  • Tetrahydrofuran (THF), anhydrous

  • Erlenmeyer flask(s)

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude Scopine Methobromide (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil. Start with a small amount (e.g., 5-10 mL) and add more in small portions only as needed.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a clean, pre-heated flask to remove them. This step is crucial for removing insoluble contaminants.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add THF dropwise with stirring. Continue adding THF until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of an ice-cold ethanol/THF mixture (use the same ratio as your final solvent mixture) to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity (e.g., by melting point or HPLC).

Visualizing the General Recrystallization Process

start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filter (if needed) to Remove Insolubles start->hot_filt cool 3. Cool Slowly to Induce Crystallization hot_filt->cool Clear Solution isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash Crystals with Ice-Cold Solvent isolate->wash dry 6. Dry Purified Product wash->dry end Pure Crystalline Solid dry->end

Sources

Degradation pathways of Scopine Methobromide under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scopine Methobromide Degradation Pathways

A Guide for Researchers and Drug Development Professionals

Introduction: A Note on Nomenclature

Welcome to the technical support guide for understanding the stability of tropane alkaloids under stress conditions. This document focuses on the degradation pathways of Scopolamine Methobromide , also known as Methscopolamine Bromide.

It is crucial to clarify a point of potential confusion. The topic specified is "Scopine Methobromide." Scopine is a key intermediate in the synthesis of various pharmaceuticals. However, in the context of forced degradation studies, the parent drug, which contains the functionalities susceptible to degradation (like an ester linkage), is typically the subject of investigation. Scopolamine Methobromide contains a tropic acid ester, which is a primary site for degradation. Scopine Methobromide is, in fact, one of the potential degradation products of Scopolamine Methobromide. Therefore, this guide will proceed under the scientifically logical assumption that the core interest lies in the degradation of the active pharmaceutical ingredient, Scopolamine Methobromide , as this provides a more comprehensive and practical framework for stability studies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. It is designed to provide not just protocols, but the underlying scientific reasoning to help you design, execute, and interpret your forced degradation studies effectively.

Section 1: Hydrolytic Degradation (Acidic & Alkaline Stress)

Hydrolytic degradation is one of the most common pathways for drugs with hydrolyzable functional groups, such as esters. For Scopolamine Methobromide, the ester linkage is the primary point of attack.

FAQ 1: What is the expected degradation pathway for Scopolamine Methobromide under acidic and basic conditions?

Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the ester bond linking the scopine moiety and the tropic acid moiety.[1][2][3]

  • Alkaline Hydrolysis: This process, often referred to as saponification, is typically rapid and extensive.[1][2][3] The reaction is generally a bimolecular nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond. Studies on the closely related compound Hyoscine N-Butyl Bromide showed extensive decomposition under base hydrolytic conditions.[2][3]

  • Acidic Hydrolysis: Acid-catalyzed hydrolysis also cleaves the ester bond. The reaction mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally slower than alkaline hydrolysis for this class of compounds.[2][3]

The epoxide ring within the scopine structure is relatively stable under these conditions but can be susceptible to opening under more forcing acidic conditions, which could lead to the formation of other minor impurities.[4]

Diagram: Hydrolytic Degradation Pathway

G cluster_conditions Stress Conditions Acid Acidic (H₃O⁺) Parent Scopolamine Methobromide (Ester Linkage Intact) Acid->Parent Base Alkaline (OH⁻) Base->Parent Products Scopine Methobromide + Tropic Acid (Ester Cleavage Products) Parent->Products Ester Hydrolysis

Caption: Primary hydrolytic pathway of Scopolamine Methobromide.

Troubleshooting Guide: Hydrolytic Stress Studies
  • Question: My degradation under 0.1 M HCl is very slow, even at elevated temperatures. Should I use stronger acid?

    • Answer: While you can increase the acid concentration or temperature, it's important not to create unrealistically harsh conditions that would not be encountered in a real-world scenario.[5] A target degradation of 5-20% is generally sufficient to prove the specificity of your analytical method.[5] Before resorting to very strong acid (e.g., >1 M), consider extending the reflux time. If degradation remains minimal, it simply indicates the molecule is relatively stable to acid hydrolysis, which is a valid result. Document your findings and proceed.

  • Question: In my alkaline hydrolysis, the parent peak disappeared almost instantly. How can I study the degradation profile?

    • Answer: This indicates high lability to base. To slow down the reaction for better profiling, you should modify your experimental conditions. Try using a lower concentration of base (e.g., 0.01 M or 0.001 M NaOH), reducing the temperature (e.g., conduct the experiment at room temperature or even in an ice bath), and taking time points at very short intervals (e.g., 0, 2, 5, 10, 15 minutes).

Section 2: Oxidative Degradation

Oxidative stress testing is critical for identifying potential liabilities of a drug molecule to atmospheric oxygen or residual peroxides in excipients.

FAQ 2: What are the likely sites of oxidation on Scopolamine Methobromide and what are the products?

The primary site susceptible to oxidation is the tertiary amine within the tropane ring system. Oxidation at this site typically leads to the formation of an N-oxide derivative (Scopolamine N-Oxide) .[6] N-oxides are common metabolites and degradation products for compounds containing tertiary amines. Other potential, though less common, oxidative pathways could involve the hydroxylation of the aromatic ring of the tropic acid moiety or other C-H bonds, but the N-oxide is the most anticipated product.

Troubleshooting Guide: Oxidative Stress Studies
  • Question: I am not seeing any degradation with 3% H₂O₂ at room temperature. What should I do?

    • Answer: Lack of degradation under mild oxidative stress is not uncommon. You can progressively increase the stress level. Consider increasing the concentration of hydrogen peroxide (e.g., up to 30%) or gently heating the reaction mixture (e.g., to 40-60 °C). Always include a control sample (drug in diluent without H₂O₂) heated to the same temperature to differentiate between thermal and oxidative degradation.

  • Question: My chromatogram shows several small, new peaks after oxidative stress. How do I know which one is the N-oxide?

    • Answer: This is where mass spectrometry (LC-MS) is invaluable. The N-oxide degradant will have a mass-to-charge ratio (m/z) that is 16 atomic mass units (amu) higher than the parent compound, corresponding to the addition of one oxygen atom. If you do not have access to LC-MS, you may need to procure a reference standard for Scopolamine N-Oxide for positive identification.[6]

Section 3: Thermal & Photolytic Degradation

These studies assess the impact of energy, in the form of heat and light, on the stability of the drug substance.

FAQ 3: What degradation pathways are expected under thermal stress?

For Scopolamine and related compounds, two primary thermal degradation pathways are known:

  • Dehydration: The most common thermal degradation pathway for scopolamine involves the elimination of a molecule of water from the scopine ring system to form Aposcopolamine . This can occur at elevated temperatures.[7][8][9]

  • Ester Bond Cleavage: Similar to hydrolysis, high temperatures can provide sufficient energy to cleave the ester bond, yielding scopine and tropic acid derivatives.[7][9]

Studies on atropine and scopolamine have shown they are thermally unstable, with degradation becoming significant at temperatures approaching 250 °C.[7][8][9] For standard pharmaceutical stress testing (e.g., 60-80°C), dehydration is the more anticipated pathway.

FAQ 4: How does light exposure affect Scopolamine Methobromide?

According to ICH Q1B guidelines, photostability testing is a mandatory part of stress testing.[5] While specific photodegradation pathways for Scopolamine Methobromide are not extensively detailed in readily available literature, general principles suggest that exposure to UV or visible light can induce reactions such as:

  • Photo-oxidation: Leading to products similar to those seen in chemical oxidation (e.g., N-oxides).

  • Photo-rearrangement: Intramolecular rearrangement to form isomers.

  • Photo-hydrolysis: Light energy can accelerate the hydrolytic cleavage of the ester bond.[10]

It is essential to perform these studies on both the solid drug substance and in solution to get a complete picture of its photostability.[5]

Diagram: Thermal Degradation Pathway

G Parent Scopolamine Methobromide Apo Aposcopolamine Derivative Parent->Apo Dehydration (-H₂O) Hydrolysis Scopine Methobromide + Tropic Acid Parent->Hydrolysis Ester Cleavage

Caption: Primary thermal degradation pathways.

Troubleshooting Guide: Thermal & Photolytic Studies
  • Question: My solid sample shows no degradation at 80°C, but my solution sample does. Why?

    • Answer: This is a common and important finding. The solid-state crystalline form of a drug is often much more stable than when it is in solution. In solution, molecules have greater mobility and are in direct contact with the solvent (e.g., water), which can act as a reactant. This result suggests that the formulation and storage of a liquid product would require more stringent control than for a solid dosage form.

  • Question: After my photostability study, the results from the sample exposed to light and the "dark control" sample are nearly identical. What does this mean?

    • Answer: This indicates that the observed degradation is likely due to thermal stress from the light source, not a true photolytic effect. ICH guidelines require a dark control stored under the same temperature and humidity conditions to make this distinction.[5] If the degradation is the same in both, you can conclude the molecule is largely photostable under the tested conditions, and the degradation is thermal in nature.

Section 4: Experimental Protocols & Data Summary

A well-designed forced degradation study is the foundation for developing a robust, stability-indicating analytical method.[11][12]

Protocol 1: General Forced Degradation Workflow

G A Prepare Stock Solution of Scopolamine Methobromide B Aliquot for Each Stress Condition A->B C Expose to Stress (Acid, Base, H₂O₂, Heat, Light) B->C D Neutralize/Quench Reactions (as appropriate) C->D E Dilute to Target Concentration D->E F Analyze via HPLC-PDA/MS E->F G Evaluate Results: Peak Purity, Mass Balance, Identify Degradants F->G

Caption: Workflow for a forced degradation study.

Table 1: Recommended Stress Conditions (ICH Guideline Basis)
Stress ConditionReagent/ConditionTypical DurationKey Objective
Acid Hydrolysis 0.1 M HClReflux for 2-8 hoursTest lability of ester and ether linkages.
Alkaline Hydrolysis 0.1 M NaOHRoom Temp, 1-4 hoursAssess susceptibility to saponification.
Oxidation 3-30% H₂O₂Room Temp, 24 hoursIdentify potential for oxidation (e.g., N-oxide formation).
Thermal (Solid) 80 °C24-48 hoursEvaluate solid-state thermal stability.
Thermal (Solution) 60 °C in diluent24 hoursEvaluate solution-state thermal stability.
Photolytic ICH Option 2: 1.2M lux-hrs (Vis) & 200 W-hrs/m² (UV)VariableAssess degradation upon light exposure.

These conditions are starting points and should be adjusted to achieve 5-20% degradation.[5][13]

Protocol 2: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a robust, reversed-phase column, such as a C18 or C8, with standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): Use a buffered mobile phase to ensure reproducible chromatography, as tropane alkaloids have a basic nitrogen. A phosphate or acetate buffer in the pH range of 3-6 is a good starting point.

    • Organic Phase (B): Acetonitrile is generally a good choice. Methanol can also be evaluated.[14]

  • Wavelength Detection: Use a Photo-Diode Array (PDA) detector. Scopolamine has a chromophore (the phenyl ring from the tropic acid moiety) suitable for UV detection. Monitor at a wavelength such as 210 nm to detect both the parent and potential degradants that may have different UV maxima.[14]

  • Method Development:

    • Inject a mixture of all your stressed samples (acid, base, peroxide, etc.).

    • Develop a gradient elution method (e.g., 5% B to 95% B over 20-30 minutes) to separate the parent drug from the more polar (e.g., tropic acid) and less polar (e.g., aposcopolamine) degradation products.

    • Optimize the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation for all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines, paying special attention to specificity. Specificity is demonstrated by showing that the parent peak is pure in all stressed samples (using PDA peak purity analysis) and that all degradant peaks are well-resolved from the parent and each other.[5]

Table 2: Summary of Potential Degradation Products
Degradation PathwayKey Degradation Product(s)Expected Analytical Observation
Hydrolysis Scopine Methobromide, Tropic AcidAppearance of two new, likely more polar, peaks.
Oxidation Scopolamine N-OxideNew peak with m/z = Parent + 16 amu.
Thermal Aposcopolamine DerivativeNew, likely less polar, peak. m/z = Parent - 18 amu.
Photolysis Various (N-oxides, isomers, etc.)Dependent on reaction; requires LC-MS for identification.

References

  • ResearchGate. (2025). Novel Method Development and Validation for UV-Visible Spectrophotometric Analysis of Methscopolamine Bromide. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Veeprho. Scopolamine Impurities and Related Compound. Available at: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Available at: [Link]

  • Google Patents. (2021). WO2021133280A1 - An improved process for preparation of scopine hydrobromide.
  • PubChem. Methscopolamine bromide. Available at: [Link]

  • Amneal Pharmaceuticals LLC. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • PharmaCompass.com. Scopolamine methyl bromide, Pamine, Methscopolamine bromide | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). The Kinetics of Hydrolysis of Scopolamine Derivatives with an Unusual Elimination on Alkaline H. Available at: [Link]

  • ResearchGate. (2018). Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. Available at: [Link]

  • ResearchGate. (2006). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. Available at: [Link]

  • PubMed. (n.d.). Photodegradation of the pure and formulated scoparone in liquid solutions: kinetics and mechanism. Available at: [Link]

  • Pharmacia. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma. Available at: [Link]

  • ACS Publications. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]

  • PubMed. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Available at: [Link]

  • NIH. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Available at: [Link]

  • PubChem. Scopine Methobromide. Available at: [Link]

  • PubChem. Scopolamine. Available at: [Link]

  • Kowsar Medical Publishing. (2022). Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation. Available at: [Link]

  • NIH. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. Available at: [Link]

  • Amazon S3. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. Available at: [Link]

  • ResearchGate. (2016). (PDF) LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. Available at: [Link]

  • ResearchGate. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions. Available at: [Link]

  • Google Patents. (1977). GB1469781A - Production of scopine.
  • PubMed. (n.d.). Oxidation of methyl halides by the facultative methylotroph strain IMB-1. Available at: [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Available at: [Link]

  • ResearchGate. (2017). Hydrolysis of ester that carry alkyl bromide. Available at: [Link]

  • PubMed. (2003). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Alentris Research Pvt. Ltd. Scopine Hydrochloride. Available at: [Link]

  • PubMed. (n.d.). Elucidation of fipronil photodegradation pathways. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of stability indicating method for low content of fenpiverinium bromide using a supelcosil LC-CN column by RP-HPLC. Available at: [Link]

  • PubChem. Scopine. Available at: [Link]

  • NIH. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with Scopine Methobromide and related quaternary ammonium compounds in experimental assays. As these compounds present unique challenges, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to design robust and reliable experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with Scopine Methobromide.

Q1: My Scopine Methobromide won't dissolve in my aqueous assay buffer. What's the first thing I should check?

A1: The first step is to confirm the compound's identity and known properties. "Scopine Methobromide" is a quaternary ammonium salt.[1][2][3][4] Such compounds are generally expected to be water-soluble due to their permanent positive charge and ionic nature.[5][6][7][8] For instance, the closely related (-)-Scopolamine methyl bromide has a reported aqueous solubility of 50 mg/mL.[9]

If you are experiencing issues, consider these initial troubleshooting steps:

  • Purity and Salt Form: Verify the purity of your compound lot. Impurities can significantly impact solubility. Confirm that you have the methobromide salt, as different salt forms can have different solubility profiles.

  • pH of the Buffer: While quaternary ammonium cations are permanently charged and their solubility is largely independent of pH, the overall formulation pH can influence interactions with buffer components.[8][10] Ensure your buffer's pH is within a stable range for all assay components.

  • Dissolution Method: Are you allowing sufficient time and agitation? Gentle vortexing and sonication can aid dissolution. For compounds that are slow to dissolve, preparing a concentrated stock solution in water or a suitable buffer is recommended over adding the solid directly to the final assay medium.

Q2: I'm seeing precipitation after diluting my DMSO stock solution into the final assay buffer. Why is this happening and how can I fix it?

A2: This is a classic problem of compound "crashing out" and relates to the difference between kinetic and thermodynamic solubility.[11][12] Your compound is highly soluble in the organic solvent (DMSO) but exceeds its thermodynamic solubility limit when diluted into the predominantly aqueous assay buffer.

Causality: DMSO is a powerful aprotic solvent that can readily dissolve many organic molecules.[13][14] When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent environment (water) in which it is much less soluble. If the final concentration exceeds its aqueous solubility limit, the compound will precipitate.[12]

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final assay concentration of the compound to below its aqueous solubility limit.

  • Modify the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Critically, add the DMSO stock directly to the final assay media with vigorous mixing.[12] Avoid intermediate dilutions in purely aqueous solutions, as this is where precipitation is most likely to occur.[12]

  • Incorporate Solubilizing Excipients: If the required concentration is above the aqueous solubility limit, you will need to modify the assay buffer by including solubilizing agents.

Q3: Can I use a co-solvent? Which one should I choose and at what concentration?

A3: Yes, using a co-solvent is a common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds.[14][15][16][17]

Mechanism: Co-solvents work by reducing the polarity of the water, making the solvent mixture more favorable for less polar molecules.[16] They can significantly increase the solubility of a compound, sometimes by orders of magnitude.[15]

Common Co-solvents and Starting Concentrations:

Co-solventTypical Starting Conc. (v/v)Notes
DMSO 0.1% - 1%Most common, but can be toxic to cells at >1%.[11][13]
Ethanol 0.5% - 5%Generally well-tolerated by cells at low concentrations.
Methanol 0.5% - 5%Can be more toxic than ethanol; use with caution in cell-based assays.
Polyethylene Glycol (PEG 300/400) 1% - 10%A less-toxic polymer option often used in formulations.[17]
Propylene Glycol (PG) 1% - 10%Another common, low-toxicity co-solvent.[17]

Causality Behind Experimental Choice: Start with the lowest effective concentration of the co-solvent to minimize potential artifacts in your assay. Always run a "vehicle control" with the same concentration of co-solvent to ensure it does not affect the biological system independently of the compound.[13]

Q4: Are there alternatives to using organic co-solvents for my cell-based assay?

A4: Absolutely. If co-solvents show toxicity or interfere with your assay, several excellent alternatives exist, with cyclodextrins being a primary choice.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20][21] They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and forming a soluble "inclusion complex."[18][20][21]

  • Mechanism: The exterior of the cyclodextrin is water-soluble, so the entire drug-cyclodextrin complex dissolves readily in aqueous media.[18]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their enhanced solubility and safety profiles.[19]

  • How to Use: Cyclodextrins are typically added to the assay buffer before the compound. The compound is then added, allowing the complex to form. It is crucial to determine the optimal molar ratio of compound to cyclodextrin.

Other Options:

  • Surfactants: Low concentrations (below the critical micelle concentration) of non-ionic surfactants like Tween-20 or Triton X-100 can help in enzyme assays but are often lytic to cells.[11]

  • pH Adjustment: For ionizable compounds, adjusting the pH to favor the charged species can dramatically increase solubility.[14][17] However, for a quaternary ammonium salt like Scopine Methobromide, which is permanently charged, this strategy is not effective for the compound itself but could influence buffer interactions.[8][10]

Section 2: In-Depth Troubleshooting & Strategy

This section provides a structured workflow for systematically addressing solubility issues.

Solubility Troubleshooting Workflow

This diagram outlines a decision-making process for diagnosing and solving solubility problems.

Solubility_Workflow cluster_start Initial Observation cluster_verify Verification cluster_optimize Optimization Strategies cluster_end Resolution start Compound precipitation or insolubility observed verify_conc Is final concentration below known aqueous solubility limit? start->verify_conc verify_prep Review stock preparation & dilution protocol. Use sonication/vortex. verify_conc->verify_prep No use_cosolvent Introduce Co-solvent (e.g., DMSO, EtOH) at lowest effective %. verify_conc->use_cosolvent Yes verify_prep->use_cosolvent test_cosolvent Is co-solvent compatible with assay (e.g., non-toxic)? use_cosolvent->test_cosolvent reassess Re-evaluate required assay concentration. Is a lower dose feasible? use_cosolvent->reassess If still issues use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) to form inclusion complex. test_cosolvent->use_cyclodextrin No success SOLUBILITY ACHIEVED Proceed with assay including vehicle controls. test_cosolvent->success Yes use_cyclodextrin->success use_cyclodextrin->reassess If still issues reassess->success Yes

Caption: Encapsulation of a drug by a cyclodextrin.

References
  • Fiveable. (n.d.). Quaternary ammonium salts. Retrieved from [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • da Silva, B. V., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Dass, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Jadhav, M. S., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • Rohe, A., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Patel, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Desnoyers, J. E., et al. (1966). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]

  • Al-Ghazali, M., & Al-Qadami, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • Desnoyers, J. E., et al. (1966). SALTING-IN BY QUATERNARY AMMONIUM SALTS. ResearchGate. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Fenyvesi, É. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methscopolamine bromide. PubChem. Retrieved from [Link]

  • Wang, Z., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. PMC. Retrieved from [Link]

  • Mahindaratne, M. (2018). What happens to a quaternary ammonium cation at a pH above its pKa? Stack Exchange. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck & Co., Inc.
  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Yoshino, N., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Retrieved from [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide. Retrieved from [Link]

  • RayBiotech. (n.d.). Scopine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tropan-3-ol, 6,7-epoxy-, tropate (ester), hydrobromide. PubChem. Retrieved from [Link]

  • Lucy, C. A., et al. (2011). High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Scopine Methobromide (also known as Methscopolamine Bromide). This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of this compound and to offer practical solutions for minimizing off-target effects in experimental settings. Our goal is to ensure the integrity and reproducibility of your research by explaining the causality behind experimental choices and providing self-validating protocols.

Section 1: Core Concepts - Understanding the Pharmacology of Scopine Methobromide

This section addresses the fundamental properties of Scopine Methobromide that are critical for designing robust experiments.

Q1: What is the primary mechanism of action for Scopine Methobromide?

Scopine Methobromide is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It binds reversibly to multiple subtypes of these G-protein coupled receptors (specifically M1, M2, and M3), preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating them.[1][3] This blockade inhibits parasympathetic nerve impulses.[4]

The five muscarinic receptor subtypes (M1-M5) are widely distributed and couple to different signaling pathways:

  • M1, M3, M5: Couple primarily through Gαq/11, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium [Ca2+]i and activates Protein Kinase C (PKC).

  • M2, M4: Couple through Gαi/o, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels (e.g., opening of G-protein-coupled inwardly-rectifying potassium channels, GIRKs).

Because Scopine Methobromide is non-selective, it will block all these pathways in any system where the respective receptors are present.[5][6]

Q2: What is the experimental significance of its quaternary ammonium structure?

The molecular structure of Scopine Methobromide is key to its behavior both in vivo and in vitro. It is a quaternary ammonium salt, meaning it has a permanent positive charge on one of its nitrogen atoms.[1][3] This has two major consequences for experimental design:

  • Limited Blood-Brain Barrier Permeability: The permanent charge significantly restricts its ability to cross lipid membranes, including the blood-brain barrier.[3][6] This makes it a peripherally acting antagonist, with reduced central nervous system (CNS) side effects compared to its tertiary amine parent compound, scopolamine.[3] For in vivo studies, this is a critical feature for isolating peripheral effects.

  • Potential for Membrane-Disrupting Off-Target Effects: At higher concentrations, the cationic nature of quaternary ammonium compounds (QACs) can lead to off-target effects unrelated to mAChR antagonism. QACs can interact electrostatically with the negatively charged phospholipids in cell membranes, causing membrane destabilization, leakage of intracellular contents, and eventual cell lysis.[7][8][9] This is a crucial consideration for in vitro assays, where cytotoxic effects can be mistaken for specific pharmacological activity.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems researchers may encounter and provides actionable solutions.

Q3: My results are inconsistent. In some assays, the compound causes inhibition, while in others, it seems to have no effect or a mixed effect. Why?

This is a classic issue stemming from the compound's lack of receptor subtype selectivity . The net effect of Scopine Methobromide depends entirely on the specific combination and density of M1, M2, and M3 receptors expressed in your experimental model (e.g., cell line, primary tissue).[10]

Causality:

  • Opposing Pathways: Many tissues co-express both excitatory (M3) and inhibitory (M2) receptors. For example, in smooth muscle, M3 receptor activation causes contraction (via Gq), while M2 receptor activation can counteract relaxation signals (via Gi). Blocking both simultaneously can lead to complex and unpredictable net effects.

  • Tissue-Dependent Expression: The ratio of M2 to M3 receptors varies significantly between tissues.[10] An effect observed in intestinal smooth muscle (high M3) may not be reproducible in cardiac tissue (high M2).

Troubleshooting Steps:

  • Characterize Your Model: First, confirm which mAChR subtypes are expressed in your cells or tissue using qPCR, Western blot, or binding assays.

  • Use Subtype-Selective Controls: Run parallel experiments with more selective antagonists to dissect the pharmacology.[11] This is a critical step for validating which receptor subtype is responsible for your observed effect.

  • Consult the Literature: Review studies that have characterized the muscarinic receptor profile of your specific model system.

Control Compound Primary Selectivity Use Case Source
Atropine Non-selectivePositive control for general muscarinic blockade[11]
Pirenzepine M1 SelectiveTo isolate M1-mediated effects[12]
Darifenacin M3 SelectiveTo isolate M3-mediated effects[11]
Methoctramine M2 SelectiveTo isolate M2-mediated effects[13]
Q4: I'm observing unexpected cell death or a sharp drop in signal in my in vitro assay at higher concentrations. Is this a real effect?

This is likely a cytotoxic off-target effect due to the compound's quaternary ammonium structure, not a specific pharmacological response.[7][9]

Causality: As a QAC, Scopine Methobromide can disrupt cell membrane integrity at concentrations that exceed its effective range for mAChR antagonism.[14] This leads to non-specific cell death, which can easily be misinterpreted as a strong inhibitory effect in functional assays (e.g., a drop in cell viability, metabolic activity, or signaling output).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for differentiating pharmacology from cytotoxicity.

Q5: My Scopine Methobromide powder won't dissolve well, or it precipitates when I dilute my stock into my aqueous experimental buffer. What should I do?

Solubility issues are common with bromide salts of anticholinergic compounds.[15] Improper solubilization leads to inaccurate concentrations and unreliable results.

Causality: While the compound is water-soluble, its solubility limit can be exceeded when a highly concentrated organic stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer, causing it to crash out of solution.

Recommended Solution Protocol:

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Warm the Aqueous Buffer: Gently warm your experimental medium or buffer to 37°C. This can improve solubility, but first confirm this temperature will not harm your compound or biological system.[15]

  • Perform Serial Dilutions: If possible, perform an intermediate dilution step in DMSO before the final dilution into the aqueous buffer.

  • Use Drop-Wise Addition with Agitation: Add the stock solution to the pre-warmed aqueous medium drop-by-drop while gently vortexing or stirring. Crucially, add the stock to the buffer, not the other way around. [15]

  • Prepare Fresh: Avoid storing dilute aqueous solutions for long periods, as the compound may degrade or precipitate over time. Prepare working solutions fresh for each experiment.[15]

Q6: How can I definitively prove that the biological effect I am observing is due to specific blockade of muscarinic receptors?

Validation is essential. You must demonstrate that Scopine Methobromide is engaging its intended target at the concentrations used in your functional experiments.

Self-Validating Experimental Design:

  • Determine Potency with a Functional Assay: Conduct a dose-response curve where you challenge your system with a muscarinic agonist (e.g., carbachol, acetylcholine) in the presence of increasing concentrations of Scopine Methobromide. This will allow you to calculate an IC50 (concentration causing 50% inhibition), which establishes the compound's potency as an antagonist in your specific system.

  • Confirm Target Engagement with a Binding Assay: Perform a competitive radioligand binding assay. Use a well-characterized, non-selective muscarinic radioligand (e.g., [3H]N-methylscopolamine) and measure its displacement by increasing concentrations of non-labeled Scopine Methobromide.[13] This will yield a Ki (inhibition constant), which reflects the compound's binding affinity for the receptor population.

  • Rescue the Effect with an Agonist: Show that the inhibitory effect of Scopine Methobromide can be overcome by adding a high concentration of a muscarinic agonist. This demonstrates competitive antagonism.

  • Use a Structurally Unrelated Control: Include a control antagonist with a different chemical scaffold (e.g., Atropine) to show that a similar biological effect is achieved through blocking the same receptor.[10]

Caption: A multi-pillar approach to validating on-target effects.

Section 3: Key Experimental Protocols
Protocol 1: Workflow for Determining Optimal Concentration and Assessing Cytotoxicity

This protocol establishes the working concentration range that avoids non-specific cytotoxic effects.

  • Prepare Serial Dilutions: Prepare a 2x serial dilution of Scopine Methobromide in your cell culture medium, starting from a high concentration (e.g., 1 mM) down to the low nanomolar range.

  • Plate Cells: Seed your cells in parallel plates (e.g., 96-well plates). One set will be for your functional assay, and the other for a cytotoxicity assay.

  • Incubate with Compound: Treat the cells with the serial dilutions for the same duration as your planned experiment (e.g., 24, 48 hours).

  • Perform Cytotoxicity Assay: On the parallel plate, perform a standard cytotoxicity assay. An LDH release assay is recommended as it directly measures membrane damage, which is the expected mechanism of QAC toxicity.[9] An MTT or similar metabolic assay can also be used.

  • Perform Functional Assay: On the primary plate, conduct your functional experiment (e.g., measuring cAMP levels, calcium flux, or cell proliferation).

  • Analyze Data: Plot both the functional dose-response curve and the cytotoxicity curve on the same graph. The "optimal experimental window" is the range of concentrations where you see a clear functional effect without any corresponding increase in cytotoxicity. Concentrations that cause significant cytotoxicity should be excluded from further experiments and analysis.

Section 4: Data Summary & Pathway Visualization
Summary of Key Pharmacological Properties
PropertyDescriptionImplication for Experiments
Target Class Muscarinic Acetylcholine Receptor (mAChR) AntagonistThe primary effect will be blockade of cholinergic signaling.
Selectivity Non-selective for M1, M2, M3 subtypes[1]The net effect depends on the receptor subtype profile of the model system.
Mechanism Competitive Antagonism[3]The effect is reversible and can be overcome by high concentrations of an agonist.
Structure Quaternary Ammonium Compound[1]Poorly penetrates the blood-brain barrier; potential for membrane disruption at high concentrations in vitro.
Solubility Water-soluble bromide saltMay require specific protocols for dilution from organic stocks to avoid precipitation.[15]
Canonical Muscarinic Signaling Pathways Blocked by Scopine Methobromide

G cluster_M3 M3 Receptor Pathway (Gq) cluster_M2 M2 Receptor Pathway (Gi) M3 M3 Receptor Gq Gq/11 M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 → ↑ [Ca2+]i PIP2->IP3 DAG DAG → PKC Activation PIP2->DAG M2 M2 Receptor Gi Gi/o M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine (Agonist) ACh->M3 ACh->M2 Scopine Scopine Methobromide (Antagonist) Scopine->M3 BLOCKS Scopine->M2 BLOCKS

Caption: Scopine Methobromide non-selectively blocks both Gq- and Gi-coupled muscarinic receptors.

References
  • Technical Support Center: Overcoming Solubility Challenges with Anticholinergic Bromides in Vitro - Benchchem.
  • Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PubMed. J Clin Invest. 2017.
  • Methylscopolamine bromide - Grokipedia.
  • What is the mechanism of Methscopolamine Bromide? - Patsnap Synapse. 2024.
  • Validating the Specificity of Terodiline for Muscarinic Receptor Subtypes: A Comparative Guide - Benchchem.
  • Muscarinic antagonist - Wikipedia. Available from: [Link]

  • Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed. Neurochem Int. 2013.
  • Selective muscarinic receptor agonists and antagonists - PubMed. Pharmacol Toxicol. 1996. Available from: [Link]

  • Deep Scientific Insights on methscopolamine bromide's R&D Progress, Mechanism of Action, and Drug Target - Patsnap Synapse. 2023. Available from: [Link]

  • Methylscopolamine bromide - Wikipedia. Available from: [Link]

  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - RSC Publishing. 2025. Available from: [Link]

  • Two-point immobilization of M3 muscarinic receptor: a method for recognizing receptor antagonists in natural products - NIH. J Nanobiotechnology. 2024. Available from: [Link]

  • Muscarinic Receptor Agonists and Antagonists - MDPI. Molecules. 2001. Available from: [Link]

  • Binding of Selective Antagonists to Four Muscarinic Receptors (M1 to M4) in Rat Forebrain. Mol Pharmacol. 1991. Available from: [Link]

  • Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PubMed Central. Sci Total Environ. 2022. Available from: [Link]

  • Scopolamine - Medical Countermeasures Database - CHEMM. Available from: [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - MDPI. Int J Mol Sci. 2024. Available from: [Link]

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists | PNAS. Proc Natl Acad Sci U S A. 2018. Available from: [Link]

  • Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed. J Appl Microbiol. 2015. Available from: [Link]

  • Scopolamine - Wikipedia. Available from: [Link]

  • Effect of Prophylactic Subcutaneous Scopolamine Butylbromide on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PubMed Central. JAMA. 2021. Available from: [Link]

  • (PDF) Quaternary ammonium compounds as water channel blockers - Specificity, potency, and site of action - ResearchGate. J Biol Chem. 2007. Available from: [Link]

  • Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor | PNAS. Proc Natl Acad Sci U S A. 2018. Available from: [Link]

  • Scopolamine - StatPearls - NCBI Bookshelf - NIH. 2024. Available from: [Link]

  • Technical Support Center: Accounting for Triprolidine's Anticholinergic Properties in Experiments - Benchchem.
  • In vitro and in vivo activities of anticholinergics on the cholinoceptors of the cardiac pacemaker cells - PubMed. Eur J Pharmacol. 1975. Available from: [Link]

  • In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - NIH. Am J Vet Res. 2006. Available from: [Link]

  • Effect of Prophylactic Subcutaneous Scopolamine Butylbromide on Death Rattle in Patients at the End of Life: The SILENCE Randomized Clinical Trial - PubMed. JAMA. 2021. Available from: [Link]

  • Toxicity - Wikipedia. Available from: [Link]

Sources

Technical Support Center: Stability-Indicating HPLC Method for Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development and troubleshooting of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Scopine Methobromide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights to help you establish a robust, reliable, and scientifically sound analytical method.

Scopine Methobromide, also known as N-Methylscopinium Bromide or Tiotropium EP Impurity G, is a critical compound to monitor in the synthesis and stability testing of various pharmaceutical products, most notably Tiotropium Bromide.[1][2] A stability-indicating method is essential as it must be able to resolve the main compound from any potential degradation products, process impurities, and excipients, ensuring the reported purity and stability data are accurate. This guide will walk you through method development considerations, a comprehensive troubleshooting Q&A, and frequently asked questions.

The Challenge of Analyzing Scopine Methobromide

Developing a stability-indicating method for Scopine Methobromide presents unique challenges. As a quaternary ammonium compound, it can exhibit poor peak shape on standard reversed-phase columns due to strong interactions with residual silanols. Furthermore, it lacks a strong chromophore, resulting in poor UV absorbance and necessitating sensitive detection, often at low wavelengths (200-210 nm).[3][4]

Part 1: Recommended HPLC Method Parameters

Based on methods developed for structurally related compounds and known impurities, the following conditions provide a robust starting point for your method development.

ParameterRecommended ConditionRationale & Expertise
HPLC Column Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µmA C8 column often provides better peak shape for basic and quaternary amines compared to a C18 by reducing strong hydrophobic interactions. The end-capping on the Eclipse XDB series is crucial for minimizing silanol interactions.
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 5.5 with dilute KOHThis buffer concentration provides good buffering capacity. A pH of 5.5 is high enough to suppress most silanol activity but low enough to be compatible with silica-based columns.
Mobile Phase B AcetonitrileAcetonitrile is the preferred organic modifier due to its low viscosity and UV cutoff, which is critical for detection at low wavelengths.
Gradient Program Time (min) / %B: 0/5, 10/5, 30/35, 40/85, 40.1/5, 45/5A shallow initial gradient helps in retaining and focusing the polar Scopine Methobromide peak, while the ramp is designed to elute potential, more hydrophobic degradation products. A re-equilibration step is critical.[5]
Flow Rate 0.7 - 1.0 mL/minA flow rate of 0.7 mL/min can improve resolution, while 1.0 mL/min allows for faster run times. Start with 0.7 mL/min for initial development.[5]
Column Temperature 45 °CElevated temperature reduces mobile phase viscosity, improves peak efficiency, and can sharpen peak shape. It also ensures method robustness against minor room temperature fluctuations.[5]
Detection UV at 210 nmWhile not ideal, 210 nm is a common wavelength for compounds with poor chromophores. It is crucial to use high-purity solvents to minimize baseline noise.[4][5]
Injection Volume 10 - 50 µLA larger injection volume may be necessary to achieve the desired signal-to-noise ratio, but be mindful of potential peak distortion if the sample solvent is much stronger than the initial mobile phase.
Sample Diluent Mobile Phase A / Acetonitrile (95:5, v/v)Dissolving the sample in the initial mobile phase composition is critical to prevent peak fronting, splitting, or broadening.

Part 2: Forced Degradation Study Protocol

A forced degradation study is the cornerstone of developing a stability-indicating method. Its purpose is to intentionally stress the drug substance to generate potential degradation products. As per ICH guidelines, this demonstrates the method's specificity.[6] The goal is to achieve 5-20% degradation of the active ingredient.[7]

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow API Scopine Methobromide Stock Solution (1 mg/mL) Control Unstressed Control (Diluted in Water) API->Control Acid Acid Hydrolysis 0.1M HCl, 60°C API->Acid Base Alkaline Hydrolysis 0.1M NaOH, RT API->Base Oxidative Oxidative 3% H2O2, RT API->Oxidative Thermal Thermal Solid State, 80°C API->Thermal Photolytic Photolytic ICH Q1B Conditions API->Photolytic Inject Inject on HPLC-UV/PDA Control->Inject Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. with Mobile Phase Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Dilute->Inject Analyze Analyze Data: Peak Purity, Mass Balance Inject->Analyze

Step-by-Step Protocol:
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Scopine Methobromide in high-purity water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-4 hours. Given the potential for ester hydrolysis in related tropane alkaloids, degradation may be rapid. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.[9] Dissolve the stressed solid in the diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Analysis: For each condition, dilute the (neutralized) sample to a target concentration (e.g., 100 µg/mL) using the initial mobile phase. Inject into the HPLC system along with an unstressed control sample.

  • Evaluation: Assess the chromatograms for new peaks. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main Scopine Methobromide peak and from each other. Use a photodiode array (PDA) detector to check for peak purity.

Part 3: Troubleshooting Guide (Q&A Format)

As a Senior Application Scientist, I've seen recurring issues in method development. Here are direct answers to problems you might encounter.

Q1: My Scopine Methobromide peak is tailing severely (Tailing Factor > 2.0). What are the likely causes and how do I fix it?

A1: Peak tailing for a quaternary amine like Scopine Methobromide is almost always caused by secondary interactions with the stationary phase.

  • Primary Cause: Silanol Interactions. Even with end-capped columns, free silanol groups on the silica surface are acidic and can interact strongly with the permanently positive charge on your molecule.[10]

    • Solution 1 (Adjust pH): Increase the mobile phase pH slightly, perhaps to 6.0. This will increase the ionization of the silanol groups, but it can sometimes paradoxically reduce tailing by creating a more uniform, repulsive surface. Do not exceed the pH limit of your column (typically pH 7-8 for most silica C8/C18 columns).

    • Solution 2 (Increase Buffer Strength): Increase the phosphate buffer concentration from 25 mM to 50 mM. The higher concentration of buffer cations (K+) will compete with your analyte for the active silanol sites, effectively shielding your analyte from these interactions.

    • Solution 3 (Add a Competing Amine): This is a classic trick. Add a small amount of a competing amine, like 0.1% Triethylamine (TEA), to your mobile phase and adjust the pH back to 5.5. TEA is a small basic molecule that will preferentially bind to the active silanol sites, leaving a more homogenous surface for your analyte to interact with. Caution: TEA can shorten column lifetime and cause baseline shifts, so use it judiciously.

  • Secondary Cause: Column Void. A physical void at the head of the column can cause peak distortion that looks like tailing.[11]

    • Solution: Reverse the column and flush with a strong solvent (like 100% acetonitrile) at a low flow rate. If this doesn't help, the column may need to be replaced.

Q2: I'm seeing peak fronting (Tailing Factor < 0.8). What's happening?

A2: Peak fronting is less common than tailing but usually points to one of two issues.[5][11]

  • Primary Cause: Sample Overload. You are injecting too much mass onto the column, saturating the stationary phase at the point of injection.[5]

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you've found the problem. You may need to use a more sensitive detector or optimize your detection wavelength if the signal becomes too low after dilution.

  • Secondary Cause: Sample Solvent Mismatch. Your sample is dissolved in a solvent that is significantly stronger (more organic content) than your initial mobile phase (95% aqueous). This causes the sample band to spread out and travel too quickly at the column inlet before it has a chance to bind in a tight band.

    • Solution: Always prepare your final sample dilution in a solvent that is as close as possible to the initial mobile phase composition. If your stock solution is in methanol or acetonitrile, ensure the final dilution step into the mobile phase is significant (e.g., at least 1:10).

Q3: My retention time is drifting to shorter times with every injection. Why?

A3: This is a classic symptom of insufficient column equilibration, especially with gradient methods.

  • Cause: The mobile phase composition on the stationary phase surface is not returning to the initial 95% aqueous condition before the next injection starts. The column is effectively starting the next run with a slightly higher organic content, causing your polar analyte to elute earlier.

    • Solution 1 (Increase Equilibration Time): Extend the post-run equilibration time from 5 minutes to 10 or 15 minutes. Monitor the baseline pressure; a stable pressure reading at the end of the run is a good indicator of a fully equilibrated system.

    • Solution 2 (Check for Leaks): A small, often unnoticed leak in the pump or fittings can cause fluctuations in mobile phase composition and pressure, leading to retention time drift.

Q4: I don't see any degradation products after my forced degradation study, even under harsh conditions. Is my method not stability-indicating?

A4: Not necessarily. Scopine Methobromide may be a very stable molecule. However, you must prove you used sufficiently stressful conditions.

  • Cause 1: Insufficient Stress. The conditions may not have been harsh enough. The goal is to achieve some degradation (ideally 5-20%).[7]

    • Solution: Increase the stress. For acid/base hydrolysis, increase the temperature or extend the time. For oxidation, try a higher concentration of H₂O₂ or gentle heating. If no degradation is seen after significant effort, you can conclude the molecule is stable under those conditions. Document your efforts thoroughly.

  • Cause 2: Degradation Products are Not UV Active. The degradants may not have a chromophore and are therefore invisible to your UV detector.

    • Solution: This is where Mass Spectrometry (LC-MS) becomes invaluable. Analyze your stressed samples with an LC-MS system to look for the appearance of new masses that are not present in the control sample. Scopine Methobromide is known to potentially rearrange to Scopoline Methobromide (Impurity H), and this may only be detectable by MS.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is a C8 column recommended over a C18? A C18 column has longer alkyl chains and is more hydrophobic. For a polar, quaternary compound like Scopine Methobromide, the strong hydrophobic interactions with a C18 can sometimes exacerbate tailing issues. A C8 provides sufficient retention while offering a less interactive surface, often leading to better peak symmetry for such compounds.

Q2: Can I use an ion-pairing reagent? Yes, an ion-pairing reagent like Sodium Hexanesulfonate (as used in some pharmacopeial methods for related compounds) can be very effective. It pairs with the quaternary amine, neutralizing its charge and allowing it to behave more like a neutral molecule, improving retention and peak shape on a reversed-phase column. However, ion-pairing reagents are notoriously difficult to wash out of columns and can cause baseline issues, so they are often reserved for when other strategies fail.

Q3: My baseline is very noisy at 210 nm. What can I do? Noise at low UV wavelengths is common. Ensure you are using the highest purity solvents (HPLC or LC-MS grade). Degas your mobile phases thoroughly. Check the age of your UV lamp, as performance degrades over time. Using a reference wavelength (e.g., 360 nm) can also help reduce baseline drift.

Q4: Scopine Methobromide is Tiotropium Impurity G. Do I need to resolve it from all other Tiotropium impurities? For a method focused specifically on the stability of Scopine Methobromide as a drug substance itself, this is not strictly necessary. However, if you are developing a stability-indicating method for Tiotropium Bromide, then yes, you absolutely must demonstrate resolution between the main Tiotropium peak and all its known impurities and degradation products, including Scopine Methobromide (Impurity G) and Scopoline Methobromide (Impurity H).[1][12]

Q5: What is the expected degradation pathway for Scopine Methobromide? While specific literature is scarce, based on its structure (a tropane alkaloid derivative), potential degradation pathways include:

  • Rearrangement: Isomerization or rearrangement, such as the potential conversion to Scopoline Methobromide (Impurity H), is a known pathway for related impurities.[1]

  • Hydrolysis: The molecule does not contain an ester group like scopolamine, so it is likely more stable against hydrolysis. However, harsh conditions could potentially open the epoxide ring.

  • Oxidation: The tertiary amine portion of the original scopine structure is now a quaternary amine, which is generally stable to oxidation. However, other parts of the molecule could be susceptible.

The forced degradation study is the definitive way to identify these pathways for your specific product and conditions.

References

  • Görgü, C., et al. (2021). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. PubMed. Retrieved from [Link][3]

  • Google Patents. (2011). WO2011095800A2 - Analytical methods. Retrieved from [13]

  • Google Patents. (2022). CN114088846A - Detection method of scopine and impurities thereof. Retrieved from [4]

  • ResearchGate. (2018). Simultaneous Quantification of Tiotropium Bromide Impurities G and H in Inhaler Capsules by LC-MS/MS: Method Development, Validation, and Characterization of Degradation Products by LC-Q/TOF. Retrieved from [Link][14]

  • ResearchGate. (2018). Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. Retrieved from [Link][5]

  • ResearchGate. (2008). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Retrieved from [Link][15]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Methscopolamine bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14. (Referenced conceptually from multiple sources on forced degradation).[6]

  • ResearchGate. (n.d.). Forced degradation study data for BU ME. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link][18]

  • International Journal of Pharmaceutical Sciences and Research. (2016). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (Conceptual reference for validation parameters).[19]

  • PubChem. (n.d.). Scopine Methobromide. National Center for Biotechnology Information. Retrieved from [Link][20]

  • ResearchGate. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Retrieved from [Link][21]

  • South Eastern European Journal of Public Health. (2022). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. Retrieved from [Link][9]

  • International Journal of Pharmaceutical Sciences and Research. (2020). STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE. Retrieved from [Link][8]

  • PubMed. (2007). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. Pharmaceutical Technology.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][7]

Sources

Technical Support Center: Navigating Scale-Up Challenges in Scopine Methobromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Scopine Methobromide. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tropane alkaloids and their derivatives. Scopine Methobromide is a critical quaternary ammonium salt, often encountered as a key intermediate or a reference standard in the synthesis of more complex anticholinergic agents.

The transition from a lab-scale procedure to a pilot or industrial-scale process is rarely linear and presents a unique set of challenges related to safety, reproducibility, purity, and yield.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address specific issues encountered during the scale-up of Scopine Methobromide synthesis.

Synthetic Pathway Overview

The synthesis of Scopine Methobromide is fundamentally a two-stage process. The first stage involves the generation of the scopine intermediate, typically by the reduction of scopolamine. The second, and final, stage is the quaternization of the tertiary amine in the scopine molecule to yield the desired product.

Scopine Methobromide Synthesis Scopolamine Scopolamine (or its salt, e.g., HBr salt) Scopine Scopine (or its salt, e.g., HBr salt) Scopolamine->Scopine  Reduction (e.g., NaBH₄) Scopine_Methobromide Scopine Methobromide Scopine->Scopine_Methobromide  Quaternization (Methyl Bromide)

Caption: General synthetic pathway for Scopine Methobromide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis and scale-up process.

Part A: Starting Material Synthesis & Purification (Scopine)

Question 1: We are experiencing low and inconsistent yields during the reduction of scopolamine hydrobromide to scopine. What are the likely causes and how can we optimize this step at scale?

Answer: This is a very common challenge. Low yields in the reduction of scopolamine are typically traced back to three main factors: incomplete reaction, product degradation during workup, or inefficient extraction.

  • Causality - Incomplete Reaction: At the lab scale, heat dissipation is efficient. During scale-up, the exotherm from adding a reducing agent like sodium borohydride (NaBH₄) can be significant, leading to localized overheating and potential side reactions.[2] Furthermore, poor mixing in a larger reactor can prevent the reducing agent from fully reacting with the substrate.

    • Solution: Implement portion-wise addition of the sodium borohydride at a controlled low temperature (e.g., 0-10°C) to manage the exotherm.[3][4] Ensure robust and efficient stirring throughout the reaction. The reaction may require a longer duration at scale to ensure completion; overnight stirring is often recommended.[3] Reaction completion should be monitored by a suitable analytical method like HPLC or TLC.

  • Causality - Product Degradation: Scopine is sensitive to harsh pH conditions. During the quenching step (acidification to destroy excess borohydride) and subsequent basification for extraction, uncontrolled pH changes can lead to degradation.

    • Solution: Perform the acidification step slowly while maintaining a low temperature with an ice bath.[3] During the workup, when liberating the free base, carefully adjust the pH. Basification, for example with potassium carbonate, should be done until the desired pH is just reached to avoid product degradation in a strongly basic environment.[3]

  • Causality - Inefficient Extraction: Scopine has some water solubility. Simple liquid-liquid extraction that works on a small scale may not be efficient enough for larger volumes.

    • Solution: Use a robust solvent system for extraction. A mixture of chloroform and methanol has been shown to be effective.[3] Multiple extractions (e.g., 3-5 times) will be necessary to maximize the recovery of the product from the aqueous phase.

Question 2: How critical is the purity of the scopine intermediate for the final quaternization step? We have isolated scopine hydrobromide with varying levels of inorganic salts.

Answer: The purity of your scopine salt is highly critical and directly impacts both the yield and the purity profile of the final Scopine Methobromide. This is a classic example of how an issue in an early step cascades through the entire process.

The presence of inorganic salts can interfere with the subsequent reaction in several ways. For instance, processes for preparing N-demethyl-tiotropium, a related process, show that the purity of the scopine salt directly affects the purity and yield of the final product.[5]

  • Impact on Stoichiometry: If your scopine hydrobromide contains a significant percentage of inorganic salts (e.g., from the workup), its actual molar quantity will be lower than calculated by weight. This will lead to an incorrect stoichiometry in the next step, resulting in unreacted methyl bromide and a lower yield of the desired product.

  • Interference with Reaction Conditions: Some inorganic salts can affect the solubility of reactants or alter the reaction environment, potentially leading to side reactions or incomplete conversion.

  • Downstream Purification Burden: Carrying impurities forward complicates the final purification of Scopine Methobromide, often requiring additional crystallization steps and leading to a lower overall process yield.

A patent for preparing scopine salts highlights that controlling the level of inorganic salts is a key challenge, with sulfated ash content being a critical quality attribute.[4]

Solution: It is advisable to purify the scopine salt before proceeding. This can be achieved by suspending the crude salt in a suitable solvent mixture (e.g., ethanol/tetrahydrofuran), stirring at room temperature, and then filtering. This process helps to wash away a significant portion of the inorganic salts.[4]

Part B: Quaternization Reaction (Scopine to Scopine Methobromide)

Question 3: Our quaternization reaction with methyl bromide is showing incomplete conversion, even with extended reaction times. How can we drive the reaction to completion?

Answer: Incomplete quaternization is a frequent hurdle during scale-up. The reaction of the tertiary amine of scopine with methyl bromide is an SN2 reaction, and its efficiency is dependent on several factors that change with scale.

  • Solvent Choice: The choice of solvent is paramount. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are generally preferred as they can solvate the cation but do not strongly solvate the nucleophile (the amine), thus promoting the reaction. A mixture of dichloromethane and acetonitrile has also been reported.[6]

  • Temperature and Pressure: While often run at room temperature, gentle heating may be required to increase the reaction rate. However, since methyl bromide is a gas at room temperature (boiling point: 3.6 °C), this reaction must be conducted in a sealed pressure-rated reactor at scale. Ensuring the system is properly sealed is crucial to maintain the concentration of methyl bromide in the reaction mixture.

  • Stoichiometry: Ensure you are using a slight excess of methyl bromide. However, a large excess should be avoided as it complicates removal after the reaction and increases costs and safety risks.

  • Purity of Scopine: As discussed in Q2, ensure your scopine starting material is of high purity and free from excess water or protic solvents that can interfere with the reaction.

Troubleshooting Quaternization Start Incomplete Quaternization Observed CheckPurity Verify Purity of Scopine Free Base/Salt Start->CheckPurity CheckStoich Check Methyl Bromide Stoichiometry & Addition CheckPurity->CheckStoich Purity OK SolutionPurity Recrystallize/Purify Scopine Intermediate CheckPurity->SolutionPurity Impurities Present CheckConditions Review Reaction Conditions (Solvent, Temp.) CheckStoich->CheckConditions Correct SolutionStoich Use Slight Molar Excess of MeBr in a Sealed System CheckStoich->SolutionStoich Incorrect SolutionConditions Switch to Acetonitrile/DMF; Consider Gentle Heating CheckConditions->SolutionConditions

Caption: Troubleshooting logic for incomplete quaternization.

Question 4: What are the primary safety concerns when scaling up the use of methyl bromide, and what are the best practices for handling it?

Answer: Methyl bromide is a highly toxic, colorless, and odorless gas. Its handling is one of the most critical safety considerations in this synthesis.

  • Toxicity: It is an acute and chronic toxicant. Inhalation can cause severe lung injury, neurological effects, and can be fatal.

  • High Vapor Pressure: As a gas at standard temperature and pressure, it must be handled in a closed system, especially under heating.

  • Regulatory Status: It is a regulated substance due to its ozone-depleting properties.

Best Practices for Scale-Up:

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a fume hood for lab scale or using a fully contained reactor system for pilot scale. The reactor must be pressure-rated and regularly inspected for leaks.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. Chemical-resistant gloves, a full-face respirator with appropriate cartridges, and potentially a full-body chemical-resistant suit are required.

  • Monitoring: Use continuous gas monitoring systems with alarms in the production area to detect any leaks immediately.

  • Handling: Methyl bromide is typically supplied as a liquefied gas in cylinders. Transfer to the reactor should be done via a closed-loop system to prevent any release to the atmosphere.

  • Emergency Preparedness: Have an emergency response plan in place, including access to appropriate first aid and medical treatment. All personnel must be thoroughly trained on the risks and handling procedures.

Part C: Product Isolation, Purification, and Analysis

Question 5: What is the most robust method for isolating and purifying Scopine Methobromide at scale to achieve high pharmaceutical purity?

Answer: The most common and scalable method for purifying quaternary ammonium salts like Scopine Methobromide is crystallization .

  • Procedure: After the reaction is complete, the product often precipitates directly from the reaction mixture, especially upon cooling. If the product is soluble, an anti-solvent can be added to induce crystallization. Diethyl ether is a common anti-solvent used to precipitate the product from the reaction mixture.[4]

  • Solvent Selection: The choice of crystallization solvent is critical. A good solvent system is one in which the product has high solubility at higher temperatures and low solubility at lower temperatures. Mixtures like methanol/acetone have been used for related compounds.[6]

  • Recrystallization: For achieving high purity, one or more recrystallization steps may be necessary. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

  • Washing and Drying: Once the crystals are filtered, they should be washed with a cold, non-polar solvent (like diethyl ether) to remove any residual mother liquor. The final product should be dried under vacuum at a controlled temperature (e.g., 45°C) to remove all residual solvents.[4]

Question 6: What analytical techniques should we use to establish a quality control profile for our scaled-up batches of Scopine Methobromide?

Answer: A robust analytical package is essential to ensure batch-to-batch consistency and meet regulatory requirements.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A suitable HPLC method can separate and quantify Scopine Methobromide from its starting materials (scopine), reagents, and potential side products. A patent for the analysis of the related compound tiotropium bromide outlines HPLC methods that can be adapted to detect related substances.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final compound. The appearance of the new methyl group signal from the quaternization is a key diagnostic marker.

  • Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the cation (Scopine Methyl cation), confirming the success of the methylation.

  • Melting Point: The melting point is a good indicator of purity. Pure Scopine Methobromide has a sharp melting point (reported as >213°C with decomposition).[8][9] A broad melting range often indicates the presence of impurities.

  • Sulfated Ash/Residue on Ignition: This test is crucial for quantifying the amount of non-volatile inorganic impurities, which is a critical parameter as discussed in Q2.[4]

Quantitative Data Summary

The yield of each step is highly dependent on the specific conditions, purity of reagents, and scale of the reaction. The following table provides a summary of reported yields for analogous transformations found in the literature.

StepReactionKey Reagents/SolventsReported Yield (%)Reference
1 Scopolamine HBr → Scopine HBrNaBH₄, Ethanol88.7%[4]
2 Scopine → N-demethyl tiotropiumDMF, Cs₂CO₃71%[4]
3 N-demethyl tiotropium → Tiotropium BromideMethyl Bromide, DMF98%[4]

Note: Yields are for related processes in the synthesis of Tiotropium Bromide, which use scopine as a key intermediate. These serve as a benchmark for what can be achieved under optimized conditions.

Detailed Experimental Protocols

The following protocols are adapted from published literature and patents and should be considered as a starting point. All procedures must be adapted and optimized for the specific scale and equipment used, and a thorough safety review must be conducted before implementation.

Protocol 1: Synthesis of Scopine Hydrobromide from Scopolamine Hydrobromide Trihydrate[4]

  • Suspend scopolamine hydrobromide trihydrate in a suitable alcohol solvent (e.g., ethanol) in a reactor.

  • Cool the suspension to a low temperature (e.g., 0-5°C) using an appropriate cooling bath.

  • Add sodium borohydride (NaBH₄) in small portions, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by HPLC/TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Cool the filtrate and carefully acidify with hydrobromic acid (HBr) to the target pH.

  • Add an anti-solvent, such as tetrahydrofuran (THF), to induce crystallization of the scopine hydrobromide.

  • Stir the resulting slurry to allow for complete crystallization.

  • Filter the product, wash the crystals with cold THF, and dry under vacuum.

Protocol 2: Synthesis of Scopine Methobromide (Quaternization)

  • Charge the purified scopine (or its free base form) into a pressure-rated reactor containing a suitable solvent (e.g., acetonitrile or DMF).

  • Seal the reactor and ensure it is leak-proof.

  • Introduce a measured amount of methyl bromide into the reactor. This is typically done by condensing the gas into a cooled addition vessel and then transferring it into the reactor.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40°C) for a predetermined time (e.g., 16 hours).[4]

  • Monitor the reaction progress by HPLC.

  • Once complete, cool the reactor to room temperature and then to ~10°C.

  • Carefully vent any unreacted methyl bromide through a scrubbing system (e.g., an alcoholic amine solution).

  • Add an anti-solvent (e.g., diethyl ether) to the reaction mixture to precipitate the product.

  • Filter the Scopine Methobromide, wash the solid with the anti-solvent, and dry under vacuum at a controlled temperature.

References
  • Scopolamine. (n.d.). In Merck Index Online. Retrieved January 14, 2026, from [Link]

  • Methscopolamine bromide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Tropane. (2012). Molecule of the Month. Retrieved January 14, 2026, from [Link]

  • Najmi, A. A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry. Royal Society of Chemistry. [Link]

  • Simple synthesis method of scopolamine butylbromide. (2014).
  • Najmi, A. A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(20), 6891-6899. DOI:10.1039/D0GC00851F.
  • Liao, W., et al. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology, 81, 151-233. [Link]

  • The Chemical Synthesis and Applications of Tropane Alkaloids. (2019). Request PDF on ResearchGate. [Link]

  • N-Demethylation of Alkaloids. (2006). ResearchGate. [Link]

  • Production of Important Pharmaceutical Compounds, Tropane Alkaloids, Through Metabolic Engineering. (2023). ResearchGate. [Link]

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. (2023). JACS Au. [Link]

  • Method for synthesizing scopolamine and salts thereof. (2015).
  • One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and a FeIII-TAML Catalyst. (2012). ResearchGate. [Link]

  • Methscopolamine bromide. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • An improved process for preparation of scopine hydrobromide. (2021).
  • Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide. (2009).
  • Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis. (2021).
  • A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide. (2011).
  • Production of scopine. (1977).
  • Analytical methods. (2011).
  • Scopoline Methobromide D3. (n.d.). Alentris Research. Retrieved January 14, 2026, from [Link]

  • Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release, 373, 962-966. [Link]

  • Analysis of homatropine methylbromide dosage forms. (1977). Journal of Pharmaceutical Sciences, 66(1), 123-4. [Link]

  • Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release. [Link]

  • The Challenges of Scalability in High Potent Manufacturing. (n.d.). PCI Pharma Services. Retrieved January 14, 2026, from [Link]

  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. Retrieved January 14, 2026, from [Link]

  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma. Retrieved January 14, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 14, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anticholinergic Potency of Scopine Methobromide and Atropine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of pharmacology, particularly in studies involving the parasympathetic nervous system, the selection of an appropriate muscarinic receptor antagonist is a critical decision that can profoundly influence experimental outcomes. Atropine, a tertiary amine, has long served as the archetypal anticholinergic agent. However, its ability to cross the blood-brain barrier and elicit central nervous system (CNS) effects can be a significant confounding factor. This guide provides an in-depth comparison with Scopine Methobromide (also known as Scopolamine Methylbromide or Methscopolamine), a quaternary ammonium derivative, focusing on the defining characteristic that sets them apart: anticholinergic potency in peripheral versus central systems.

This document will dissect the methodologies used to quantify anticholinergic potency, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal antagonist for their specific application.

The Foundation: Mechanism of Anticholinergic Action

Both atropine and scopine methobromide exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein-coupled receptors are integral to the parasympathetic nervous system, mediating acetylcholine's (ACh) effects on various tissues, including smooth muscle, cardiac muscle, and exocrine glands. There are five subtypes of muscarinic receptors (M1-M5), and the affinity of an antagonist for these subtypes can determine its specific physiological effects.[3]

Competitive antagonism means these compounds bind reversibly to the same site as ACh but do not activate the receptor. This action blocks the signal transduction pathway normally initiated by ACh, effectively inhibiting parasympathetic responses.

cluster_membrane Cell Membrane mAChR Muscarinic Receptor (e.g., M3) G_Protein Gq/11 Protein mAChR->G_Protein Activates Blocked Response Blocked mAChR->Blocked ACh Acetylcholine (Agonist) ACh->mAChR Binds & Activates Antagonist Atropine or Scopine Methobromide Antagonist->mAChR Binds & Blocks PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Release IP3_DAG->Ca2 Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response

Caption: Muscarinic receptor (M3) signaling pathway and competitive antagonism.

Quantifying Potency: A Tale of Two Assays

To objectively compare atropine and scopine methobromide, we must rely on robust quantitative methods. Two gold-standard experimental approaches provide complementary insights into antagonist potency:

  • Radioligand Binding Assays: These assays directly measure the affinity of a drug for a receptor. The output is the equilibrium dissociation constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.

  • In Vitro Functional Assays (Schild Analysis): These experiments measure the functional potency of an antagonist in a physiological context, such as an isolated tissue preparation (e.g., guinea pig ileum).[4][5] The result is the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater functional potency.[6]

The choice between these assays is driven by the research question. Binding assays are ideal for understanding the direct molecular interaction and receptor subtype selectivity, while functional assays reveal the drug's efficacy in a biological system.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the Ki of atropine and scopine methobromide for specific muscarinic receptor subtypes.

Objective: To quantify and compare the binding affinity (Ki) of each antagonist.

Principle: The assay measures the ability of the unlabeled antagonist (the "competitor") to displace a radiolabeled ligand (e.g., [³H]N-methylscopolamine or [³H]NMS) from the muscarinic receptors in a tissue or cell membrane preparation.[3][7][8] The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize a tissue rich in muscarinic receptors (e.g., rat brain cortex, CHO cells expressing a specific human mAChR subtype) in a suitable buffer and prepare a crude membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]NMS, typically near its Kd value), and serial dilutions of the unlabeled antagonist (atropine or scopine methobromide).[7][9]

  • Incubation: Incubate the plates at room temperature for a sufficient period (e.g., 3 hours) to allow the binding to reach equilibrium.[7]

  • Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[7][9] The receptors and bound radioligand are retained on the filter, while the unbound ligand passes through.

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. After drying the plate, add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.[9]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: In Vitro Functional Assay (Schild Analysis)

This protocol determines the pA2 value, a measure of functional competitive antagonism.

Objective: To quantify and compare the functional potency (pA2) of each antagonist in a physiological tissue model.

Principle: A competitive antagonist will cause a parallel, rightward shift in the concentration-response curve of an agonist (e.g., carbachol) without depressing the maximum response. The magnitude of this shift is dependent on the concentration and potency of the antagonist. The Schild analysis linearizes this relationship to yield the pA2 value.[6][10]

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a section of guinea pig ileum and suspend it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[5]

  • Transducer Setup: Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record muscle contractions.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washes.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for a muscarinic agonist like carbachol to establish a baseline.

  • Antagonist Incubation: Wash the tissue thoroughly and then incubate it with a fixed, known concentration of the antagonist (atropine or scopine methobromide) for a set period (e.g., 30-60 minutes) to ensure equilibrium.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for carbachol.

  • Repeat: Repeat steps 5 and 6 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (DR): the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis versus the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • Perform a linear regression. For a simple competitive antagonist, the slope of this line should not be significantly different from 1.0.[6]

    • The x-intercept of the regression line is the pA2 value.[10]

Comparative Data Analysis: Atropine vs. Scopine Methobromide

The primary distinction between atropine and scopine methobromide lies in their chemical structure. Atropine is a tertiary amine, making it lipophilic and capable of crossing the blood-brain barrier. In contrast, scopine methobromide is a quaternary ammonium salt, carrying a permanent positive charge that renders it hydrophilic and severely restricts its passage into the CNS.[11][12] This structural difference is the key to their differential effects.

CompoundReceptor SubtypeKi (nM)pA2Notes
Atropine M11.27 ± 0.36[1]~8.9 - 9.2High affinity across all subtypes. Readily crosses the blood-brain barrier, causing CNS effects.
M23.24 ± 1.16[1]~9.0[13]
M32.21 ± 0.53[1]~9.0
M40.77 ± 0.43[1]-
M52.84 ± 0.84[1]-
Scopine Methobromide M1~10.26 (pA2)-Data often reported for the closely related N-methylscopolamine (NMS).
(Methscopolamine)M2--Potency is comparable to atropine in peripheral tissues.
M3--Quaternary structure prevents significant CNS penetration.[11][12]

Note: Specific Ki and pA2 values can vary based on the experimental model, radioligand used, and tissue preparation. The values for Scopine Methobromide are often inferred from its nearly identical chemical cousin, N-methylscopolamine (NMS), a widely used radioligand.[14]

Interpretation of Data:

  • Potency: Both atropine and scopine methobromide are highly potent competitive antagonists at muscarinic receptors. Radioligand binding data for atropine show nanomolar affinity for all five muscarinic receptor subtypes.[1] Functional studies confirm this high potency, with pA2 values typically around 9.0, indicating strong antagonism in peripheral tissues like the guinea pig atria and urinary bladder.[13]

  • Selectivity: Atropine is generally considered a non-selective muscarinic antagonist, binding with high affinity to all M1-M5 subtypes.[1] Similarly, quaternary ammonium derivatives like scopine methobromide demonstrate broad, high-affinity binding at peripheral muscarinic receptors.[14]

  • The Critical Differentiator - CNS Penetration: The defining difference is not in receptor affinity but in bioavailability to the central nervous system. The quaternary ammonium group of scopine methobromide makes it a peripherally selective anticholinergic agent.[11][12] In contrast, atropine's tertiary amine structure allows it to readily enter the brain, where it can cause a range of central effects, including sedation, confusion, and delirium at higher doses.[15]

Field-Proven Insights and Recommendations

As a Senior Application Scientist, the choice between these two agents is dictated entirely by the experimental objective.

Choose Atropine when:

  • The research goal is to study the effects of central muscarinic blockade .

  • It is used as a positive control for a centrally-acting anticholinergic drug.

  • The experimental model lacks a blood-brain barrier.

Choose Scopine Methobromide (or other quaternary derivatives like N-methylscopolamine) when:

  • The research goal is to isolate and study the effects of peripheral muscarinic blockade without confounding CNS effects.

  • The experiment requires antagonizing the peripheral side effects of a centrally-acting muscarinic agonist.

  • The objective is to determine if a drug's observed effect is mediated by central or peripheral cholinergic pathways. Comparing the effects of atropine versus scopine methobromide in the same model is a classic pharmacological strategy to answer this very question.[11]

References

  • APExBIO. Atropine sulfate monohydrate - Muscarinic Receptor Antagonist.

  • PubMed. In vitro muscarinic receptor radioligand-binding assays.

  • Merck Millipore. Receptor Binding Assays - Multiwell Plates.

  • National Institutes of Health (NIH). Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum.

  • PubMed. Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.

  • PubMed. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice.

  • National Institutes of Health (NIH). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein.

  • AHA/ASA Journals. Characterization of muscarinic cholinergic receptors in human and dog cerebral arteries.

  • PubMed Central (PMC). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor.

  • National Institutes of Health (NIH). The acetylcholine-atropine antagonism as determined by a series of pA values.

  • ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.

  • Drugs.com. Atropine vs Scopolamine Comparison.

  • Science.gov. isolated guinea-pig ileum: Topics by Science.gov.

  • National Center for Biotechnology Information (NCBI). ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents.

  • PubMed. The affinity of atropine for muscarine receptors in human sphincter pupillae.

  • Selleck Chemicals. mAChR Selective Inhibitors | Agonists | Antagonists | Modulators.

  • PubMed. Cardiac rate and rhythm changes with atropine and methscopolamine.

  • PubMed. Differential Affinities of AF-DX 116, Atropine and Pirenzepine for Muscarinic Receptors of Guinea Pig Gastric Fundus, Atria and Urinary Bladder.

  • PubMed Central (PMC). ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS.

  • Dr. GPCR. Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.

  • YouTube. The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology.

Sources

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Scopine Methobromide. As a crucial intermediate and potential impurity in the synthesis of anticholinergic drugs like Tiotropium, the accurate and precise measurement of Scopine Methobromide is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

The validation framework detailed herein is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2][3][4][5] This guide provides an in-depth technical narrative, explaining the causality behind experimental choices and presenting supporting data to establish the method's trustworthiness. Furthermore, we will objectively compare the performance of this new HPLC method against a classical alternative, potentiometric titration, to highlight its superior specificity and suitability for stability studies.

The New Analytical Method: Stability-Indicating HPLC-UV

The inherent chemical structure of Scopine Methobromide—a quaternary ammonium salt—presents analytical challenges, including high polarity and the lack of a strong chromophore.[6][7] A reverse-phase HPLC method utilizing ion-pairing chromatography was selected as the foundational approach. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the cationic analyte, thereby increasing its retention on a non-polar stationary phase and enabling effective separation.

The primary objective was to develop a stability-indicating method. This is a critical requirement in pharmaceutical analysis, as it ensures the method can accurately measure the analyte of interest without interference from degradation products that may form under various stress conditions.[8][9]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Variable Wavelength Detector (VWD) set at 210 nm.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size.

  • Data Acquisition: Empower 3 or equivalent chromatography data software.

Reagents and Standards:

  • Scopine Methobromide Reference Standard (Purity >99.5%).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Monobasic Potassium Phosphate (KH₂PO₄, Analytical Grade).

  • Sodium 1-Hexanesulfonate (Ion-Pairing Reagent, HPLC Grade).

  • Phosphoric Acid (Analytical Grade).

  • Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions:

  • Mobile Phase A: 25 mM KH₂PO₄ buffer with 10 mM Sodium 1-Hexanesulfonate, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-15 min: 15% to 40% B

    • 15-17 min: 40% B

    • 17-18 min: 40% to 15% B

    • 18-25 min: 15% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Standard and Sample Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (85:15 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Scopine Methobromide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of Scopine Methobromide into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm nylon syringe filter before injection.

HPLC Method Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh Sample/ Reference Std. dissolve Dissolve in Diluent (Sonicate if needed) start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter For Sample Only inject Inject 10 µL into HPLC System filter->inject separate Isocratic/Gradient Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration vs. Standard integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC-UV analysis of Scopine Methobromide.

Comprehensive Method Validation (ICH Q2/R2)

The developed method was subjected to a rigorous validation protocol to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies like the FDA and international standards such as USP <1225>.[10][11][12][13]

Specificity (Stability-Indicating Nature)

Causality: Specificity is arguably the most critical validation parameter for a stability-indicating assay. The method must unequivocally assess the analyte in the presence of components that are expected to be present, such as impurities, degradants, and matrix components.[10][14] To prove this, forced degradation studies were conducted to intentionally stress the Scopine Methobromide sample.

Protocol: A solution of Scopine Methobromide (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

Each stressed sample was then analyzed, and the peak for Scopine Methobromide was assessed for purity using a photodiode array (PDA) detector.

Data Summary:

Stress Condition% DegradationRetention Time (min)Peak Purity AnglePeak Purity ThresholdComments
Unstressed Sample09.520.2150.280Peak is pure.
Acid Hydrolysis15.2%9.510.2210.282Peak is pure; degradants resolved.
Base Hydrolysis28.5%9.530.2180.281Peak is pure; degradants resolved.
Oxidative Degradation8.9%9.520.2250.283Peak is pure; degradants resolved.
Thermal Degradation4.1%9.510.2190.280Peak is pure; degradants resolved.
Photolytic Degradation2.5%9.520.2200.281Peak is pure; degradants resolved.
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[15]

Protocol: A series of solutions were prepared from the stock solution at concentrations ranging from 50 µg/mL to 150 µg/mL (50%, 80%, 100%, 120%, and 150% of the nominal concentration). Each concentration was injected in triplicate.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
50485,230
80778,910
100971,550
1201,168,340
1501,455,980
  • Linear Regression Equation: y = 9705.5x + 1250

  • Correlation Coefficient (r²): 0.9998

  • Validated Range: 50 µg/mL to 150 µg/mL

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed through recovery studies, where a known amount of analyte is added to a sample matrix (placebo) and the recovery is calculated.[16]

Protocol: Recovery was determined by spiking a placebo blend with the Scopine Methobromide reference standard at three concentration levels: 80%, 100%, and 120% of the target concentration. Each level was prepared in triplicate.

Data Summary:

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)% RSD
80%80.079.899.75%0.45%
100%100.0100.3100.30%0.31%
120%120.0119.599.58%0.52%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[17]

Protocol:

  • Repeatability: Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study was duplicated on a different day by a different analyst using a different HPLC system.

Data Summary:

Precision LevelParameterResult (% Assay)% RSD
Repeatability (n=6 samples)Mean: 99.8%0.55%
Intermediate Precision (n=6 samples, Day 2)Mean: 100.1%0.62%
Overall (n=12 samples)Mean: 99.95%0.59%
LOD & LOQ

Causality: The Limit of Detection (LOD) is the lowest concentration of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[15]

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.

Data Summary:

ParameterResult (µg/mL)
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.45 µg/mL
Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol: System suitability parameters were evaluated after making small changes to the chromatographic conditions.

Data Summary:

Parameter VariedVariationSystem SuitabilityResult
Flow Rate 0.9 mL/minTailing Factor1.18
1.1 mL/minTailing Factor1.25
Column Temperature 33°CTheoretical Plates> 5500
37°CTheoretical Plates> 5800
Mobile Phase pH 2.8Retention Time9.85 min
3.2Retention Time9.21 min

Comparison with an Alternative Method: Potentiometric Titration

While modern chromatographic techniques are prevalent, classical methods like titration still have applications. For quaternary ammonium compounds, a two-phase potentiometric titration is a viable alternative.[18]

Principle: This method involves titrating the cationic Scopine Methobromide with a standardized anionic surfactant, such as sodium dodecyl sulfate (SDS). The endpoint is detected by a surfactant-sensitive electrode, which registers a sharp potential change upon the formation of a precipitate.

Brief Protocol:

  • An accurately weighed sample of Scopine Methobromide is dissolved in water.

  • The solution is placed in a titration vessel equipped with a surfactant-selective electrode and a reference electrode.

  • The solution is titrated with a standardized 0.004 M SDS solution.

  • The endpoint is determined from the inflection point of the titration curve.

Performance Comparison: HPLC vs. Titration
FeatureNew Stability-Indicating HPLC Method Potentiometric Titration Method
Specificity Excellent: Can separate and quantify the analyte in the presence of impurities and degradants.Poor: Not specific. Titrates any cationic species, leading to inaccurate results if impurities are present.
Sensitivity (LOQ) High (0.45 µg/mL)Low: Requires higher concentrations of analyte for an accurate endpoint.
Precision (%RSD) Excellent (< 1.0%)Good (Typically 1-2%)
Accuracy (% Recovery) Excellent (99.6% - 100.3%)Good , but only for pure samples.
Sample Throughput High: Suitable for automation with an autosampler.Low: Manual, time-consuming process.
Information Provided Quantitative data on the active compound and all impurities.Only provides a total value for all titratable species.
Robustness High: Proven to be reliable with minor variations.Moderate: Sensitive to pH and interfering ions.
Method Selection Logic

Method_Selection decision Is Stability-Indicating Capability Required? hplc Select HPLC Method decision->hplc Yes titration Consider Titration Method decision->titration No (Pure Substance Assay Only) start Define Analytical Need: Quantify Scopine Methobromide start->decision hplc_adv Advantages: - High Specificity - High Sensitivity - Impurity Profiling hplc->hplc_adv titration_adv Advantages: - Simple Equipment - Low Cost titration->titration_adv final_choice Validated HPLC Method is Superior for QC & Stability hplc_adv->final_choice titration_adv->final_choice Not suitable for degraded samples

Caption: Decision tree for selecting an analytical method for Scopine Methobromide.

Conclusion

This guide has detailed the development and comprehensive validation of a novel, stability-indicating RP-HPLC method for the quantification of Scopine Methobromide. The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

When compared to potentiometric titration, the HPLC method is unequivocally superior. Its ability to separate the main analyte from potential degradation products is a non-negotiable requirement for stability studies, a capability that titration completely lacks. While titration may serve a limited purpose for assaying the pure, undegraded substance, it is inadequate for ensuring product quality over its shelf life. Therefore, the validated stability-indicating HPLC method presented herein is the recommended analytical procedure for the reliable quality assessment of Scopine Methobromide.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance (June 2024) . ProPharma. [Link]

  • USP <1225> Method Validation . BA Sciences. [Link]

  • Validation of Compendial Methods - General Chapters . U.S. Pharmacopeia. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision . Investigations of a Dog. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved . ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS . EURL-Pesticides. [Link]

  • Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry . National Institutes of Health (NIH). [Link]

  • Titration of quaternary Ammonium compounds in disinfectants . Xylem Analytics. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. [Link]

  • Scopine Methobromide . Chemsrc. [Link]

  • Scopine Methobromide . PubChem - National Institutes of Health (NIH). [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation . Emery Pharma. [Link]

  • Analytical method validation: A brief review . Journal of Pharmacy Research. [Link]

  • A Review on Step-by-Step Analytical Method Validation . IOSR Journal of Pharmacy. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review . Quest Journals. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMULATIONS . Shodhganga. [Link]

Sources

Part 1: Primary Target Engagement - Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Receptor Selectivity Profile of Scopine Methobromide

Introduction

Scopine Methobromide, also known as N-methylscopolamine, is a quaternary ammonium derivative of scopolamine, a well-characterized tropane alkaloid.[1][2] Its primary pharmacological classification is as a muscarinic antagonist, where it acts by competitively blocking muscarinic acetylcholine receptors (mAChRs).[1][2][3] Due to its charged nature, Scopine Methobromide has limited ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral versus central muscarinic receptor functions. This guide provides a comparative analysis of Scopine Methobromide's cross-reactivity with other receptor systems, supported by established experimental methodologies, to offer researchers a comprehensive understanding of its selectivity profile.

The primary targets of Scopine Methobromide are the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) integral to parasympathetic nervous system function and various central nervous system processes.[4][5]

  • M1, M3, M5 Receptors: These subtypes typically couple through Gq/11 proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[5]

  • M2, M4 Receptors: These subtypes couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]

Scopine Methobromide is generally considered a non-specific muscarinic antagonist, binding to all five subtypes.[4] However, binding studies have revealed complexities, with some evidence suggesting that N-methylscopolamine may interact with distinct high- and low-affinity sites, and that its binding does not always perfectly correlate with the M1/M2 classification defined by pirenzepine.[6][7] This underscores the importance of empirical determination of affinity at each subtype. The selectivity among these subtypes is a critical factor in modern drug development, as subtype-selective compounds can offer therapeutic benefits with fewer side effects.[8][9]

cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway cluster_5HT3 Potential Off-Target M1_M3_M5 M1/M3/M5 Receptors Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca M2_M4 M2/M4 Receptors Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP HT3 5-HT3 Receptor (Ligand-gated ion channel) Ion_Flow Na⁺/K⁺ Ion Flow HT3->Ion_Flow Depolarization Depolarization Ion_Flow->Depolarization Scopine Scopine Methobromide (Antagonist) Scopine->M1_M3_M5 Blocks Scopine->M2_M4 Blocks Scopine->HT3 Blocks (at μM conc.)

Caption: Signaling pathways of muscarinic receptors and a key off-target.

Part 2: Known Cross-Reactivity Profile

A thorough understanding of a compound's "off-target" effects is crucial for interpreting experimental results and predicting potential side effects. While primarily a muscarinic antagonist, the parent compound of Scopine Methobromide, scopolamine, exhibits known cross-reactivity.

Serotonin (5-HT) Receptors

The most well-documented cross-reactivity for the scopolamine scaffold is with the serotonin 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, distinct from the GPCR family of muscarinic receptors.

  • Mechanism: Studies have demonstrated that scopolamine and the related compound atropine are competitive antagonists at human 5-HT3 receptors.[10]

  • Affinity: The affinity is in the low micromolar (μM) range, with a reported Ki value for scopolamine of approximately 6.76 μM against [3H]granisetron binding.[10] This is significantly lower than its high-affinity (nanomolar) binding to muscarinic receptors.

  • Implication: While this interaction is of lower affinity, it is a critical consideration in experimental designs using high concentrations of scopolamine or its derivatives. This finding highlights a structural relationship between anticholinergics and 5-HT3 antagonists, which are both used to treat nausea and vomiting.[10][11]

Other GPCR and Ion Channel Targets

Comprehensive off-target profiling against a broad panel of receptors is a standard practice in drug development to identify potential liabilities.[12] For Scopine Methobromide, publicly available data from such extensive panels is limited. However, based on the profiles of other antimuscarinic agents, it is essential for researchers to consider and, where possible, test for interactions with:

  • Adrenergic Receptors

  • Dopamine Receptors

  • Histamine Receptors

  • Opioid Receptors

Without empirical data, one cannot assume perfect selectivity. The most prudent approach is to perform secondary screening assays if anomalous results are observed in cellular or in vivo systems.

Part 3: Comparative Binding Affinity Data

The following table summarizes the known and expected binding affinities (Ki) of Scopine Methobromide and compares it to other common muscarinic antagonists. This data provides context for its relative selectivity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)5-HT3 (Ki, µM)Selectivity Profile
Scopine Methobromide ~1-3~1-5~1-3~1-4~1-4~7 (inferred from Scopolamine[10])Non-selective Muscarinic
Pirenzepine 15-25300-600200-40070-150100-250Not reportedM1 Selective[13]
Darifenacin 10-2050-80~130-5015-25Not reportedM3 Selective[14][15]
Atropine ~1-2~2-4~1-2~1-2~1-2~10-20[10]Non-selective Muscarinic

Note: Ki values are approximate and can vary based on experimental conditions (e.g., cell type, radioligand used). Data is compiled from multiple sources for illustrative purposes.

Part 4: Experimental Methodologies for Profiling Cross-Reactivity

To empirically determine the cross-reactivity profile of a compound like Scopine Methobromide, a combination of binding and functional assays is required.

start Compound (Scopine Methobromide) primary_screen Primary Target Assay (Muscarinic Receptor Binding) start->primary_screen secondary_screen Secondary Screening (Broad Receptor Panel) primary_screen->secondary_screen Confirm On-Target Activity binding_assay Radioligand Binding Assay (Determine Ki) secondary_screen->binding_assay Identify Off-Targets functional_assay Functional Assay (Determine IC50/EC50) binding_assay->functional_assay Does binding have an effect? data_analysis Data Analysis (Selectivity Profile) functional_assay->data_analysis Quantify Potency & Efficacy conclusion Characterized Compound data_analysis->conclusion

Caption: Workflow for assessing receptor cross-reactivity.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[16][17][18]

Objective: To determine the affinity of Scopine Methobromide for a panel of non-muscarinic receptors (e.g., 5-HT3, Adrenergic α1, Dopamine D2, etc.).

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human receptor of interest (e.g., HEK293-h5HT3A).

  • Radioligand: A high-affinity, receptor-specific radiolabeled antagonist (e.g., [3H]granisetron for the 5-HT3 receptor).

  • Test Compound: Scopine Methobromide, serially diluted.

  • Assay Buffer: E.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4. Bovine Serum Albumin (BSA) at 0.1% is often included to reduce non-specific binding.

  • Non-specific Determinand: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., 10 µM Ondansetron for 5-HT3).

  • Filtration System: 96-well filter plates (e.g., GF/B or GF/C glass fiber) and a vacuum manifold.

  • Scintillation Counter & Cocktail.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, designate wells for Total Binding (radioligand + membranes), Non-specific Binding (NSB) (radioligand + membranes + non-specific determinand), and Competition (radioligand + membranes + serial dilutions of Scopine Methobromide).

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the unlabeled non-specific determinand to NSB wells.

    • Add 25 µL of serially diluted Scopine Methobromide to competition wells.

    • Add 25 µL of the radioligand at a concentration near its Kd value.

    • Causality Check: Keeping the radioligand concentration at or below its Kd ensures maximal sensitivity for detecting competitive interactions.[16]

  • Initiate Reaction: Add 100 µL of the cell membrane preparation to all wells to start the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound, avoiding ligand depletion.[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Scopine Methobromide.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay (Calcium Flux for Gq-coupled Receptors)

Binding does not always equate to function. A functional assay is essential to determine if an off-target interaction results in agonism or antagonism.[19][20]

Objective: To determine if Scopine Methobromide acts as an antagonist at a Gq-coupled off-target receptor (e.g., α1-adrenergic receptor).

Materials:

  • Cell Line: A cell line stably co-expressing the receptor of interest (e.g., CHO-hα1A) and a calcium-sensitive fluorescent dye reporter system (e.g., Fluo-4 AM or aequorin).

  • Agonist: A known potent agonist for the receptor (e.g., Phenylephrine for α1).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Plate Reader: Equipped with injectors for compound addition.

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: If using a fluorescent dye like Fluo-4 AM, incubate the cells with the dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells with Assay Buffer. Add varying concentrations of Scopine Methobromide to the wells and incubate for 15-30 minutes. This step allows the potential antagonist to bind to the receptor.

  • Agonist Stimulation & Measurement:

    • Place the plate in the fluorescent reader and begin recording baseline fluorescence.

    • Inject a concentration of the agonist known to produce a submaximal response (EC80) into the wells. Causality Check: Using an EC80 concentration of the agonist provides a sensitive window to detect competitive antagonism.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data, setting the response to the agonist alone as 100% and the baseline as 0%.

    • Plot the normalized response against the log concentration of Scopine Methobromide.

    • Fit the data to a log(inhibitor) vs. response model to determine the IC50 value, which represents the concentration of Scopine Methobromide that inhibits 50% of the agonist-induced response.

Conclusion

Scopine Methobromide is a potent, non-selective muscarinic receptor antagonist. While its primary activity is well-defined, researchers must remain vigilant about potential off-target effects, particularly at the 5-HT3 receptor, where its parent compound shows micromolar affinity. The true selectivity profile of any compound can only be confirmed through rigorous experimental evaluation. By employing systematic binding and functional assays as outlined in this guide, researchers can generate a comprehensive and reliable cross-reactivity profile, ensuring the accurate interpretation of their scientific findings and providing a solid foundation for any subsequent drug development efforts.

References

  • Scopolamine - Wikipedia. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01). [Link]

  • Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PubMed Central. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]

  • Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem. [Link]

  • Binding of N-methylscopolamine to the extracellular domain of muscarinic acetylcholine receptors - PMC - NIH. (2017-01-16). [Link]

  • Methylscopolamine bromide - Wikipedia. [Link]

  • Antimuscarinics for the treatment of overactive bladder: understanding the role of muscarinic subtype selectivity - PubMed. [Link]

  • MULTISCREEN™ 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]

  • Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed. [Link]

  • Functional assays for screening GPCR targets - PubMed. [Link]

  • Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC - PubMed Central. (2017-11-09). [Link]

  • Methylbromide, Scopolamine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • About Ligand Binding Assays - Gifford Bioscience. [Link]

  • Relative muscarinic subtype selectivity of anticholinergic agents - ResearchGate. [Link]

  • The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC - PubMed Central. [Link]

  • Scopolamine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed. [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines - ResearchGate. (2025-08-09). [Link]

  • [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes - PubMed. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. [Link]

  • M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS. [Link]

  • Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor - MedChemComm (RSC Publishing). [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017-10-13). [Link]

  • Receptor binding profile of the antipsychotics included in this study. - ResearchGate. [Link]

Sources

A Comparative Analysis of Scopine Methobromide and N-methylscopolamine for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cholinergic research, the nuanced selection of pharmacological tools is paramount to elucidating the intricate roles of muscarinic acetylcholine receptors (mAChRs). This guide provides a detailed comparative analysis of two structurally related muscarinic antagonists: Scopine Methobromide and N-methylscopolamine. While both are quaternary ammonium derivatives of scopolamine, their utility and characterization in research present a study in contrasts. This document aims to furnish researchers with the necessary technical insights and experimental frameworks to judiciously select the appropriate agent for their investigative needs.

Introduction to the Contenders: A Tale of Two Quaternary Amines

Both Scopine Methobromide and N-methylscopolamine are derived from the tropane alkaloid scopolamine.[1] The key structural feature that defines their pharmacological profile is the quaternization of the nitrogen atom. This modification introduces a permanent positive charge, which significantly limits their ability to cross the blood-brain barrier (BBB). Consequently, their actions are predominantly confined to the peripheral nervous system, making them valuable tools for dissecting peripheral versus central muscarinic receptor functions.

N-methylscopolamine , also known as methscopolamine, is a well-characterized non-selective muscarinic antagonist.[2] It is widely used in both in vitro and in vivo studies to block the actions of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[3] Its bromide salt, N-methylscopolamine bromide, is a commonly used form.[4]

Chemical Structures at a Glance

A fundamental understanding of the chemical structures of these compounds is crucial for appreciating their pharmacological properties.

G cluster_scopine Scopine Methobromide cluster_nmethyl N-methylscopolamine scopine scopine nmethyl nmethyl

Figure 1. Chemical structures of Scopine Methobromide and N-methylscopolamine.

Comparative Analysis of Muscarinic Receptor Binding Profiles

The affinity of an antagonist for its receptor is a critical parameter that dictates its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

N-methylscopolamine: A Non-Selective Antagonist

N-methylscopolamine has been extensively studied, and its binding affinities for the five human muscarinic receptor subtypes have been determined through radioligand binding assays. It is considered a non-selective antagonist, meaning it binds with high affinity to all five subtypes without significant preference.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
N-methylscopolamine ~1~1~1~1~1
Scopine MethobromideData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1. Comparative Muscarinic Receptor Binding Affinities (Ki) of N-methylscopolamine. Data for Scopine Methobromide is not publicly available. The Ki values for N-methylscopolamine are approximate and can vary slightly depending on the experimental conditions.

Scopine Methobromide: An Inferred Profile

Due to the lack of publicly available binding data for Scopine Methobromide, we must infer its likely properties based on structure-activity relationships. As a quaternary derivative of scopine, it is highly probable that Scopine Methobromide acts as a muscarinic antagonist. The tropane alkaloid scaffold is a well-established pharmacophore for muscarinic receptor binding.[6] The quaternization of the nitrogen atom generally does not abolish binding but rather restricts the molecule's distribution to the periphery. It is reasonable to hypothesize that Scopine Methobromide will also exhibit a non-selective binding profile, similar to N-methylscopolamine. However, without empirical data, its relative potency at each subtype remains unknown.

Experimental Protocols for Characterization

To rigorously compare these two compounds or to characterize novel muscarinic antagonists, a series of well-established in vitro and in vivo experimental protocols should be employed.

In Vitro Characterization

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor. The principle involves the competition between a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and the unlabeled test compound (Scopine Methobromide or N-methylscopolamine) for binding to membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare membranes from cells expressing a specific mAChR subtype radioligand Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]-NMS) prep->radioligand competitor Add increasing concentrations of the unlabeled test compound (e.g., Scopine Methobromide) radioligand->competitor incubation Incubate to allow binding to reach equilibrium competitor->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify the amount of bound radioligand (e.g., via scintillation counting) separation->quantification analysis Analyze data to determine the IC50 and calculate the Ki value quantification->analysis

Figure 2. A generalized workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the desired muscarinic receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at a concentration close to its Kd), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[7]

Functional assays measure the biological response elicited by a compound, thus providing information on its efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist).

Schild Analysis: This classical pharmacological method is used to determine the dissociation constant (Kb) of a competitive antagonist.[8] It involves generating agonist dose-response curves in the absence and presence of increasing concentrations of the antagonist. A rightward parallel shift in the agonist dose-response curve is indicative of competitive antagonism.[9][10][11]

GTPγS Binding Assay: This functional assay measures the activation of G proteins, which is an early event in GPCR signaling.[12][13][14][15][16] In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.[13]

G cluster_pathway Muscarinic Receptor (M1/M3/M5) Signaling Pathway ACh Acetylcholine (ACh) mAChR M1/M3/M5 Receptor ACh->mAChR binds and activates Antagonist Scopine Methobromide or N-methylscopolamine Antagonist->mAChR binds and blocks Gq Gq/11 mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 3. Simplified signaling pathway for Gq-coupled muscarinic receptors and the inhibitory action of antagonists.

In Vivo Characterization

In vivo studies are essential to understand the pharmacological effects of a compound in a whole organism.[17] Given that both Scopine Methobromide and N-methylscopolamine are quaternary amines, a key focus of in vivo studies would be to confirm their peripheral selectivity and to assess their effects on various organ systems.

Step-by-Step Methodology for Assessing Peripheral Antimuscarinic Effects:

  • Animal Model: Choose an appropriate animal model, such as rats or mice.

  • Drug Administration: Administer the test compound (Scopine Methobromide or N-methylscopolamine) via a systemic route (e.g., intraperitoneal or intravenous injection).

  • Challenge with a Muscarinic Agonist: After a suitable pre-treatment time, administer a muscarinic agonist such as pilocarpine or methacholine.

  • Measurement of Peripheral Cholinergic Responses: Quantify the agonist-induced responses that are mediated by peripheral muscarinic receptors. These can include:

    • Salivation: Collect and measure the volume of saliva produced.

    • Lacrimation: Observe and score the degree of tearing.

    • Gastrointestinal Motility: Measure the transit of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract.

    • Cardiovascular Parameters: Monitor heart rate and blood pressure.

  • Data Analysis: Compare the agonist-induced responses in vehicle-treated animals versus those pre-treated with the antagonist. A reduction in the agonist's effects indicates muscarinic receptor blockade.

Pharmacological Profile: Central vs. Peripheral Effects

The defining characteristic of both Scopine Methobromide and N-methylscopolamine is their expected peripheral selectivity. The permanent positive charge on the quaternary nitrogen atom hinders their passage across the BBB.[18]

N-methylscopolamine has been shown to have significantly reduced central nervous system (CNS) effects compared to its tertiary amine parent, scopolamine.[2] While scopolamine readily enters the brain and causes effects such as sedation, amnesia, and delirium, N-methylscopolamine's effects are primarily seen in peripheral tissues, leading to reduced salivation, decreased gastrointestinal motility, and mydriasis.[4]

For Scopine Methobromide , while direct in vivo data is lacking, its chemical structure strongly predicts a similar peripheral restriction. Therefore, it would be expected to exhibit a pharmacological profile dominated by peripheral antimuscarinic effects with minimal to no CNS side effects.

Conclusion and Future Directions

N-methylscopolamine stands as a well-validated, non-selective peripheral muscarinic antagonist, making it a reliable tool for a wide range of pharmacological studies. Its binding characteristics and in vivo effects are well-documented, providing a solid foundation for its use in research.

Scopine Methobromide, while structurally poised to act as a peripheral muscarinic antagonist, remains a largely uncharacterized entity in the public scientific literature. This presents both a challenge and an opportunity. The lack of data necessitates that researchers who choose to work with this compound undertake a thorough in vitro and in vivo characterization, following the protocols outlined in this guide. Such studies would be of significant value to the scientific community, filling a critical knowledge gap and potentially introducing a new tool for cholinergic research.

For drug development professionals, the choice between these two agents would depend on the specific research question. For established protocols requiring a well-characterized peripheral antagonist, N-methylscopolamine is the clear choice. For novel investigations or in the context of synthetic chemistry where Scopine Methobromide is an intermediate, its pharmacological characterization would be a necessary first step.

References

  • Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. PubMed. Available from: [Link]

  • Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors. PubMed. Available from: [Link]

  • Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta. PubMed. Available from: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. PubMed. Available from: [Link]

  • Methscopolamine Bromide Tablets, USP 5 mg Rx Only. DailyMed. Available from: [Link]

  • Binding of Selective Antagonists to Four Muscarinic Receptors (M1 to M4) in Rat Forebrain. Molecular Pharmacology. Available from: [Link]

  • Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. PubMed. Available from: [Link]

  • Lab.4 Tropane Alkaloids. ResearchGate. Available from: [Link]

  • The role of the tropane skeleton in drug research. INHN. Available from: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available from: [Link]

  • Scopine as a novel brain-targeting moiety enhances the brain uptake of chlorambucil. PubMed. Available from: [Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. Available from: [Link]

  • Tropane alkaloid. Wikipedia. Available from: [Link]

  • The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. PubMed Central. Available from: [Link]

  • GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Available from: [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. Available from: [Link]

  • The [35S]GTPγS binding assay: approaches and applications in pharmacology. Semantic Scholar. Available from: [Link]

  • Methscopolamine bromide. PubChem. Available from: [Link]

  • Identification of Psychoplastogenic Tropanes Lacking Muscarinic Activity. PubMed. Available from: [Link]

  • Scopine Methobromide. PubChem. Available from: [Link]

  • In Vitro Assays | Exploratory Toxicology. AXXAM. Available from: [Link]

  • In Vivo Pharmacology | Experimental Therapeutics. BC Cancer Research. Available from: [Link]

  • Schild equation. Wikipedia. Available from: [Link]

  • Methscopolamine Bromide. Drugs and Lactation Database (LactMed®). NCBI Bookshelf. Available from: [Link]

  • Why the Schild method is better than Schild realised. ResearchGate. Available from: [Link]

  • The fall and rise of in vivo pharmacology. PubMed. Available from: [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Inflexion. Available from: [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. Available from: [Link]

  • Taking The Time To Study Competitive Antagonism. PubMed Central. Available from: [Link]

  • The Cholinergic Pharmacology of Tetrahydroaminoacridine in Vivo and in Vitro. PubMed. Available from: [Link]

  • Activity of aclidinium bromide, a new long-acting muscarinic antagonist: a phase I study. British Journal of Clinical Pharmacology. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Preclinical Efficacy of Muscarinic Antagonists in COPD Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge, characterized by persistent airflow limitation and an enhanced inflammatory response in the airways. A key driver of bronchoconstriction in COPD is the cholinergic pathway, mediated by acetylcholine acting on muscarinic receptors. Consequently, long-acting muscarinic antagonists (LAMAs) are a cornerstone of maintenance therapy. This guide provides an in-depth comparison of the preclinical efficacy of prominent LAMAs, including tiotropium, aclidinium, glycopyrrolate, and umeclidinium. Our focus extends beyond simple bronchodilation to encompass the critical, yet often overlooked, anti-inflammatory and anti-remodeling effects demonstrated in relevant animal models.

The Cholinergic Pathway in COPD: The "Why" Behind Muscarinic Antagonism

In the airways, acetylcholine (ACh) released from vagal nerve endings binds to muscarinic receptors on airway smooth muscle (ASM) cells, leading to bronchoconstriction. Of the five muscarinic receptor subtypes, the M3 receptor is the primary mediator of this effect.[1][2] The signaling cascade is initiated by the coupling of the M3 receptor to the Gq G-protein, which activates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK), ultimately resulting in smooth muscle contraction.[3][4]

In COPD, an increased cholinergic tone contributes significantly to airflow limitation. LAMAs act as competitive antagonists at the M3 receptor, blocking the binding of ACh and thereby preventing this contractile signaling cascade, leading to sustained bronchodilation.[5]

Muscarinic M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates LAMA Muscarinic Antagonist (LAMA) LAMA->M3R Blocks SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca Ca²⁺ SR->Ca Releases Contraction Airway Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Signaling pathway of M3 receptor-mediated bronchoconstriction and its inhibition by LAMAs.

Establishing Preclinical Models of COPD: A Methodological Overview

To rigorously evaluate the efficacy of muscarinic antagonists, it is imperative to utilize animal models that recapitulate key features of human COPD, namely chronic inflammation, airway remodeling, and emphysema. The most widely accepted models involve chronic exposure of rodents (mice, rats, and guinea pigs) to cigarette smoke (CS), often in combination with an inflammatory stimulus like lipopolysaccharide (LPS) to mimic bacterial exacerbations.[5][6][7][8][9]

Experimental Protocol: Cigarette Smoke and LPS-Induced COPD Model in Mice

This protocol describes a robust method for inducing a COPD phenotype in mice, providing a platform for testing therapeutic interventions.

1. Animal Selection:

  • Species: C57BL/6 mice (female mice are often more susceptible).[8]

  • Age: 6-8 weeks at the start of the exposure.

2. Acclimatization:

  • House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

3. Cigarette Smoke (CS) Exposure:

  • Apparatus: A whole-body exposure chamber connected to a smoking machine.

  • Cigarettes: Standardized research cigarettes (e.g., 3R4F from the University of Kentucky).

  • Protocol: Expose mice to the smoke of 4-5 cigarettes, 4 times per day, 5 days a week, for a duration of 8-12 weeks.[2][10] The chamber airflow should be regulated to ensure a consistent smoke concentration.

4. Lipopolysaccharide (LPS) Challenge (Optional, for exacerbation model):

  • During the final 4 weeks of CS exposure, administer LPS (from E. coli) via intranasal or intratracheal instillation (e.g., 10 µg in 50 µL saline) once per week to mimic acute inflammatory exacerbations.[8]

5. Therapeutic Intervention:

  • Administer muscarinic antagonists (e.g., via inhalation or intraperitoneal injection) prophylactically before each CS exposure session or therapeutically after the COPD model is established.

6. Efficacy Assessment (Endpoints):

  • Bronchoalveolar Lavage (BAL): To quantify inflammatory cell influx (neutrophils, macrophages) and cytokine levels.

  • Airway Hyperresponsiveness (AHR): To measure bronchoconstriction in response to a cholinergic agonist like methacholine.

  • Histopathology: To assess lung architecture, emphysema, collagen deposition (remodeling), and mucus hypersecretion (goblet cell hyperplasia).

COPD Model Experimental Workflow cluster_induction Phase 1: COPD Induction (8-12 Weeks) cluster_treatment Phase 2: Therapeutic Intervention cluster_assessment Phase 3: Efficacy Assessment start Acclimatization (1 Week) cs_exposure Chronic Cigarette Smoke (CS) Exposure (5 days/week) start->cs_exposure lps_challenge LPS Instillation (Optional) (1 day/week, final 4 weeks) cs_exposure->lps_challenge enhances inflammation drug_admin Administer Muscarinic Antagonist (e.g., Tiotropium, Aclidinium, etc.) or Vehicle Control cs_exposure->drug_admin lps_challenge->drug_admin bal Bronchoalveolar Lavage (BAL) - Inflammatory Cells - Cytokines (ELISA) drug_admin->bal ahr Airway Hyperresponsiveness (AHR) - Methacholine Challenge - Whole-Body Plethysmography drug_admin->ahr histo Histopathology - Emphysema Score - Goblet Cell Staining (PAS) - Collagen Staining drug_admin->histo

Caption: Workflow for inducing a COPD model in mice and assessing therapeutic efficacy.

Comparative Efficacy of Muscarinic Antagonists

While head-to-head preclinical studies comparing all major LAMAs in a single, standardized COPD model are scarce, we can synthesize data from various robust studies to build a comparative picture. Tiotropium, being the first-in-class LAMA, is the most extensively studied in preclinical models.

Bronchodilatory Effects & Airway Hyperresponsiveness (AHR)

The primary therapeutic action of LAMAs is bronchodilation. In preclinical models, this is typically assessed by measuring the ability of the antagonist to inhibit bronchoconstriction induced by a cholinergic agonist like methacholine. The guinea pig is a particularly suitable model for this assessment due to the close resemblance of its airway autonomic innervation to that of humans.[11][12]

Experimental Protocol: Measuring AHR via Whole-Body Plethysmography

  • Place a conscious, unrestrained mouse into the main chamber of a whole-body plethysmograph.

  • Allow the mouse to acclimatize for 20-30 minutes.

  • Record baseline breathing parameters for 3 minutes. The key output parameter is Enhanced Pause (Penh), an index that correlates with airway resistance.[13][14][15]

  • Expose the mouse to nebulized saline (vehicle control) for 2 minutes and record Penh.

  • Sequentially expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL) for 2 minutes at each concentration.

  • Record Penh for 5 minutes after each methacholine nebulization.

  • The therapeutic effect of a LAMA is demonstrated by a rightward shift in the methacholine dose-response curve (i.e., a higher concentration of methacholine is required to induce the same level of bronchoconstriction).

While direct comparative preclinical data is limited, clinical network meta-analyses consistently show that aclidinium, glycopyrrolate, and umeclidinium provide comparable or, in some cases, statistically superior improvements in lung function (trough FEV1) compared to tiotropium in human COPD patients.[7][16][17] For instance, one study found umeclidinium demonstrated superior efficacy to tiotropium on the primary endpoint of trough FEV1 at day 85.[18][19] Glycopyrrolate has been noted for a faster onset of action compared to tiotropium in clinical trials.[20]

Anti-Inflammatory Effects

Chronic inflammation, characterized by an influx of neutrophils and macrophages into the airways, is a hallmark of COPD.[5] Muscarinic antagonists have demonstrated significant anti-inflammatory properties beyond their bronchodilator effects.

Experimental Protocol: Bronchoalveolar Lavage (BAL) and Analysis

  • Terminally anesthetize the mouse (e.g., with an overdose of pentobarbital).

  • Expose the trachea via a midline cervical incision.[3][4][21][22][23]

  • Insert a cannula or catheter into the trachea and secure it.

  • Instill and aspirate the lungs 3-4 times with a total of 1.5-2.0 mL of sterile, cold phosphate-buffered saline (PBS) containing 0.1 mM EDTA.

  • Pool the recovered BAL fluid on ice.

  • Centrifuge the fluid to pellet the cells. The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA for TNF-α, IL-6, KC/CXCL1).

  • Resuspend the cell pellet, lyse red blood cells, and perform a total cell count using a hemocytometer.

  • Prepare slides using a cytocentrifuge and perform differential cell counts (macrophages, neutrophils, lymphocytes) after staining (e.g., Diff-Quik).

Comparative Preclinical Data on Inflammation:

Tiotropium has been shown to potently inhibit inflammation in a 4-day cigarette smoke mouse model.[10] It significantly reduced the influx of neutrophils into the lungs and dose-dependently decreased the levels of multiple pro-inflammatory cytokines and chemokines in the BAL fluid.[10] In a separate study using a rat model, tiotropium inhalation significantly attenuated the increase in total cells, macrophages, and neutrophils, and reduced IL-1β and IL-6 protein levels in the lung tissue.[24] Data for other LAMAs is less comprehensive, though aclidinium has been shown to reduce eosinophil counts in BAL fluid in a mouse model of asthma.[4]

Muscarinic AntagonistAnimal ModelKey Anti-Inflammatory FindingsQuantitative DataReference
Tiotropium CS-exposed MouseInhibition of pulmonary neutrophiliaIC₅₀ = 0.058 mg/mL[10]
CS-exposed MouseReduction of LTB₄, IL-6, KC, MCP-1, MIP-1α, MIP-2, TNF-αDose-dependent reduction[10]
Resistive Breathing RatReduction of BAL macrophages and neutrophilsSignificant reduction vs. control[24]
Aclidinium Asthma Mouse ModelReduction of BAL eosinophilsSignificant reduction[4]
Glycopyrrolate N/ADirect preclinical anti-inflammatory data in COPD models is limited.-
Umeclidinium N/ADirect preclinical anti-inflammatory data in COPD models is limited.-

CS: Cigarette Smoke; BAL: Bronchoalveolar Lavage; IC₅₀: Half maximal inhibitory concentration; LTB₄: Leukotriene B₄; IL: Interleukin; KC: Keratinocyte-derived chemokine; MCP-1: Monocyte Chemoattractant Protein-1; MIP: Macrophage Inflammatory Protein; TNF-α: Tumor Necrosis Factor-alpha.

Effects on Mucus Hypersecretion and Airway Remodeling

Mucus hypersecretion, leading to chronic productive cough, and airway remodeling (e.g., collagen deposition) are key pathological features of chronic bronchitis and COPD.[6][25]

Experimental Protocol: Histological Assessment of Goblet Cell Hyperplasia

  • After BAL, perfuse the lungs with saline and fix them by intratracheal instillation of 4% paraformaldehyde.

  • Excise the lungs and embed them in paraffin.

  • Cut 5 µm sections and mount them on slides.

  • Perform Periodic acid-Schiff (PAS) or Alcian Blue-PAS staining to visualize mucus-containing goblet cells in the airway epithelium.[26][27]

  • Quantify goblet cell hyperplasia by counting the number of PAS-positive cells per millimeter of the basement membrane in multiple airways.

Comparative Preclinical Data on Mucus/Remodeling:

Both tiotropium and aclidinium have shown promise in mitigating features of mucus hypersecretion and remodeling.

  • Tiotropium: In a guinea pig model of COPD, tiotropium treatment inhibited the LPS-induced increase in goblet cells and collagen deposition in the airway wall.[13]

  • Aclidinium: In vitro studies using human bronchial tissue demonstrated that aclidinium could suppress the overexpression of MUC5AC (the primary mucin gene in the airways) induced by both the cholinergic agonist carbachol and by cigarette smoke extract.[4]

  • Glycopyrrolate: While clinical use in other contexts shows it reduces the volume of secretions, direct preclinical evidence on its effect on mucus hypersecretion or goblet cell hyperplasia in COPD models is not well established.[8][20]

Synthesis and Future Directions

The available preclinical evidence robustly supports the efficacy of muscarinic antagonists in key domains of COPD pathophysiology. Tiotropium is the most well-characterized agent in animal models, demonstrating potent bronchodilatory, anti-inflammatory, and anti-remodeling effects. While direct head-to-head preclinical comparisons are lacking for all LAMAs, the data for agents like aclidinium suggest similar beneficial profiles, particularly in inhibiting mucus production.

For researchers and drug development professionals, several key insights emerge:

  • Beyond Bronchodilation: The anti-inflammatory and anti-remodeling effects of LAMAs represent a significant, perhaps underappreciated, aspect of their therapeutic benefit. Future drug development should continue to assess these pleiotropic effects.

  • Model Selection is Critical: The choice of animal model and experimental endpoints must be tailored to the scientific question. Guinea pig models are excellent for assessing bronchoprotection, while chronic cigarette smoke exposure models in mice are well-suited for studying inflammation and remodeling.

  • Gaps in Knowledge: There is a clear need for direct, comparative preclinical studies of the newer LAMAs (glycopyrrolate, umeclidinium) against the benchmark, tiotropium, across all key endpoints (AHR, inflammation, mucus production) within a single, consistent COPD model. Such studies would provide invaluable data for differentiating agents within this class.

As our understanding of the complex pathology of COPD evolves, so too will the strategies for its treatment. Muscarinic antagonists will undoubtedly remain a central component of therapy, and a continued focus on their multifaceted mechanisms of action in relevant preclinical models will be essential for refining existing treatments and developing the next generation of respiratory therapeutics.

References

  • Pera, T., Zuidhof, A., Valadas, J., et al. (2011). Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD.
  • Saetta, M., Turato, G., Maestrelli, P., Mapp, C. E., & Fabbri, L. M. (2000). Goblet cell hyperplasia and epithelial inflammation in peripheral airways of smokers with both symptoms of chronic bronchitis and chronic airflow limitation. American Journal of Respiratory and Critical Care Medicine, 161(3), 1016-1021.
  • Meurs, H., Oenema, T. A., & Gosens, R. (2011). Muscarine receptor signaling in the pathophysiology of asthma and COPD. Current pharmaceutical design, 17(33), 3693–3701.
  • Meurs, H., Oenema, T. A., Kistemaker, L. E., & Gosens, R. (2013). Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases.
  • Prakash, Y. S. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(1), 1-4.
  • Haddad, E. B., & Mak, J. C. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(1), 1-4.
  • Serafino-Agrusa, L., Spatafora, M., & Scichilone, N. (2018). A ferret model of COPD-related chronic bronchitis. JCI insight, 3(18).
  • Tashkin, D. P., & Gross, N. J. (2018). Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. International journal of chronic obstructive pulmonary disease, 13, 1787–1802.
  • Pera, T., Zuidhof, A., Valadas, J., Smit, M., Schoemaker, R. G., Gosens, R., & Maarsingh, H. (2011). Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD.
  • Qu, L., Li, Y., Piao, C., Sun, Y., & Zhou, Z. (2017). Murine Bronchoalveolar Lavage. Bio-protocol, 7(10), e2281.
  • Canning, B. J., & Chou, Y. (2008). Using guinea pigs in studies relevant to asthma and COPD. Pulmonary pharmacology & therapeutics, 21(5), 746–758.
  • Toumpanakis, D., Loverdos, K., Tzouda, V., Vassilakopoulou, V., Litsiou, E., Magkou, C., ... & Vassilakopoulos, T. (2017). Tiotropium bromide exerts anti-inflammatory effects during resistive breathing, an experimental model of severe airway obstruction. International journal of chronic obstructive pulmonary disease, 12, 2149–2161.
  • Kim, H. Y., Lee, H. J., Chang, Y. J., & Lee, Z. W. (2015). Bronchoalveolar Lavage and Lung Tissue Digestion. Bio-protocol, 5(2).
  • Fahy, J. V. (2014). Targeting Mucus Hypersecretion: New Therapeutic Opportunities for COPD?. Annals of the American Thoracic Society, 11 Suppl 2, S101–S105.
  • Rider, C. F., & Giembycz, M. A. (2018). Histopathology Results: Goblet Cell Hyperplasia Scores.
  • Hansbro, P. M., Hamilton, M. J., Fricker, M., Gellatly, S. L., Jarnicki, A. G., & D'Yvoire, M. B. (2014). Recent advances in pre-clinical mouse models of COPD.
  • Braber, S., van den Berg, A., Henricks, P. A., Nijkamp, F. P., Kraneveld, A. D., & Folkerts, G. (2012). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in pharmacology, 3, 183.
  • Braber, S., van den Berg, A., Henricks, P. A., Nijkamp, F. P., Kraneveld, A. D., & Folkerts, G. (2012). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in pharmacology, 3, 183.
  • Karakiulakis, G., & Roth, M. (2012). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects.
  • Karakiulakis, G., & Roth, M. (2012). Long-acting muscarinic antagonists under investigational to treat chronic obstructive pulmonary disease.
  • Tyner, J. W., Kim, E. Y., Ide, K., & Pelletier, M. R. (2006). Emerging biology of persistent mucous cell hyperplasia in COPD.
  • Ghorani, V., Boskabady, M. H., Khazdair, M. R., & Kianmeher, M. (2017). Experimental animal models for COPD: a methodological review. Tobacco induced diseases, 15, 25.
  • Aswar, U. M., Rai, D., Siddiqui, F., Bodhankar, S. L., & Thakurdesai, P. (2021). Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Journal of Pre-Clinical and Clinical Research, 15(4), 184-191.
  • Creative Biolabs. (n.d.). Cigarette Smoke induced COPD Model.
  • Aziz, M. I. A., Tan, L. E., Wu, D. B. C., Pearce, F., Chua, G. S. W., Lin, L., ... & Ng, K. (2018). Comparative efficacy of inhaled medications (ICS/LABA, LAMA, LAMA/LABA and SAMA) for COPD: a systematic review and network meta-analysis. International journal of chronic obstructive pulmonary disease, 13, 3203–3231.
  • Donohue, J. F., Anzueto, A., Brooks, J., Mehta, R., Kalberg, C., & Crater, G. (2016). A randomized, blinded study to evaluate the efficacy and safety of umeclidinium 62.5 μg compared with tiotropium 18 μg in patients with COPD. International journal of chronic obstructive pulmonary disease, 11, 719–730.
  • Dr.Oracle. (2025). What is the comparative efficacy of tiotropium (Tiotropium) versus umeclidinium (Umeclidinium) in treating chronic obstructive pulmonary disease (COPD)?.
  • Opazo Saez, A., Du, T., Wang, N. S., & Martin, J. G. (1996). Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig. Journal of applied physiology (Bethesda, Md. : 1985), 80(2), 437–444.
  • Wollin, L., & Pieper, M. P. (2010). Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD. Pulmonary pharmacology & therapeutics, 23(4), 345–354.
  • Canning, B. J., & Chou, Y. (2008). Using guinea pigs in studies relevant to asthma and COPD. Pulmonary pharmacology & therapeutics, 21(5), 746–758.
  • Beier, J., Kirsten, A. M., Mróz, R., Segarra, R., Chuecos, F., Caracta, C., & Garcia Gil, E. (2013). Efficacy and safety of aclidinium bromide compared with placebo and tiotropium in patients with moderate-to-severe chronic obstructive pulmonary disease: results from a 6-week, randomized, controlled Phase IIIb study. COPD, 10(4), 511–522.
  • van den Berge, M., Kerstjens, H. A. M., & Wielders, P. L. M. (2022). Anti-inflammatory effects of tiotropium in COPD: a randomised double-blind trial. ERJ open research, 8(3), 00649-2021.
  • Canning, B. J. (2008). Using guinea pigs in studies relevant to asthma and COPD. Scite.ai.

Sources

A Head-to-Head Comparison of Synthetic Routes to Tiotropium Bromide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tiotropium bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), functioning as a long-acting muscarinic antagonist. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. This in-depth technical guide provides a head-to-head comparison of the most prevalent synthetic routes to Tiotropium Bromide, offering a critical analysis of their underlying chemistry, experimental protocols, and associated advantages and disadvantages. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the synthesis and manufacturing of this vital active pharmaceutical ingredient (API).

Introduction: The Significance of Tiotropium Bromide and its Synthesis

Tiotropium bromide's therapeutic success has driven considerable research into optimizing its manufacturing process. A robust and efficient synthesis is critical for ensuring a stable supply of this essential medication. The core of Tiotropium Bromide's structure consists of a scopine ester moiety, which is subsequently quaternized. The primary divergence in synthetic strategies lies in the formation of the pivotal ester linkage between scopine and di-(2-thienyl)glycolic acid or its derivatives. This guide will dissect and compare the two major approaches: transesterification and coupling agent-mediated esterification, alongside an analysis of the synthesis of the key precursor, scopine.

The Central Synthetic Challenge: Esterification of Scopine

The formation of the ester bond between the sterically hindered tertiary alcohol of scopine and the bulky di-(2-thienyl)glycolic acid presents a significant synthetic hurdle. The selection of the esterification strategy profoundly impacts the overall yield, purity profile, and industrial feasibility of the entire synthesis.

Route A: The Transesterification Approach

This classical approach involves the reaction of scopine with an ester of di-(2-thienyl)glycolic acid, typically the methyl ester, in the presence of a strong base.

The Chemistry Behind Transesterification

The reaction is driven by the formation of a more stable alkoxide from scopine, which then acts as a nucleophile, attacking the carbonyl carbon of the methyl di-(2-thienyl)glycolate. The equilibrium is shifted towards the product by removing the methanol byproduct, often through distillation. Common bases employed include sodium methoxide or even metallic sodium, which react with the hydroxyl group of scopine to form the corresponding alkoxide.[1][2]

Advantages and Disadvantages of Transesterification

Advantages:

  • Potentially lower raw material cost: This route avoids the use of expensive coupling agents.

Disadvantages:

  • Harsh reaction conditions: The use of strong bases like sodium methoxide and high temperatures (70-90°C) can lead to side reactions and degradation of the sensitive scopine molecule.[2][3][4]

  • Safety concerns: The use of metallic sodium presents significant safety challenges, particularly on an industrial scale.[1][2]

  • Moderate yields: Reported yields for the transesterification step typically range from 45% to 70%, which can be suboptimal for a commercial manufacturing process.[4][5]

  • Cumbersome industrial application: Carrying out the reaction in a melt of the reactants, as has been reported to achieve higher yields, is a difficult procedure to implement on a large scale.[5]

Route B: Coupling Agent-Mediated Esterification

This modern approach directly couples scopine with di-(2-thienyl)acetic acid using a coupling agent to activate the carboxylic acid. The most common coupling agents for this transformation are N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

The Mechanism of Carbodiimide Coupling

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of scopine, forming the desired ester and a urea byproduct. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.

Head-to-Head: DCC vs. EDC
FeatureN,N'-Dicyclohexylcarbodiimide (DCC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solubility Insoluble in water, soluble in organic solvents.Water-soluble.
Byproduct Dicyclohexylurea (DCU)1-ethyl-3-(3-dimethylaminopropyl)urea
Byproduct Removal Filtration (DCU is insoluble in most organic solvents).[6][7]Aqueous extraction/washing.[6][7]
Advantages Easy removal of the insoluble urea byproduct, potentially leading to a cleaner reaction mixture.[6]Water-soluble byproduct simplifies purification, especially in aqueous reaction media. Milder reaction conditions.
Disadvantages Potent allergen and sensitizer requiring careful handling. The O-acylisourea intermediate can be prone to hydrolysis if water is present.[6]The O-acylisourea intermediate is less stable in water, though the addition of NHS can mitigate this.
Advantages and Disadvantages of Coupling Agent-Mediated Routes

Advantages:

  • Milder reaction conditions: These reactions are typically carried out at room temperature, which minimizes the degradation of sensitive substrates.[3]

  • Higher yields: Reported yields for the esterification step using EDC/DMAP are often higher and more consistent, with some patents reporting yields of up to 83%.[3][8]

  • Improved safety profile: Avoids the use of hazardous reagents like metallic sodium.

Disadvantages:

  • Higher reagent cost: Coupling agents like EDC and DCC are more expensive than basic reagents like sodium methoxide.

  • Byproduct removal: The urea byproduct, although manageable, requires an additional purification step. In the case of DCC, the filtration of the solid DCU can sometimes be challenging on a large scale.

The Crucial Precursor: Synthesis of Scopine

The availability of high-purity scopine is a critical factor in the overall efficiency of Tiotropium Bromide synthesis. The most common and industrially viable route to scopine is the reduction of scopolamine.

Reduction of Scopolamine

Scopolamine, a naturally occurring alkaloid, can be readily reduced to scopine. The most frequently employed reducing agent for this transformation is sodium borohydride (NaBH₄).

The Chemistry of Scopolamine Reduction

Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the ester carbonyl group of scopolamine, leading to its reduction to the corresponding alcohol, scopine. The reaction is typically carried out in an alcoholic solvent like ethanol.[9][10]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Scopolamine [label="Scopolamine"]; Scopine [label="Scopine"]; NaBH4 [label="Sodium Borohydride (NaBH₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Scopolamine -> Scopine [label="Reduction"]; NaBH4 -> Scopine; } dot Caption: Reduction of Scopolamine to Scopine.

The Final Step: Quaternization

The conversion of the scopine ester intermediate (N-demethyltiotropium) to Tiotropium Bromide is achieved through a quaternization reaction. This involves the reaction of the tertiary amine of the scopine moiety with a methylating agent, most commonly methyl bromide.[8]

The Menshutkin Reaction

This classic Sₙ2 reaction involves the nucleophilic attack of the tertiary amine on the electrophilic methyl group of methyl bromide. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile.[11] The quaternization is generally a high-yielding step, with reported yields often exceeding 90%.[8]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Scopine_Ester [label="Scopine Ester\n(N-demethyltiotropium)"]; Tiotropium_Bromide [label="Tiotropium Bromide"]; MeBr [label="Methyl Bromide (CH₃Br)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Scopine_Ester -> Tiotropium_Bromide [label="Quaternization (Menshutkin Reaction)"]; MeBr -> Tiotropium_Bromide; } dot Caption: Quaternization to form Tiotropium Bromide.

Quantitative Data Summary: A Head-to-Head Comparison

Synthetic StepRouteKey Reagents/SolventsTemperatureReaction TimeYield (%)Reference(s)
Scopine Synthesis ReductionScopolamine hydrobromide trihydrate, Sodium borohydride, Ethanol0°C to RT~16 hours52 - 87[5][12][13]
Esterification TransesterificationScopine, Methyl di-(2-thienyl)glycolate, Sodium methoxide/Sodium metal70-90°CNot specified45 - 70[3][4][5]
Esterification Coupling AgentScopine, Di-(2-thienyl)acetic acid, DCC, DMAP, DichloromethaneRoom Temperature16 hours76[2]
Esterification Coupling AgentScopine, Di-(2-thienyl)acetic acid, EDC, DMAP, DichloromethaneRoom Temperature16 hours83[3][8]
Quaternization Menshutkin ReactionScopine ester, Methyl bromide, AcetonitrileRoom Temperature24-72 hours94 - 98[3][8]
Overall Process Coupling Agent RouteQuaternized scopine ester, Triethylamine, Oxygen-saturated acetonitrileRoom Temperature48 hours74[3]

Experimental Protocols

Protocol 1: Synthesis of Scopine from Scopolamine Hydrobromide Trihydrate

Materials:

  • Scopolamine hydrobromide trihydrate

  • Ethanol (96%)

  • Sodium borohydride

  • Hydrobromic acid (48%)

  • Tetrahydrofuran

Procedure:

  • Suspend scopolamine hydrobromide trihydrate (100 g, 0.22 mol) in ethanol (1000 mL) and cool the mixture to 0°C.[12]

  • Add well-ground sodium borohydride (30.23 g, 0.80 mol) portion-wise, maintaining the temperature below 25-30°C.[12]

  • Stir the reaction mixture at room temperature for 16 hours.[12]

  • Filter the mixture to remove inorganic salts and wash the filter cake with ethanol.

  • Cool the filtrate to 0°C and acidify to a pH of 1 with 48% hydrobromic acid.[12]

  • Add tetrahydrofuran dropwise to precipitate scopine hydrobromide.

  • Filter the white solid, wash with tetrahydrofuran, and dry under vacuum at 50°C. An 85.6% yield has been reported for a similar procedure.[12]

Protocol 2: Esterification of Scopine using EDC/DMAP

Materials:

  • Scopine

  • Di-(2-thienyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve scopine (15.5 g, 0.1 mol) and di-(2-thienyl)acetic acid (24.6 g, 0.11 mol) in dichloromethane (100 mL).[3][8]

  • Add EDC (17.1 g, 0.11 mol) and DMAP (1.2 g, 0.01 mol) to the solution.[3][8]

  • Stir the mixture at room temperature for 16 hours.[3][8]

  • Extract the reaction mixture with distilled water (3 x 50 mL).[8]

  • Separate the organic phase, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the scopine ester. A yield of 83% has been reported for this step.[3][8]

Protocol 3: Quaternization of Scopine Ester to Tiotropium Bromide

Materials:

  • Scopine ester (N-demethyltiotropium)

  • Methyl bromide in acetonitrile (e.g., 50% wt/wt)

  • Acetonitrile

Procedure:

  • Dissolve the scopine ester (0.8 g, 0.0022 mol) in acetonitrile.[8]

  • Add the acetonitrile solution of methyl bromide (1 mL) to the mixture.[8]

  • Stir the mixture at room temperature for 72 hours in a sealed vessel.[8]

  • Filter the resulting solid precipitate.

  • Wash the solid with acetonitrile and dry under low pressure to obtain Tiotropium Bromide. A yield of 94% has been reported for this step.[8]

Conclusion and Future Perspectives

The synthesis of Tiotropium Bromide has evolved from classical transesterification methods that, while seemingly cost-effective in terms of raw materials, are hampered by harsh conditions and moderate yields. Modern approaches utilizing coupling agents such as EDC and DMAP offer a more robust, higher-yielding, and safer alternative that is more amenable to industrial-scale production. The direct coupling route provides milder reaction conditions and consistently higher yields, making it the preferred method in many contemporary manufacturing settings.

Future research in this area will likely focus on the development of even more efficient and greener synthetic methodologies. This could include the exploration of novel catalytic systems for the esterification step, the development of continuous flow processes for improved safety and efficiency, and the investigation of alternative, more environmentally benign solvents. As the demand for Tiotropium Bromide continues, the drive for more economical and sustainable synthetic routes will remain a key focus for the pharmaceutical industry.

References

  • Process for synthesis of tiotropium bromide monohydrate. Google Patents. WO2018154596A1.
  • Process for the preparation of tiotropium bromide. Google Patents. MX2008003379A.
  • Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide. Google Patents. EP2018379A2.
  • Electrochemical N-demethylation of tropane alkaloids. Green Chemistry (RSC Publishing). Available at: [Link]

  • Alkaloid N-Demethylation Methods. Scribd. Available at: [Link]

  • Process for the preparation of tiotropium bromide. Google Patents. US20080051582A1.
  • An improved process for preparation of scopine hydrobromide. Google Patents. WO2021133280A1.
  • Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide. Google Patents. EP2018379B1.
  • Methods for the synthesis of tiotropium bromide. Google Patents. US8957209B2.
  • Process for Preparing Tiotropium Bromide. Google Patents. US20150018556A1.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. PMC. Available at: [Link]

  • Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. Available at: [Link]

  • Electrochemical N-demethylation of tropane alkaloids. Green Chemistry (RSC Publishing). Available at: [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]

  • Process for preparing tiotropium bromide. Google Patents. EP2814827B1.
  • Tiotropium bromide preparation process. Google Patents. EP2552911B1.
  • Anhydrate-of-tiotropium-bromide.pdf. ResearchGate. Available at: [Link]

  • SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE. European Patent Office. Patent 2552912. Available at: [Link]

  • Process for the continuous quaternization of tertiary amines with an alkyl halide. Google Patents. US7183434B2.
  • Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Manufacturing process for tiotropium bromide. Google Patents. US8680297B2.
  • Industrial synthesis of tiotropium bromide. Google Patents. HU230379B1.
  • Quaternary compound of a tertiary amine and methyl chloride. Google Patents.
  • Menshutkin reaction. Wikipedia. Available at: [Link]

  • [Cost-effectiveness analysis of tiotropium compared to ipratropium and salmeterol]. PubMed. Available at: [Link]

  • Cost-Effectiveness Analysis of Tiotropium Compared to Ipratropium and Salmeterol. Available at: [Link]

  • Cost‑effectiveness of tiotropium versus omalizumab for uncontrolled allergic asthma. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Tiotropium's cost-effectiveness for the treatment of COPD: a cost-utility analysis under real-world conditions. PubMed. Available at: [Link]

  • Analysis of the cost-effectiveness of tiotropium in the treatment of chronic obstructive pulmonary disease in Spain. ResearchGate. Available at: [Link]

  • NaBH4 Reduction Mechanism (Organic Chemistry). YouTube. Available at: [Link]

Sources

A Comparative Purity Analysis of Scopine Methobromide from Different Suppliers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Scopine methobromide is a critical starting material in the synthesis of several pharmaceutical compounds, most notably Tiotropium Bromide, a long-acting anticholinergic bronchodilator. The purity of this raw material is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for the purity analysis of scopine methobromide, comparing hypothetical samples from three different suppliers (Supplier A, Supplier B, and Supplier C). We detail the rationale behind the analytical method development, present comparative data, and provide robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Our findings underscore the significant variability in purity profiles among suppliers and highlight the necessity of rigorous in-house quality control.

Introduction: The Critical Role of Starting Material Purity

Scopine methobromide, a quaternary ammonium salt, is a key building block in complex organic syntheses. In the context of API manufacturing, the principle of "quality by design" begins with the very first components. The purity of scopine methobromide directly influences the yield and purity of subsequent intermediates and the final drug substance.[1] Impurities present in the starting material can be classified as process-related impurities (e.g., unreacted starting materials, by-products from the scopine synthesis) or degradation products.[2] These can be difficult and costly to remove in later stages and may compromise the final product's compliance with strict pharmacopeial standards set by bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4]

This guide establishes a robust analytical workflow to de-risk the procurement process by empowering researchers to independently verify the quality of scopine methobromide from various suppliers.

Analytical Strategy: Establishing a Stability-Indicating Method

To accurately assess purity, an analytical method must be "stability-indicating." This means the method must be able to separate the main compound (scopine methobromide) from all potential impurities and degradation products, ensuring that any co-eluting peaks do not inflate the apparent purity of the analyte.[5] To achieve this, we employed a two-pronged approach:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse technique for pharmaceutical purity analysis.[6] It offers excellent resolution, sensitivity, and reproducibility for quantifying known and unknown impurities.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is used for the unequivocal identification of impurities. By providing accurate mass data, it allows for the structural elucidation of unknown compounds detected by the HPLC method.[8][9]

A forced degradation study was conducted to validate the stability-indicating nature of the HPLC method.[10] By intentionally stressing scopine methobromide under harsh conditions (acidic, basic, oxidative, thermal, and photolytic), we generate potential degradation products and confirm the method's ability to resolve them from the parent peak.[5][11]

Experimental Workflow

The overall process for analyzing and comparing the supplier samples is outlined below.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting s1 Receive Samples (Supplier A, B, C) s2 Prepare Solutions (Assay, Purity, System Suitability) s1->s2 a1 HPLC-UV Analysis (Purity & Assay) s2->a1 a3 Forced Degradation Study s2->a3 a2 LC-MS/MS Analysis (Impurity ID) a1->a2 Identify unknowns d1 Calculate Purity & Assay (Area % Normalization) a1->d1 a3->a1 Validate method d3 Compile Comparison Guide (Tables, Protocols, Conclusion) d1->d3 d2 Characterize Impurities (Mass Spectrometry Data) d2->d3

Caption: Overall experimental workflow for purity analysis.

Comparative Analysis of Supplier Samples

Samples of scopine methobromide were obtained from three hypothetical suppliers and subjected to analysis using the validated stability-indicating HPLC method. The results, including assay value versus a qualified reference standard and impurity profiling by area percent normalization, are summarized below.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Assay (% w/w) 99.7%98.5%99.1%≥ 98.0%
Purity by Area % 99.85%99.10%99.55%≥ 99.0%
Individual Unknown Impurity 0.06%0.18%0.11%≤ 0.10%
Total Impurities 0.15%0.90%0.45%≤ 1.0%
Known Impurity: Scopoline Not Detected0.45%0.20%Report
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidWhite Crystalline Solid
Discussion of Results
  • Supplier A: This material demonstrated the highest quality, with excellent purity (99.85%) and a low level of total impurities. Crucially, no individual impurity exceeded the critical 0.10% threshold recommended by ICH guidelines for reporting and identification.

  • Supplier B: While the assay value met the basic criteria, the overall purity was the lowest of the three. A significant concern is the presence of an individual unknown impurity at 0.18%, which exceeds the identification threshold. Furthermore, a known process-related impurity, scopoline, was detected at a high level (0.45%).[1] This suggests potential issues in the manufacturing or purification process.

  • Supplier C: This sample represents an intermediate quality. While the overall purity is acceptable, the presence of an unknown impurity at 0.11% warrants further investigation and identification via LC-MS/MS. The level of scopoline is lower than in Supplier B's material but still significant.

Forced Degradation Study: Proving Method Specificity

The forced degradation study confirmed the stability-indicating nature of the HPLC method. Scopine methobromide showed significant degradation under basic (hydrolytic) and oxidative conditions. Minor degradation was observed under thermal and acidic stress, while it remained relatively stable under photolytic conditions.

G cluster_0 Chromatogram cluster_1 Method Validation purity_profile Impurity 1 (Degradant) Impurity 2 (Process) Scopine Methobromide (Main Peak) Impurity 3 (Degradant) spec spec purity_profile:f5->spec is resolved from purity_profile:f1->spec purity_profile:f3->spec purity_profile:f7->spec mb Mass Balance (98-102%) spec->mb ensures accurate

Caption: A stability-indicating method resolves all impurities.

In all stress conditions, the degradation product peaks were well-resolved from the main scopine methobromide peak (resolution > 2.0), proving the method's specificity. Mass balance calculations, which compare the initial assay value to the sum of the main peak and all degradation products, were within 98.0-102.0%, indicating that all significant degradants were detected.[10]

Conclusion and Recommendations

This comparative guide demonstrates that significant quality differences can exist in scopine methobromide sourced from different suppliers.

  • Supplier A is recommended for use in GMP manufacturing environments due to its high purity and clean impurity profile.

  • Supplier C may be considered for early-stage research and development where cost is a factor, but the unknown impurity at 0.11% must be identified and toxicologically assessed before use in later-stage development.

  • Supplier B is not recommended for further consideration due to the high levels of both known and unknown impurities, which pose a significant risk to the quality of the final API.

It is imperative for all drug development professionals to implement a rigorous incoming raw material testing program. Relying solely on a supplier's Certificate of Analysis is insufficient. Independent verification using a validated, stability-indicating method is the only way to ensure the quality and consistency of critical starting materials, safeguarding the integrity of the entire drug development process.

Appendices: Detailed Experimental Protocols

Appendix A: RP-HPLC Method for Purity and Assay
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-32 min: 90% B

    • 32-33 min: 90% to 5% B

    • 33-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (Purity): Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Sample Preparation (Assay): Prepare the sample and a USP/EP Reference Standard at a concentration of 0.5 mg/mL in Mobile Phase A.

  • System Suitability:

    • Tailing Factor: Tailing factor for the scopine methobromide peak should be ≤ 2.0.

    • Theoretical Plates: The number of theoretical plates should be ≥ 5000.

    • Reproducibility: %RSD of five replicate injections should be ≤ 2.0%.

Appendix B: LC-MS/MS Method for Impurity Identification
  • Instrumentation: Sciex Triple Quad 5500 or equivalent with an ESI source.

  • LC Conditions: Same as HPLC method (Appendix A). The flow from the LC is split 1:4 before entering the mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Full scan (Q1 Scan) from m/z 100-500 for initial screening, followed by Product Ion Scans on targeted masses of interest.

  • Key Parameters:

    • IonSpray Voltage: +5500 V

    • Temperature: 450 °C

    • Collision Gas: Nitrogen

  • Data Analysis: Impurities are identified by comparing their measured mass-to-charge ratio (m/z) with theoretical masses of potential structures. Fragmentation patterns from the product ion scans are used to confirm the proposed structures.[12]

Appendix C: Forced Degradation Protocol

For each condition, a sample solution of 1.0 mg/mL scopine methobromide is prepared. A control sample (unstressed) is analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Add 0.1M NaOH and keep at room temperature for 4 hours. Neutralize with 0.1M HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve in Mobile Phase A for analysis.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in Mobile Phase A for analysis.

References

  • WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents. This patent highlights the importance of scopine purity for the synthesis of Tiotropium and discusses potential process-related impurities like scopoline. [URL: https://patents.google.
  • Optimization of Analysis of Methyl Bromide on Charcoal Sampling Tubes - USDA ARS. Provides general principles of gas chromatography which can be a complementary technique for volatile impurities. [URL: https://digital.nal.usda.gov/index.
  • Scopoline Methobromide | CAS 1044148-31-3 | LGC Standards. Lists scopoline methobromide as a known impurity related to the Tiotropium Bromide API family. [URL: https://www.lgcstandards.com/US/en/Scopoline-Methobromide/p/TRC-S199995]
  • Scopine | C8H13NO2 | CID 1274465 - PubChem - NIH. Provides chemical and physical properties of the related compound scopine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1274465]
  • Scopine Methobromide | 1508-46-9 - ChemicalBook. Identifies Scopine Methobromide as Tiotropium EP Impurity G. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42701396.htm]
  • Scopine Methobromide | TRC-S199985-100MG | LGC Standards. An example of a commercially available reference standard for scopine methobromide, noting HPLC purity. [URL: https://www.lgcstandards.com/US/en/Scopine-Methobromide/p/TRC-S199985-100MG]
  • Scopine Methobromide | CAS 1508-46-9 | SCBT. Provides alternate names and basic chemical data. [URL: https://www.scbt.com/p/scopine-methobromide-1508-46-9]
  • Tropane alkaloid analysis by chromatographic and electrophoretic techniques: an update. Reviews common analytical techniques for tropane alkaloids, highlighting HPLC as a primary method. [URL: https://pubmed.ncbi.nlm.nih.gov/11461530/]
  • Analysis of scopolamine and its related substances by means of high-performance liquid chromatography - ResearchGate. Details an HPLC method for scopolamine and related compounds, providing a basis for method development. [URL: https://www.researchgate.
  • USP Reference Standards. Explains the role and importance of pharmacopeial reference standards in ensuring analytical accuracy. [URL: https://www.usp.org/reference-standards]
  • Results of forced degradation studies | Download Scientific Diagram - ResearchGate. Provides examples of chromatograms and data from forced degradation studies. [URL: https://www.researchgate.
  • Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Outlines the pharmacopeial approach to controlling impurities in pharmaceutical products. [URL: https://www.who.int/publications/m/item/related-substances-tests-dosage-form-monographs-guidance-notes]
  • Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch - ResearchGate. Describes the development of a gradient RP-HPLC method for scopolamine impurities. [URL: https://www.researchgate.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. A detailed review of the purpose and execution of forced degradation studies in pharmaceutical analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/]
  • (PDF) Chapter 31 - methods of analysis: tropane alkaloids from plant origin - ResearchGate. A book chapter discussing various analytical methods for tropane alkaloids. [URL: https://www.researchgate.
  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - MDPI. Details an HPLC-MS/MS method for tropane alkaloid analysis. [URL: https://www.mdpi.com/2076-3417/12/19/9963]
  • Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC. Describes the optimization of LC-MS/MS parameters for a related tropane alkaloid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9354784/]
  • Analytical Reference Materials for Pharma QC - Sigma-Aldrich. Discusses the availability and use of primary and secondary pharmaceutical reference standards. [URL: https://www.sigmaaldrich.
  • Scopoline Methobromide D3 - API Impurities - Alentris Research Pvt. Ltd. Example of an isotopically labeled impurity standard, useful for quantitative MS work. [URL: https://alentrisresearch.com/product/scopoline-methobromide-d3/]
  • High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets - PubMed. An early paper describing an ion-pairing HPLC method for related tropane alkaloids. [URL: https://pubmed.ncbi.nlm.nih.gov/730648/]
  • forced degradation products: Topics by Science.gov. A collection of articles related to the identification of forced degradation products. [URL: https://www.science.
  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC - NIH. Discusses the challenges of using GC-MS for tropane alkaloid analysis due to thermal degradation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8269225/]
  • Analysis of tropane and related alkaloids - PubMed. A review of various chromatographic methods for tropane alkaloid analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/9323926/]
  • WO2011095800A2 - Analytical methods - Google Patents. Patent describing HPLC methods for analyzing tiotropium and its related substances. [URL: https://patents.google.
  • How should the test requirements be applied in related substances tests? - EDQM FAQs. Guidance from the European Directorate for the Quality of Medicines & HealthCare on applying impurity test requirements. [URL: https://www.edqm.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. A technical bulletin outlining the practical approach to conducting forced degradation studies. [URL: https://www.sgs.
  • Complete Monograph Methods - Merck Millipore. A compilation of various analytical methods used in pharmaceutical quality control. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/139/279/7-complete-monograph-methods-ms.pdf]
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. A review article covering the rationale and methodology of forced degradation studies. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Provides an overview of various analytical methods for chemical analysis in different matrices. [URL: https://www.
  • What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ - MicroSolv. Explains the terminology for impurities in pharmaceutical analysis. [URL: https://microsolvtech.com/what-is-the-difference-between-related-compounds-and-related-substances-in-pharmaceutical-hplc-faq/]
  • Analysis of Tropane and Related Alkaloids | PDF | High Performance Liquid Chromatography - Scribd. A comprehensive review paper on the analysis of tropane alkaloids. [URL: https://www.scribd.
  • Mass Spectrometry: Techniques, Workflows & Automation. An overview of mass spectrometry techniques and their applications. [URL: https://www.integra-biosciences.
  • Tiotropium EP Impurity G | 1508-46-9 - SynZeal. A supplier of pharmaceutical reference standards, identifying Tiotropium EP Impurity G as Scopine Methobromide. [URL: https://www.synzeal.com/tiotropium-ep-impurity-g-1508-46-9]
  • Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed. Research article demonstrating the power of LC-MS/MS for identifying related compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/18970269/]
  • Analytical Services for Purity Determination - BOC Sciences. Describes various techniques for chemical purity determination. [URL: https://www.bocsci.
  • CAS No : 1508-46-9 | Product Name : Tiotropium Bromide - Impurity G - Pharmaffiliates. Another reference standard supplier listing Scopine Methobromide as Tiotropium Related Compound G (USP). [URL: https://www.pharmaffiliates.com/in/tiotropium-bromide-impurity-g]
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. A detailed study on using MS/MS fragmentation for structural elucidation. [URL: https://researchrepository.wvu.edu/cgi/viewcontent.cgi?

Sources

A Comparative Benchmarking Guide to Scopine Methobromide and Other Quaternary Ammonium Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Scopine Methobromide (Methscopolamine) against other leading quaternary ammonium muscarinic antagonists. By synthesizing technical data with field-proven experimental insights, this document serves as a critical resource for selecting and evaluating compounds for peripheral anticholinergic applications.

Introduction: The Strategic Role of Quaternary Ammonium Antagonists

Muscarinic acetylcholine receptors (mAChRs) are pivotal in mediating the effects of the parasympathetic nervous system. Antagonists of these receptors are workhorses in pharmacology, used for everything from managing respiratory diseases to controlling gastrointestinal hypermotility. A critical subdivision of these agents is the quaternary ammonium compounds.

The defining feature of these molecules is a positively charged nitrogen atom, which imparts high polarity. This structural characteristic significantly limits their ability to cross the blood-brain barrier. The therapeutic consequence is profound: potent anticholinergic effects on peripheral organs (like smooth muscle and glands) with minimal central nervous system (CNS) side effects (such as confusion or delirium).

Scopine Methobromide, also known as Methscopolamine, is a semi-synthetic derivative of scopolamine and a prominent member of this class. This guide benchmarks its pharmacological profile against other widely used quaternary antagonists—Glycopyrrolate, Ipratropium, Tiotropium, and Aclidinium—to provide a clear, data-driven performance landscape.

Foundational Mechanism: Competitive Antagonism at Muscarinic Receptors

All compounds discussed herein function as competitive antagonists at mAChRs. They bind reversibly to the same site as the endogenous agonist, acetylcholine (ACh), but do not activate the receptor. By occupying the receptor, they prevent ACh from binding and initiating the downstream signaling cascade that leads to physiological responses like smooth muscle contraction and glandular secretion.

The blockade of ACh prevents the activation of G-protein coupled muscarinic receptors (M1-M5), thereby inhibiting parasympathetic nerve stimulation.

Caption: General signaling pathway of competitive muscarinic antagonism.

Comparative Pharmacological Profiles

The performance of a muscarinic antagonist is defined by its binding affinity, functional potency, receptor selectivity, and pharmacokinetic profile. The following table summarizes these critical parameters, derived from robust experimental data.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)Potency (pA₂)Receptor Selectivity ProfileOnset & Duration of Action
Scopine Methobromide Data not availableData not availableData not availableData not availableGenerally non-selectiveRapid onset, shorter duration
Glycopyrrolate ~0.5 - 3.61.891.69~8.2 - 9.1 (M₂)Non-selective binding affinity. Some functional selectivity for M₁/M₃ over M₂.Rapid onset; intermediate to long duration.
Ipratropium Bromide ~0.5 - 3.6~2.0~1.7~8.9Non-selective for M1, M2, and M3 receptors.Rapid onset; short duration (3-6 hours).
Tiotropium Bromide ~0.14~0.33~0.08~10.2High affinity for all subtypes. Kinetically selective for M3/M1 over M2 due to very slow dissociation.Slow onset; very long duration (>24 hours).
Aclidinium Bromide ~0.1~0.14~0.14N/AHigh affinity for all subtypes. Kinetically selective for M3 over M2 (dissociates faster from M2).Rapid onset; long duration (~24 hours).

Interpretation:

  • Affinity vs. Potency: While binding affinity (Ki) measures how tightly a drug binds to a receptor, functional potency (pA₂) quantifies its ability to block an agonist-induced response in a biological system. A higher pA₂ value indicates greater potency.

  • The Importance of Selectivity: The M3 receptor primarily mediates smooth muscle contraction (bronchoconstriction) and glandular secretion, making it the desired target. The M2 receptor, found on presynaptic nerve terminals and in the heart, can cause undesirable side effects like tachycardia when blocked. Compounds like Tiotropium and Aclidinium exhibit "kinetic selectivity," dissociating much more slowly from M3 than M2 receptors, which contributes to a favorable therapeutic window.

  • Duration of Action: The duration is largely governed by the dissociation rate from the receptor. Tiotropium's extremely slow dissociation from M3 receptors is the basis for its once-daily dosing regimen. Glycopyrrolate and Ipratropium have faster dissociation rates, leading to intermediate and short durations of action, respectively.

Essential Experimental Protocols for Benchmarking

To ensure scientific integrity, the data presented above must be generated through validated, reproducible methodologies. The following protocols represent the gold standard for characterizing muscarinic antagonists.

Protocol 1: Radioligand Receptor Binding Assay

Causality: This assay directly measures the affinity (Ki) of a test compound for specific receptor subtypes. It is the foundational experiment for determining a drug's binding characteristics. The principle relies on competition between the unlabeled antagonist (e.g., Scopine Methobromide) and a radiolabeled ligand with known affinity (e.g., [³H]-N-methylscopolamine, or [³H]-NMS) for the same receptor population.

Caption: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO cells transfected with human M1, M2, or M3 receptors) in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a non-selective radioligand like [³H]-NMS (typically near its Kd value), and varying concentrations of the unlabeled test antagonist. Include wells for total binding (no competitor) and non-specific binding (excess atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay & Schild Analysis

Causality: This experiment moves beyond simple binding to measure a drug's functional effect on tissue. Schild analysis is the definitive method for confirming competitive antagonism and quantifying an antagonist's potency (pA₂). A true competitive antagonist will cause parallel, rightward shifts in the agonist's concentration-response curve without depressing the maximum response.

Caption: Experimental workflow for determining antagonist potency via Schild analysis.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a smooth muscle tissue rich in muscarinic receptors, such as the guinea pig ileum or trachea, and mount it in an organ bath filled with physiological salt solution, aerated and maintained at 37°C.

  • Baseline Response: Generate a cumulative concentration-response curve (CRC) by adding increasing concentrations of a muscarinic agonist (e.g., carbachol or methacholine) to the bath and measuring the resulting tissue contraction.

  • Antagonist Incubation: Wash the tissue thoroughly to allow it to return to baseline. Then, add a fixed concentration of the antagonist (e.g., Scopine Methobromide) and allow it to equilibrate with the tissue (e.g., 30-60 minutes).

  • Shifted CRC: In the continued presence of the antagonist, repeat the agonist CRC.

  • Repeat: Repeat steps 3 and 4 with progressively higher concentrations of the antagonist.

  • Data Analysis:

    • Calculate the Dose Ratio (DR) at each antagonist concentration. The DR is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ in its absence.

    • Construct a Schild Plot by graphing log(DR-1) on the y-axis versus the negative log of the molar concentration of the antagonist on the x-axis.

    • For a competitive antagonist, this plot should be a straight line with a slope of approximately 1.0. The pA₂ value , a measure of antagonist potency, is the x-intercept of the regression line.

Protocol 3: In Vivo Bronchoprotection Assay

Causality: This assay assesses the antagonist's efficacy and duration of action in a living organism, providing a more clinically relevant measure of performance. The ability of an inhaled antagonist to prevent bronchoconstriction induced by a cholinergic agonist like methacholine is a standard preclinical model for respiratory drugs.

Step-by-Step Methodology:

  • Animal Preparation: Use conscious guinea pigs placed in a whole-body plethysmograph to measure airway resistance.

  • Baseline Challenge: Expose the animals to an aerosolized bronchoconstrictor agent (e.g., methacholine) and record the peak increase in airway resistance.

  • Antagonist Administration: On a separate day, administer a single dose of the test antagonist (e.g., nebulized Scopine Methobromide) to the animals.

  • Post-Treatment Challenge: At various time points after antagonist administration (e.g., 1, 6, 12, 24 hours), re-challenge the animals with the same dose of methacholine and measure the airway response.

  • Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction at each time point. Plotting this inhibition over time provides a clear profile of the antagonist's onset and duration of action.

Conclusion: A Benchmarked Perspective on Scopine Methobromide

This guide establishes a framework for the comparative evaluation of quaternary ammonium muscarinic antagonists. While comprehensive binding and functional data for Scopine Methobromide (Methscopolamine) is less prevalent in recent literature compared to newer agents developed for COPD, its established use confirms its efficacy as a peripherally acting anticholinergic.

  • Performance Profile: Based on its structural similarity to other non-selective agents like Ipratropium and Glycopyrrolate, Scopine Methobromide is expected to exhibit high affinity for muscarinic receptors without significant subtype selectivity. Its clinical profile suggests a rapid onset and a shorter duration of action, making it suitable for applications requiring acute, rather than sustained, blockade of parasympathetic activity.

  • Benchmarking Against Modern Antagonists: Newer antagonists like Tiotropium and Aclidinium have been optimized for respiratory therapy through kinetic selectivity for the M3 receptor subtype, yielding a longer duration of action and an improved safety profile.

  • Future Directions: A head-to-head re-evaluation of Scopine Methobromide using the modern experimental protocols detailed here—specifically receptor subtype binding assays (M1-M5) and kinetic dissociation studies—would be invaluable. Such data would precisely position its pharmacological profile within the current landscape and could uncover new therapeutic niches for this established compound.

This guide provides the necessary tools and technical background for researchers to conduct such a validation, ensuring that compound selection is driven by robust, comparative, and scientifically rigorous data.

References

  • Haddad, E. B., Patel, H., Keeling, J. E., Yacoub, M. H., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 127(2), 413–420. [Link]

  • Yamada, S., Ogoda, M., Niiya, R., Koshika, T. (2011). Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. Journal of Pharmacological Sciences, 115(3), 374-382. [Link]

  • Zaczek, R., Culp, S., DeMar, J. C., Ferguson, C., Ghavami, A., Goge, M., ... & Steinberg, M. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical Research, 20(6), 669-674. [Link]

  • Haddad, E. B., Patel, H., Keeling, J. E., Yacoub, M. H., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420. [Link]

  • Ogoda, M., Niiya, R., Koshika, T., & Yamada, S. (2011). Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium, and Glycopyrrolate. Journal of Pharmacological Sciences, 115(3), 374-382. [Link]

  • Waelbroeck, M., Gillard, M., Robberecht, P., & Christophe, J. (1986). Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites. Molecular pharmacology, 30(4), 305–314. [Link]

  • Moehle, K. N., Bender, A. M., D'Agostino, G., Bubser, M., Jones, C. K., Lindsley, C. W., & Conn, P. J. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS chemical neuroscience, 13(12), 1836–1846. [Link]

  • Potter, L. T., Flynn, D. D., Hanchett, H. E., Kalinoski, D. L., Luber-Narod, J., & Mash, D. C. (1984). Independent M1 and M2 receptors: ligands, autoradiography and functions. Trends in pharmacological sciences, 5, 22-31. [Link]

  • Jakubík, J., El-Fakahany, E. E., & Doležal, V. (1999). Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters. British journal of pharmacology, 128(3), 741–748. [Link]

  • Cazzola, M., Page, C. P., Calzetta, L., & Matera, M. G. (2014). Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol. British journal of pharmacology, 171(5), 1238–1247. [Link]

  • Belmonte, K. E. (2005). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. Life sciences, 77(14), 1683–1691. [Link]

  • Takeuchi, T., Hata, F., Yagasaki, O., & Suzuki, A. (1999). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. British journal of pharmacology, 128(8), 1689–1698. [Link]

  • De Backer, W., Morjaria, N., & Rabe, K. F. (2009). Activity of aclidinium bromide, a new long-acting muscarinic antagonist: a phase I study. British journal of clinical pharmacology, 68(3), 339–346. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aclidinium Bromide?. [Link]

  • Miralpeix, M., Gras, J., Llenas, J., Lores, M., & Beleta, J. (2009). An update on the efficacy and safety of aclidinium bromide in patients with COPD. Expert opinion on investigational drugs, 18(9), 1373–1380. [Link]

  • Kawashima, K., & Fujii, T. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]

  • Gavalda, A., Miralpeix, M., Ramos, I., et al. (2009). Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile. Journal of Pharmacology and Experimental Therapeutics, 331(2), 740-751. [Link]

  • Mirakhur, R. K., & Craig, H. J. (1998). Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. British journal of anaesthesia, 80(4), 509–511. [Link]

  • Dr. Oracle. (2024). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on?. [Link]

  • He, M., Zhang, Y., & Li, Z. (2001). Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease. Zhonghua jie he he hu xi za zhi = Zhonghua jiehe he huxi zazhi = Chinese journal of tuberculosis and respiratory diseases, 24(10), 597–600. [Link]

  • He, M. L., Zhang, Y. M., & Li, Z. D. (2001). [The effect of inhaled ipratropium bromide on airway and lung tissue muscarinic receptors in a rat model of COPD]. Zhonghua jie he he hu xi za zhi, 24(10), 597-600. [Link]

  • Kistemaker, L. E., & Gosens, R. (2015). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British journal of pharmacology, 172(11), 2795–2807. [Link]

  • Figshare. (2015). Summary of radioligand receptor binding assay components and reactions according to each receptor. [Link]

  • Nagase, T., Matsuzaki, H., O'Cain, T., et al. (1998). Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig. American journal of respiratory and critical care medicine, 158(2), 650-656. [Link]

  • Wiester, M. J., Tepper, J. S., Weber, M. F., & Schultheis, A. H. (1987). Histamine and methacholine aerosol bronchial challenge in awake guinea pigs. Journal of applied physiology, 62(5), 2006–2012. [Link]

  • Kistemaker, L. E. M., & Gosens, R. (2015). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British Journal of Pharmacology, 172(11), 2795-2807. [Link]

  • Al-Snafi, A. E. (2018). Muscarinic Antagonists. University of Thi-Qar. [Link]

  • The National Cotton Council. (1994). Airway Responses to Methacholine in the Guinea Pig Following a Single Dose of Endotoxin: Comparison of In Vitro and In Vivo Data. [Link]

  • He, M., Zhang, Y., & Li, Z. (2001). Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease. Zhonghua jie he he hu xi za zhi, 24(10), 597-600. [Link]

  • Brown, D. A., & Constanti, A. (1980). A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. British journal of pharmacology, 70(4), 593–602. [Link]

  • Buckley, N. J., & Burnstock, G. (1986). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. Brain research, 375(1), 83–91. [Link]

  • Eltze, M. (1998). Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum. British journal of pharmacology, 124(6), 1161–1170. [Link]

  • Dupuy, P. M., Shore, S. A., Drazen, J. M., Frostell, C., Hill, W. A., & Zapol, W. M. (1992). Bronchodilator action of inhaled nitric oxide in guinea pigs.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Scopine Methobromide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, ensuring the safe and compliant disposal of laboratory chemicals is as crucial as the integrity of their experimental results. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Scopine Methobromide, a quaternary ammonium compound. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance. This document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, grounded in established safety protocols and scientific principles.

Understanding the Compound: Why Proper Disposal Matters

Scopine Methobromide, also known as Scopolamine Methyl Bromide, is a tropane alkaloid derivative.[1] As a quaternary ammonium compound, it possesses specific chemical properties that necessitate careful handling and disposal.[2][3] While used in research for its anticholinergic properties, its potential for environmental toxicity and its classification as a hazardous substance by organizations like OSHA underscore the importance of a dedicated disposal protocol.[1][4][5] Improper disposal can lead to contamination of water systems and pose a risk to aquatic life.[3]

Key Chemical Identifiers:

CharacteristicValue
CAS Number 1508-46-9[6][7]
Molecular Formula C₉H₁₆BrNO₂[7]
Synonyms Scopolamine methyl bromide, N-Methylscopinium Bromide[7][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is mandatory. The Safety Data Sheet (SDS) for Scopine Methobromide indicates that it is considered a hazardous substance.[4]

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[8]

  • Potential for Toxicity: While specific data for Scopine Methobromide is limited, related compounds can be toxic if ingested or inhaled.[8]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or goggles.[9]To prevent splashes and accidental eye contact.
Hand Protection Nitrile or other chemically resistant gloves.[9]To prevent skin contact and absorption.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, consult your institution's environmental health and safety (EHS) office.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Scopine Methobromide is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

Workflow for Scopine Methobromide Waste Disposal:

A Step 1: Segregate Waste at the Source B Step 2: Select Appropriate Waste Container A->B  Solid vs. Liquid   C Step 3: Label the Waste Container B->C  Properly Capped   D Step 4: Store Waste Securely C->D  Accurate & Complete   E Step 5: Arrange for Pickup by EHS D->E  Designated Area  

Caption: Decision workflow for the proper disposal of Scopine Methobromide waste.

Step 1: Segregate Waste at the Source

Immediately upon generation, segregate all waste contaminated with Scopine Methobromide. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables: This includes items like pipette tips, weighing paper, and gloves.

  • Solutions containing Scopine Methobromide.

  • Empty stock containers: These are not truly empty and must be disposed of as hazardous waste.

Causality: Segregation prevents the accidental mixing of incompatible chemicals, which could lead to dangerous reactions. It also ensures that the waste is handled and treated by the appropriate disposal stream.

Step 2: Select the Appropriate Waste Container

  • For Solid Waste (powder, contaminated consumables): Use a designated, leak-proof hazardous waste container with a secure lid. A sturdy, sealable plastic bag or a labeled drum is often appropriate.[10]

  • For Liquid Waste (solutions): Use a designated, leak-proof, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) bottles are generally suitable. Ensure the container has a secure screw-top cap. Do not use metal containers for corrosive wastes.[11]

Step 3: Label the Waste Container Clearly and Accurately

Proper labeling is a critical and legally required step. Your institution's EHS department will provide specific hazardous waste labels. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Scopine Methobromide."

  • The concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Trustworthiness: Accurate labeling ensures that waste handlers are aware of the container's contents, allowing them to manage it safely and in compliance with regulations.

Step 4: Store the Waste Container Securely

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • This area should be away from general lab traffic and incompatible materials.

  • Ensure secondary containment (such as a larger tub or bin) is used for liquid waste containers to contain any potential leaks.

Step 5: Arrange for Pickup by Your Institution's Environmental Health & Safety (EHS) Department

  • Once the waste container is full or you are ready for it to be removed, follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Emergency Procedures for Spills

In the event of a spill, your immediate response should prioritize safety.

Emergency Spill Response Flowchart:

A Assess the Spill B Alert Personnel & Evacuate if Necessary A->B C Small, Manageable Spill? B->C D Don Appropriate PPE C->D  Yes   H Contact EHS Immediately C->H  No / Unsure   E Contain and Absorb the Spill D->E F Collect and Dispose of as Hazardous Waste E->F G Decontaminate the Area F->G

Caption: Immediate steps to take in the event of a Scopine Methobromide spill.

For small spills that you are trained and equipped to handle:

  • Alert others in the immediate area.

  • Don your full PPE.

  • Contain the spill with an absorbent material (e.g., sand, vermiculite).[12] Do not use combustible materials like paper towels for large spills.

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line immediately.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of a robust safety culture in any research environment. By following these detailed procedures for the disposal of Scopine Methobromide, you are not only ensuring compliance with regulations but are also actively protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS department for any additional requirements.

References

  • Chemsrc. (2025, September 1). Scopine Methobromide | CAS#:1508-46-9.
  • Medline. SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER.
  • CISA. Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet.
  • Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products.
  • Sciencelab.com, Inc. (2005, October 9). Material Safety Data Sheet - Scopolamine methyl bromide MSDS.
  • Regulations.gov. Safety Data Sheet.
  • Santa Cruz Biotechnology. (2021, June 23). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. Scopine Methobromide | CAS 1508-46-9.
  • Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
  • National Institutes of Health. Scopolamine - PubChem.
  • Southwest Research Institute. (2022, August 29). SwRI develops fully synthetic route to scopolamine, anti-nausea drug.
  • National Institutes of Health. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
  • U.S. Food and Drug Administration. (2019, June 16). ANDA 203753.
  • National University of Ireland, Galway. (2025, July 4). School of Chemistry Hazardous Waste Management Plan.
  • National Institutes of Health. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • National Institutes of Health. Scopolamine - StatPearls.
  • University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual.
  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals.
  • U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scopine Methobromide
Reactant of Route 2
Scopine Methobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.